3-Hydroxyvaleric acid
描述
3-Hydroxypentanoic acid has been reported in Brassica napus and Carteriospongia with data available.
属性
IUPAC Name |
3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKYPYSUBKSCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83120-66-5 | |
| Record name | Poly(3-hydroxyvaleric acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864240 | |
| Record name | 3-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10237-77-1 | |
| Record name | 3-Hydroxyvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the chemical structure of 3-hydroxyvaleric acid
An In-depth Technical Guide to 3-Hydroxyvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a molecule of interest in metabolic research and as a building block for biodegradable polymers.
Chemical Identity and Structure
This compound, systematically named 3-hydroxypentanoic acid, is a five-carbon short-chain fatty acid.[1][2] It is characterized by a hydroxyl group at the third carbon position (the β-carbon). This compound is also classified as a ketone body.[1][2]
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
References
3-Hydroxyvaleric Acid: An Anaplerotic Ketone Body with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid (3-HV), a five-carbon (C5) ketone body, represents a unique player in cellular energy metabolism. Unlike the more commonly known four-carbon (C4) ketone bodies, acetoacetate and 3-hydroxybutyrate, 3-HV possesses anaplerotic properties, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This distinct characteristic stems from its origin in the metabolism of odd-chain fatty acids, which yields both acetyl-CoA and propionyl-CoA.[3] The propionyl-CoA moiety is converted to succinyl-CoA, a key TCA cycle intermediate, thus "refilling" the cycle.[3][4] This anaplerotic capacity has garnered significant interest in the context of neurological and metabolic disorders characterized by energy deficits. This technical guide provides a comprehensive overview of 3-HV as a ketone body, detailing its metabolism, physiological roles, and analytical methodologies, with a focus on its potential applications in drug development.
Metabolism of this compound
The metabolic pathway of 3-HV is intrinsically linked to the catabolism of odd-chain fatty acids and the subsequent fate of propionyl-CoA.
Production of this compound
Hepatic ketogenesis is the primary site of 3-HV synthesis. The process begins with the β-oxidation of odd-chain fatty acids, which generates acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[3] The condensation of propionyl-CoA with acetyl-CoA, catalyzed by β-ketothiolase, forms β-ketovaleryl-CoA. Subsequent reactions involving HMG-CoA synthase and HMG-CoA lyase analogs lead to the formation of the C5 ketone bodies, β-ketovalerate and 3-hydroxyvalerate (3-HV).[3] The triglyceride triheptanoin, composed of three seven-carbon fatty acids, is a clinically used precursor to elevate circulating levels of 3-HV.[5][6]
Utilization and Anaplerotic Function
Once released into circulation, 3-HV is taken up by extrahepatic tissues, including the brain and skeletal muscle, via monocarboxylate transporters.[5][7] Inside the cell, 3-HV is oxidized back to β-ketovalerate, which is then cleaved by thiolase into acetyl-CoA and propionyl-CoA.[3] While acetyl-CoA enters the TCA cycle for energy production, propionyl-CoA undergoes a series of enzymatic reactions to be converted into succinyl-CoA, an intermediate of the TCA cycle.[3][4] This replenishment of TCA cycle intermediates is the essence of 3-HV's anaplerotic function.[2]
Quantitative Data on this compound Metabolism
The following tables summarize available quantitative data regarding the pharmacokinetics and metabolism of this compound, primarily from studies involving the administration of its precursor, triheptanoin.
Table 1: Pharmacokinetic Parameters of this compound (as Beta-Hydroxypentanoate, BHP) Following Triheptanoin Administration in Humans
| Parameter | Healthy Subjects (Single Dose) | LC-FAOD Patients (Multiple Doses) | Reference |
| Dose | 0.3-0.4 g/kg triheptanoin | Up to 35% of daily caloric intake from triheptanoin | [6][7] |
| Cmax (µM) | ~25-35 | ~100-300 | [6][7] |
| Tmax (hr) | ~2-4 | Variable, multiple peaks | [6][7] |
| AUC (µM·hr) | Not consistently reported | Not consistently reported | [6][7] |
LC-FAOD: Long-Chain Fatty Acid Oxidation Disorders
Table 2: Comparative Plasma Concentrations of Ketone Bodies After Triheptanoin Administration
| Metabolite | Approximate Peak Plasma Concentration (µM) | Reference |
| Heptanoate | >1000 | [6][7] |
| Beta-hydroxybutyrate (BHB) | ~200-500 | [6][7] |
| Beta-hydroxypentanoate (BHP) | ~100-300 | [6][7] |
Signaling Pathways and Cellular Effects
Emerging evidence suggests that short-chain fatty acids and ketone bodies can act as signaling molecules, influencing cellular processes beyond their role as energy substrates.
G-Protein Coupled Receptor (GPCR) Activation
Short-chain fatty acids with chain lengths from C2 to C6 have been shown to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[1][8] Propionate (C3) is a potent agonist of GPR41.[1] Given its structural similarity as a C5 carboxylic acid, it is plausible that 3-HV may also interact with and activate GPR41, leading to downstream signaling cascades. Activation of GPR41 has been linked to the modulation of inflammatory responses and metabolic regulation.[8][9]
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, notably butyrate, are known inhibitors of histone deacetylases (HDACs).[10][11] By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[10] This epigenetic modification has been linked to anti-inflammatory and neuroprotective effects. While the direct inhibitory effect of 3-HV on HDACs has not been extensively studied, its structural similarity to other short-chain fatty acids suggests it may possess similar properties. Furthermore, the related ketone body, 3-hydroxybutyrate, has been shown to induce a novel histone modification, β-hydroxybutyrylation, which is also associated with changes in gene expression.[12][13][14]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid.
1. Sample Preparation:
-
To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled 3-HV) in methanol containing 0.1% formic acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 3-HV from other plasma components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-HV (e.g., m/z 117.1 -> 71.1) and its internal standard.
Measurement of Ketone Body Turnover Using Stable Isotope Tracers
This is a general workflow that can be adapted for studying 3-HV kinetics in vivo.
1. Tracer Infusion:
-
A primed-continuous infusion of a stable isotope-labeled tracer of 3-HV (e.g., [13C5]-3-HV) is administered intravenously to a subject at a constant rate.
2. Blood Sampling:
-
Blood samples are collected at regular intervals before and during the tracer infusion to measure the isotopic enrichment of 3-HV in the plasma.
3. Sample Analysis:
-
Plasma samples are processed and analyzed by GC-MS or LC-MS/MS to determine the ratio of the labeled to unlabeled 3-HV.
4. Kinetic Modeling:
-
The rate of appearance (Ra) of 3-HV, which reflects its production rate, is calculated using steady-state or non-steady-state equations based on the tracer infusion rate and the isotopic enrichment of plasma 3-HV.
Anaplerotic Flux from this compound to the Krebs Cycle
The conversion of the propionyl-CoA moiety of 3-HV to succinyl-CoA represents a key anaplerotic input into the Krebs cycle.
Conclusion and Future Directions
This compound stands out as a ketone body with the unique ability to replenish TCA cycle intermediates, offering a potential therapeutic advantage in conditions of compromised energy metabolism. The development of its precursor, triheptanoin, has paved the way for clinical investigations into its efficacy. While the direct signaling roles of 3-HV are still under investigation, its potential to interact with GPCRs and modulate epigenetic mechanisms warrants further exploration. The analytical methods outlined in this guide provide a framework for researchers to quantify 3-HV and elucidate its metabolic fate and physiological effects. Future research should focus on obtaining more precise quantitative data on the production and utilization rates of 3-HV in various tissues and directly comparing its metabolic and signaling properties to those of C4 ketone bodies. Such studies will be crucial for fully understanding the therapeutic potential of this anaplerotic ketone body and for the development of novel therapeutic strategies targeting cellular bioenergetics.
References
- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Uptake of ketone bodies by rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain uptake and metabolism of ketone bodies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
- 10. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsartor.org [gsartor.org]
- 12. Histone β‐hydroxybutyrylation is critical in reversal of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Histone Lysine β-hydroxybutyrylation in bovine tissues, cells, and cumulus-oocyte complexes | bioRxiv [biorxiv.org]
- 14. Brain histone beta-hydroxybutyrylation couples metabolism with gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxyvaleric Acid: From Discovery to Modern-Day Research
Abstract
3-Hydroxyvaleric acid, a five-carbon ketone body, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolic disease and neurobiology. First identified in the context of inborn errors of metabolism, its role has expanded to that of a potential therapeutic agent due to its unique anaplerotic properties. This technical guide provides a comprehensive overview of the discovery, history, metabolic significance, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The discovery of this compound is intrinsically linked to the study of organic acidurias, a class of inherited metabolic disorders.
1.1. First Identification in Propionic Acidemia:
In 1978, a seminal paper by Sweetman, Weyler, Nyhan, and colleagues documented the first identification of this compound in the urine of a patient with propionyl-CoA carboxylase deficiency, the enzymatic defect underlying propionic acidemia.[1][2][3] This discovery was part of a broader effort to characterize the abnormal metabolic profiles in patients with this disorder. The authors proposed that this compound, along with its keto-acid counterpart, 3-oxovaleric acid, were likely products of the condensation of propionyl-CoA and acetyl-CoA.[1]
1.2. Association with Methylmalonic Aciduria:
Shortly after its discovery in propionic acidemia, this compound was also identified as a urinary metabolite in patients with methylmalonic aciduria.[4] This finding was logical, as both propionic acidemia and methylmalonic aciduria are characterized by the accumulation of propionyl-CoA.[4] These early studies, utilizing gas chromatography-mass spectrometry (GC-MS), were pivotal in establishing this compound as a biomarker for these related metabolic disorders.[1][4]
1.3. A Timeline of Key Developments:
-
1978: First documented identification of this compound in a patient with propionyl-CoA carboxylase deficiency by Sweetman et al.[1][5]
-
1980: Identification of this compound in the urine of patients with methylmalonic aciduria by Kuhara and Matsumoto.[4]
-
Late 20th Century: Continued characterization of this compound as a secondary metabolite in various organic acidurias.
-
Early 21st Century: Growing interest in the anaplerotic properties of this compound and the use of its precursor, triheptanoin, as a therapeutic agent for fatty acid oxidation disorders and other metabolic diseases.[6][7]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its analysis and for understanding its biological behavior.
| Property | Value | Reference |
| Chemical Formula | C5H10O3 | [7] |
| Molar Mass | 118.13 g/mol | [7] |
| IUPAC Name | 3-hydroxypentanoic acid | [8] |
| Synonyms | β-Hydroxyvaleric acid, 3-hydroxypentanoate | [7] |
| CAS Number | 10237-77-1 | [8] |
| Appearance | Solid | [8] |
| Solubility in Water | 784.8 g/L (estimated) | [7] |
| pKa | ~4.7 | N/A |
Metabolic Pathways
This compound is not a primary metabolite but rather arises as a consequence of metabolic dysregulation or the introduction of specific precursors.
3.1. Biosynthesis from Propionyl-CoA and Acetyl-CoA:
The primary route of this compound formation is through the condensation of propionyl-CoA and acetyl-CoA.[9] This reaction is catalyzed by β-ketothiolase. In conditions where propionyl-CoA accumulates, such as propionic acidemia and methylmalonic aciduria, this pathway becomes more active, leading to increased production of this compound.[9]
3.2. Anaplerotic Role in the Tricarboxylic Acid (TCA) Cycle:
This compound is considered an anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle.[7][10] This is a key property that distinguishes it from the more common four-carbon ketone bodies. This compound can be converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, a direct intermediate of the TCA cycle.[11][12]
3.3. Metabolism of Triheptanoin:
The triglyceride triheptanoin, composed of three seven-carbon fatty acid chains, is a clinically used precursor for this compound.[6] Upon ingestion, triheptanoin is hydrolyzed to heptanoate, which undergoes β-oxidation to yield propionyl-CoA and acetyl-CoA. These products can then enter the biosynthetic pathway for this compound.[13]
Association with Disease
Elevated levels of this compound are primarily associated with inborn errors of metabolism.
| Disease | Typical Concentration Range in Urine (mmol/mol creatinine) | Typical Concentration Range in Plasma (µmol/L) |
| Healthy Individuals | 0 - 2 | 0 - 2 |
| Propionic Acidemia | Significantly elevated (can be >100) | Significantly elevated |
| Methylmalonic Aciduria | Significantly elevated (can be >100) | Significantly elevated |
Note: These values can vary significantly depending on the specific enzymatic defect, metabolic state of the patient, and analytical method used.
The accumulation of this compound and other organic acids in these disorders can contribute to metabolic acidosis and neurological complications.[14] There is also emerging research into the potential neuroprotective effects of its parent compound, valeric acid, in models of neurodegenerative diseases, although the direct role of this compound in these processes is not yet well understood.[15][16]
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for both clinical diagnostics and research.
5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis:
GC-MS is a classic and robust method for the analysis of organic acids in urine.[1][2][3]
Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).
-
Acidify the urine to a pH < 2 with HCl.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (repeat 2-3 times).
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the organic acids.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode.
-
Identification is based on retention time and comparison of the mass spectrum to a reference library. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Organic Acid Analysis:
LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and is increasingly used for the analysis of organic acids in plasma.[17]
Methodology:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50-100 µL), add an internal standard.
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically 3-4 volumes).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a reverse-phase C18 column or a HILIC column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate the analytes.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
5.3. Chemical Synthesis:
While not a routine procedure for most labs, the chemical synthesis of this compound can be achieved through various organic chemistry routes, often involving the reduction of a corresponding keto-ester. A general approach involves the Reformatsky reaction or aldol-type condensation followed by reduction and hydrolysis.
Future Directions
The study of this compound is an expanding field. Future research is likely to focus on:
-
Therapeutic Potential: Further investigation into the therapeutic benefits of triheptanoin and other precursors of this compound for a wider range of metabolic and neurological disorders.
-
Signaling Roles: Although primarily viewed as a metabolite, exploring potential signaling functions of this compound or its derivatives could unveil novel biological roles.
-
Biomarker Discovery: Refining its use as a biomarker for disease monitoring and assessing therapeutic efficacy.
-
Microbiome Interactions: Investigating the role of the gut microbiome in the production and metabolism of this compound.
Conclusion
This compound, once a mere diagnostic marker for rare metabolic diseases, now stands at the intersection of intermediary metabolism and therapeutic intervention. Its anaplerotic capability to fuel the TCA cycle offers a promising avenue for treating energy-deficient states. A thorough understanding of its history, metabolism, and analytical measurement is paramount for advancing research and translating its potential into clinical applications. This guide provides a foundational resource for scientists and clinicians dedicated to exploring the multifaceted nature of this intriguing molecule.
References
- 1. erndim.org [erndim.org]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. metbio.net [metbio.net]
- 5. Studies on the urinary acidic metabolites from three patients with methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. 3-Hydroxyvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 11. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]
- 13. researchgate.net [researchgate.net]
- 14. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of 3-Hydroxyvaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid (3-HV), a five-carbon chiral molecule, is a valuable building block for the synthesis of pharmaceuticals and biodegradable polymers. Its presence in nature, though not as ubiquitous as other hydroxy acids, is significant, particularly within the microbial kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on its microbial production as a constituent of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The guide details quantitative data, experimental protocols for extraction and analysis, and the underlying biosynthetic pathways. While mentions of 3-HV in plants and animals exist, this document will also address the current limitations in available research for these sources.
Microbial Production of this compound
The most well-documented natural source of this compound is as a monomeric unit within the biodegradable polyester, PHBV. This copolymer is synthesized by a variety of bacteria as an intracellular carbon and energy storage material. The incorporation of 3-HV monomers into the poly(3-hydroxybutyrate) (PHB) backbone significantly improves the polymer's mechanical properties, making it more flexible and less brittle.
Microbial Strains and Production Strategies
Several bacterial species are known to produce PHBV. Key native producers include Cupriavidus necator (formerly Ralstonia eutropha), a well-studied bacterium capable of accumulating high levels of PHBV.[1] Additionally, through metabolic engineering, strains of Escherichia coli have been developed to efficiently produce 3-HV and PHBV from various carbon sources.[2][3][4][5]
The production of the 3-HV monomer typically requires the provision of precursor substrates that can be metabolized to propionyl-CoA, the direct precursor for 3-HV synthesis. Common precursors include propionic acid, valeric acid, levulinic acid, and propanol.[6][7] Researchers have successfully manipulated the composition of PHBV by varying the concentration of these precursors in the culture medium.[6][8]
Quantitative Data on Microbial 3-HV Production
The following tables summarize quantitative data from various studies on the microbial production of PHBV, highlighting the achievable 3-hydroxyvalerate content.
Table 1: PHBV Production by Cupriavidus necator
| Carbon Source(s) | Precursor(s) for 3-HV | Cell Dry Weight (g/L) | PHBV Content (% of CDW) | 3-HV Fraction (mol%) | Reference |
| Fructose | Propanol, Beef Extract | - | - | 54.1 | [7] |
| Fructose | Citric Acid | - | - | 11.0 | [7] |
| Mineral Medium | Levulinic Acid, Sodium Propionate | - | - | 80 | [6] |
Table 2: 3-HV and PHBV Production by Engineered Escherichia coli
| Carbon Source | Key Genetic Modifications | Product Titer (g/L) | Yield (%) | 3-HV Fraction (mol%) | Reference |
| Glycerol | Activation of Sbm pathway, deregulation of glyoxylate shunt, blockage of oxidative TCA cycle | 3.71 (3-HV) | 24.1 | - | [2][9] |
| Glucose, Threonine | Overexpression of threonine deaminase | - | - | 5.09 | [5] |
| Xylose | Overexpression of threonine deaminase, mutated thrABC operon | - | - | 17.5 | [5] |
| Levulinic Acid | Expression of lvaEDABC, phaAB, phaC | 1.4 (P(3HB-co-3HV-co-4HV)) | 35.6 (wt%) | 6 | [3] |
| Glucose, Propionate | Expression of PHB biosynthesis genes in fadR atoC(Con) mutant | - | - | Manipulable by precursor concentration | [8] |
Experimental Protocols
Extraction of PHBV from Bacterial Cells
A common and effective method for extracting PHBV from bacterial biomass involves sodium hypochlorite digestion to lyse non-PHA cellular material, followed by solvent extraction of the polymer.[10][11][12][13][14]
Protocol: Sodium Hypochlorite and Chloroform Extraction
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with distilled water and lyophilize to obtain the cell dry weight (CDW).
-
Cell Lysis with Sodium Hypochlorite:
-
Resuspend the lyophilized cell biomass in a 4-10% (v/v) sodium hypochlorite solution.
-
Incubate the suspension at 37°C for 30-60 minutes to digest the non-PHBV cellular components.[13]
-
Centrifuge the mixture to pellet the insoluble PHBV granules.
-
Wash the pellet sequentially with distilled water, acetone, and ethanol to remove residual hypochlorite and other impurities.
-
-
Solvent Extraction with Chloroform:
-
Dissolve the washed PHBV pellet in hot chloroform.
-
Filter the chloroform solution to remove any remaining cellular debris.
-
-
PHBV Precipitation:
-
Precipitate the PHBV from the chloroform solution by adding a non-solvent such as cold ethanol or methanol (typically in a 1:10 v/v ratio of chloroform to non-solvent).[14]
-
Collect the precipitated PHBV by filtration or centrifugation.
-
Dry the purified PHBV polymer.
-
Quantification and Characterization of 3-Hydroxyvalerate
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for determining the monomeric composition of PHBV. The polymer is first subjected to methanolysis to convert the monomers into their volatile methyl ester derivatives.[15][16][17]
Protocol: GC-MS Analysis of PHBV Monomers
-
Methanolysis:
-
Place a known amount of dried PHBV (or lyophilized bacterial cells) in a screw-capped glass tube.
-
Add a solution of acidified methanol (e.g., 3% (v/v) H₂SO₄ in methanol) and chloroform. An internal standard (e.g., benzoic acid) can be added for quantification.
-
Heat the mixture at 100°C for 2-4 hours to facilitate the transesterification of the polymer into methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate.
-
After cooling, add water and vortex to separate the phases. The methyl esters will be in the organic (chloroform) phase.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic phase into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
The temperature program should be optimized to achieve good separation of the methyl esters.
-
Identify the peaks corresponding to methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate based on their retention times and mass spectra, comparing them to authentic standards.
-
Quantify the relative amounts of each monomer by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques for determining the structure and composition of PHBV.[18][19][20][21]
Protocol: NMR Analysis of PHBV
-
Sample Preparation: Dissolve a small amount of the purified PHBV polymer in a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
The characteristic peaks for the 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV) units can be identified and their integrals used to calculate the molar composition of the copolymer. Key resonances include the methyl protons of 3HB and 3HV, and the methine protons of both monomers.
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum.
-
The carbonyl and methyl carbons of the 3HB and 3HV units show distinct chemical shifts, which can also be used to determine the copolymer composition and sequence distribution (i.e., whether the monomers are arranged randomly or in blocks).
-
Biosynthetic Pathways
Microbial Biosynthesis of 3-Hydroxyvalerate
The biosynthesis of the 3-HV monomer in bacteria starts from propionyl-CoA. This precursor can be generated from various metabolic pathways, depending on the substrate provided.
Caption: Microbial biosynthesis of 3-hydroxyvalerate (3-HV) and its incorporation into PHBV.
In this pathway, β-ketothiolase (encoded by genes such as phaA or bktB) catalyzes the condensation of propionyl-CoA and acetyl-CoA to form 3-ketovaleryl-CoA. Subsequently, acetoacetyl-CoA reductase (encoded by phaB) reduces 3-ketovaleryl-CoA to (R)-3-hydroxyvaleryl-CoA. Finally, PHA synthase (encoded by phaC) polymerizes (R)-3-hydroxyvaleryl-CoA along with (R)-3-hydroxybutyryl-CoA to form the PHBV copolymer.[5] In engineered E. coli, the "sleeping beauty mutase" (Sbm) pathway can be activated to convert succinyl-CoA to propionyl-CoA, enabling 3-HV production from unrelated carbon sources like glucose or glycerol.[2][9]
Other Natural Sources of this compound
While microbial production is the most extensively studied source, this compound has been reported in other natural contexts, though detailed information is scarce.
Plants
Marine Organisms
The marine sponge Carteriospongia has also been cited as a source of this compound.[27] However, similar to the case with Brassica napus, quantitative data and specific experimental protocols for the isolation and analysis of 3-HV from this organism are limited. Studies on Carteriospongia species tend to focus on the broader antimicrobial and bioactive properties of their extracts, often identifying a multitude of compounds without detailed quantification of each.[28][29][30][31]
Animals
In mammals, this compound can be formed as a five-carbon ketone body during the metabolism of odd-chain fatty acids. While methods for the general quantification of ketone bodies (such as 3-hydroxybutyrate and acetoacetate) in biological fluids like plasma are established, specific and detailed protocols for the routine quantification of this compound in this context are not as common.[32][33][34][35][36]
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the production, extraction, and analysis of this compound from microbial sources.
Caption: General experimental workflow for microbial this compound production and analysis.
Conclusion
The primary and most well-characterized natural source of this compound is its microbial production as a component of the biopolymer PHBV. Extensive research has provided a solid foundation of quantitative data and detailed experimental protocols for its production, extraction, and analysis from bacteria such as Cupriavidus necator and engineered E. coli. While 3-HV has been reported in plants and marine organisms, and is a known metabolite in animals, these sources are significantly less studied, and there is a notable lack of in-depth technical information regarding its quantification and isolation from these contexts. For researchers and professionals in drug development and material science, the microbial route currently offers the most viable and well-understood platform for obtaining this compound. Further research into the less-explored natural sources may unveil new and potentially advantageous methods of production in the future.
References
- 1. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the 3-hydroxyvalerate component in bioplastic PHBV production by Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) in a recombinant Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A detailed survey of seed coat flavonoids in developing seeds of Brassica napus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification and Quantification of Glucosinolates and Phenolics in a Large Panel of Brassica napus Highlight Valuable Genetic Resources for Chemical Ecology and Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of flavonoids and hydroxycinnamic acid derivatives in rapeseeds (Brassica napus L. var. napus) by HPLC-PDA--ESI(--)-MS(n)/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Hydrophilic Metabolites from the Tropical Marine Sponge Carteriospongia sp. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 28. Identification and Antimicrobial Potential of Marine Sponges (Carteriospongia foliascens, Callyspongia fallax, and Paratetilla arcifera) from Kenyan Marine Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification and Antimicrobial Potential of Marine Sponges (Carteriospongia foliascens, Callyspongia fallax, and Paratetilla arcifera) from Kenyan Marine Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The determination of ketone bodies: preanalytical, analytical and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. arigobio.com [arigobio.com]
- 35. researchgate.net [researchgate.net]
- 36. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Anaplerotic Properties of 3-Hydroxyvaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyvaleric acid, a five-carbon ketone body, presents a unique metabolic profile with significant anaplerotic potential. Unlike traditional four-carbon ketone bodies, its catabolism yields propionyl-CoA, which is subsequently converted to the Krebs cycle intermediate, succinyl-CoA. This process directly replenishes the pool of tricarboxylic acid (TCA) cycle intermediates, a mechanism known as anaplerosis. This guide provides an in-depth technical overview of the anaplerotic properties of this compound, including its metabolic pathway, experimental quantification, and potential downstream effects on neurotransmitter synthesis and mitochondrial function. While direct experimental data on this compound is emerging, much of our current understanding is derived from studies of its metabolic precursor, triheptanoin.
Introduction to Anaplerosis and this compound
Anaplerosis, from the Greek "to fill up," refers to the metabolic pathways that replenish the intermediates of the TCA cycle.[1] These intermediates can be depleted during biosynthetic processes, and their replenishment is crucial for maintaining cellular energy homeostasis and function.[1] this compound is a C5-ketone body produced from the metabolism of odd-chain fatty acids, such as heptanoate.[2] Its primary therapeutic and research interest lies in its potent anaplerotic properties, which are not shared by the more common C4-ketone bodies, acetoacetate and β-hydroxybutyrate.[3]
Metabolic Pathway of this compound Anaplerosis
The anaplerotic effect of this compound stems from its catabolism to propionyl-CoA, which is then converted to succinyl-CoA, a key intermediate of the Krebs cycle. This pathway effectively "fills up" the cycle, enhancing its capacity for both energy production and biosynthesis.
The metabolic journey from the dietary precursor, triheptanoin, to succinyl-CoA is a multi-step process primarily occurring in the liver and subsequently in other tissues.
-
Step 1: Hydrolysis of Triheptanoin. Triheptanoin, a triglyceride composed of three seven-carbon fatty acid chains (heptanoate), is hydrolyzed in the gut by lipases into glycerol and three molecules of heptanoate.[2]
-
Step 2: β-oxidation of Heptanoate. Heptanoate undergoes β-oxidation in the mitochondria, yielding two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4]
-
Step 3: Formation of this compound. A portion of the heptanoate is metabolized in the liver to form the C5-ketone bodies, β-ketopentanoate and β-hydroxypentanoate (3-hydroxyvalerate).[2]
-
Step 4: Conversion of Propionyl-CoA to Succinyl-CoA. This is the core of the anaplerotic pathway and involves three key enzymatic reactions:
-
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.
-
Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[5]
-
Quantitative Data on Anaplerotic Effects
Direct quantitative data from studies administering this compound are limited. However, studies on its precursor, triheptanoin, provide valuable insights into its anaplerotic potential by measuring the levels of TCA cycle intermediates.
Table 1: Concentration of TCA Cycle Intermediates in Patients with Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Treated with Triheptanoin
| Metabolite | Concentration (Z-score vs. control) | Reference |
| Citrate | Increased | [4] |
| α-Ketoglutarate | Increased | [4] |
| Succinate | Increased | [4] |
| Fumarate | Increased | [4] |
| Malate | Increased | [4] |
Note: Z-score indicates the number of standard deviations from the mean of age and sex-matched controls. An increase suggests a replenishment of the TCA cycle intermediates.
Experimental Protocols
Quantification of TCA Cycle Intermediates using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of TCA cycle intermediates in biological matrices.[2][6]
Protocol Outline:
-
Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenates, cell lysates) are collected.
-
Proteins are precipitated using a cold organic solvent (e.g., acetonitrile or methanol).[2]
-
The supernatant containing the metabolites is collected after centrifugation.
-
Stable isotope-labeled internal standards for each analyte are added to correct for matrix effects and variations in extraction efficiency.[2]
-
-
Chromatographic Separation:
-
The extracted metabolites are separated using a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column.[2]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically used.
-
-
Mass Spectrometric Detection:
-
The separated metabolites are ionized using electrospray ionization (ESI) in either positive or negative mode.
-
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Peak areas are integrated, and the concentration of each analyte is calculated by comparing its peak area ratio to the internal standard against a calibration curve.
-
Stable Isotope Tracing to Monitor Anaplerotic Flux
Stable isotope tracing is a powerful technique to follow the metabolic fate of a substrate and quantify its contribution to downstream metabolic pathways.[7][8]
Protocol Outline:
-
Tracer Administration:
-
A stable isotope-labeled precursor, such as [U-¹³C₅]-3-hydroxyvalerate or a labeled odd-chain fatty acid, is administered to the biological system (e.g., cell culture, animal model).
-
-
Sample Collection and Preparation:
-
Samples are collected at various time points.
-
Metabolites are extracted as described in the LC-MS/MS protocol.
-
-
LC-MS/MS Analysis:
-
The mass isotopologue distribution (MID) of TCA cycle intermediates is determined by monitoring the masses of the labeled and unlabeled forms of each metabolite.
-
-
Flux Analysis:
-
The fractional contribution of the tracer to the synthesis of each intermediate is calculated from the MID data.
-
Metabolic flux analysis (MFA) can be used to model the rates of metabolic reactions and quantify the anaplerotic flux.[7]
-
Potential Downstream Effects and Signaling
Neurotransmitter Synthesis: Glutamate and GABA
The anaplerotic replenishment of the TCA cycle by this compound can potentially influence the synthesis of the neurotransmitters glutamate and GABA, as α-ketoglutarate, a TCA cycle intermediate, is a direct precursor for glutamate.[9] Glutamate, in turn, is the precursor for the inhibitory neurotransmitter GABA.
While direct quantitative studies on the effect of this compound on glutamate and GABA levels are lacking, studies on the related ketone body, 3-hydroxybutyrate, have shown an increase in brain GABA levels.[10] This suggests a potential mechanism by which odd-chain ketone bodies could modulate neuronal excitability.
Mitochondrial Function
By providing a substrate for the TCA cycle, this compound can potentially enhance mitochondrial respiration and ATP production. The Seahorse XF Analyzer is a key technology for assessing mitochondrial function in real-time.[5]
Seahorse XF Mito Stress Test Protocol Outline:
-
Cell Seeding: Cells are seeded in a Seahorse XF microplate.
-
Assay Medium: Cells are incubated in a bicarbonate-free assay medium prior to the assay.
-
Drug Injection: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration and proton leak.[5]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[5]
-
Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.[5]
-
-
Data Acquisition and Analysis: The oxygen consumption rate (OCR) is measured in real-time, and parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.
While direct studies on this compound are needed, research on 3-hydroxybutyrate has demonstrated an increase in basal oxygen consumption and ATP production in neurons.[11]
Conclusion and Future Directions
This compound holds significant promise as an anaplerotic agent due to its unique metabolic fate. Its ability to replenish the Krebs cycle through the generation of succinyl-CoA has important implications for cellular energy metabolism and biosynthetic processes. While research on its precursor, triheptanoin, has provided strong evidence for its anaplerotic effects, further studies directly investigating the quantitative impact of this compound on TCA cycle intermediates, neurotransmitter levels, and mitochondrial function are warranted. Such research will be crucial for elucidating its full therapeutic potential in a range of metabolic and neurological disorders.
References
- 1. Quantification of GABA, glutamate and glutamine in a single measurement at 3 T using GABA-edited MEGA-PRESS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 9. reddit.com [reddit.com]
- 10. bayes.wustl.edu [bayes.wustl.edu]
- 11. GABA, Glutamate and Neural Activity: A Systematic Review With Meta-Analysis of Multimodal 1H-MRS-fMRI Studies - PMC [pmc.ncbi.nlm.nih.gov]
3-hydroxyvaleric acid biosynthesis pathway
An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-HV) is a valuable chiral building block with applications in the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. As a five-carbon hydroxy acid, it serves as a precursor for the production of various specialty chemicals and is a key monomer in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable thermoplastic with properties comparable to polypropylene. The microbial production of 3-HV from renewable feedstocks presents a sustainable alternative to chemical synthesis. This technical guide provides a comprehensive overview of the core biosynthesis pathway of 3-HV, engineered strategies for its production in microbial hosts, quantitative data from key studies, and detailed experimental protocols.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in engineered microorganisms, particularly Escherichia coli, is a three-step enzymatic pathway that utilizes the central metabolic intermediates acetyl-CoA and propionyl-CoA.
The pathway proceeds as follows:
-
Condensation: One molecule of acetyl-CoA and one molecule of propionyl-CoA are condensed to form 3-ketovaleryl-CoA. This reaction is catalyzed by a β-ketothiolase. Several β-ketothiolases, such as BktB from Cupriavidus necator (formerly Ralstonia eutropha) or PhaA from various organisms, have been successfully utilized for this step.[1]
-
Reduction: The 3-ketovaleryl-CoA is then stereoselectively reduced to (R)-3-hydroxyvaleryl-CoA or (S)-3-hydroxyvaleryl-CoA. This reduction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase, such as PhaB from C. necator.[2] The stereospecificity of the reductase determines the chirality of the final 3-HV product.
-
Hydrolysis: Finally, the thioester bond of 3-hydroxyvaleryl-CoA is hydrolyzed to release free this compound. This final step is typically catalyzed by a thioesterase, such as the native E. coli thioesterase II (TesB).[3]
References
- 1. Construction of recombinant Escherichia coli strains for production of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Hydroxyvaleric Acid: An Anaplerotic Approach to Neurological and Metabolic Disorders
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyvaleric acid, a five-carbon ketone body, is emerging as a molecule of significant therapeutic interest, primarily due to its unique anaplerotic properties. Unlike traditional four-carbon ketone bodies, this compound can replenish intermediates of the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production. This capability addresses the underlying metabolic deficits in a range of neurological and metabolic disorders characterized by impaired energy metabolism. The primary route of administration for generating this compound is through the oral delivery of triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids. This guide provides a comprehensive overview of the core science behind this compound, including its metabolism, mechanism of action, and the preclinical and clinical evidence supporting its therapeutic potential. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development in this promising field.
Introduction: The Significance of Anaplerosis
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for the complete oxidation of carbohydrates, fats, and proteins to generate ATP. The intermediates of the TCA cycle also serve as precursors for the biosynthesis of numerous vital molecules, including neurotransmitters. In several pathological states, these intermediates can become depleted, a phenomenon known as cataplerosis, leading to a decline in energy production and cellular function. Anaplerosis is the process of replenishing these TCA cycle intermediates, thereby restoring metabolic homeostasis[1][2][3].
This compound (also known as 3-hydroxypentanoic acid) is a five-carbon ketone body that serves as an anaplerotic substrate[4]. It is produced in the liver from the metabolism of odd-carbon fatty acids, such as heptanoate derived from triheptanoin[4][5]. Once it enters the brain and other tissues, this compound is metabolized to propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle, thus directly replenishing the cycle[6][7]. This anaplerotic function distinguishes it from the more common four-carbon ketone bodies (acetoacetate and β-hydroxybutyrate), which primarily provide acetyl-CoA and do not directly replenish TCA cycle intermediates.
Metabolism of Triheptanoin to this compound
The primary therapeutic strategy to elevate systemic levels of this compound is through the administration of triheptanoin.
-
Digestion and Absorption: Triheptanoin is a triglyceride that is hydrolyzed in the gut by lipases into glycerol and three molecules of heptanoate (a seven-carbon fatty acid)[5].
-
Hepatic Metabolism: Heptanoate is transported to the liver, where it undergoes β-oxidation. This process yields one molecule of propionyl-CoA and two molecules of acetyl-CoA[5].
-
Ketogenesis: The acetyl-CoA can enter the TCA cycle or be used for the synthesis of four-carbon ketone bodies. The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle[7][8]. A portion of the propionyl-CoA and acetyl-CoA in the liver is also used to generate the five-carbon ketone bodies, β-ketopentanoate and this compound (β-hydroxypentanoate)[9].
-
Systemic Distribution: this compound is then released into the bloodstream and transported to extrahepatic tissues, including the brain, where it can cross the blood-brain barrier[4].
Therapeutic Applications and Clinical Evidence
The anaplerotic properties of this compound, delivered via triheptanoin, have been investigated in several clinical conditions characterized by energy deficits.
Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
LC-FAOD are a group of inherited metabolic disorders where the body is unable to break down long-chain fatty acids for energy. This leads to a deficiency in acetyl-CoA and an accumulation of toxic intermediates. Triheptanoin provides an alternative energy source that bypasses the defective metabolic step and provides anaplerotic substrate to the TCA cycle.
Quantitative Clinical Data in LC-FAOD
| Clinical Outcome | Study Population | Treatment Duration | Key Findings | Reference |
| Annualized Major Clinical Event (MCE) Rate | 24 patients (rollover from CL201 study) | 23.0 months (mean) | Decreased from 1.76 events/year pre-triheptanoin to 0.96 events/year with triheptanoin (P = 0.0319). | [1][2] |
| Annualized MCE Rate | 20 patients (triheptanoin-naïve) | 15.7 months (mean) | Decreased from 2.33 events/year pre-triheptanoin to 0.71 events/year with triheptanoin. | [1][2] |
| Annualized MCE Rate | 33 patients (triheptanoin-naïve) | 27.4 months (mean) | Decreased from 2.00 events/patient/year pre-triheptanoin to 0.28 events/patient/year with triheptanoin (P = 0.0343), an 86% reduction. | [9] |
| Annualized MCE Rate | 24 patients (CL201 rollover) | 46.9 months (mean) | Decreased from 1.76 events/patient/year pre-triheptanoin to 1.00 events/patient/year with triheptanoin (P = 0.0347), a 43% reduction. | [9] |
| Emergency Service Applications and Hospitalizations | 14 patients (compassionate use program) | Not specified | Significant reduction in the number of emergency service applications and hospitalizations per month (p < 0.01). | [10] |
| Creatine Kinase (CK) Levels during Metabolic Crises | 14 patients (compassionate use program) | Not specified | Substantial decrease following triheptanoin therapy (p < 0.0001). | [10] |
Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS)
Glut1DS is a rare genetic disorder caused by a deficiency of the glucose transporter protein type 1, which impairs glucose transport into the brain. This leads to a cerebral energy crisis, resulting in seizures, movement disorders, and developmental delay. Ketogenic diets are the standard of care, but are not always effective or well-tolerated. This compound, derived from triheptanoin, can provide an alternative, anaplerotic fuel source for the brain.
Quantitative Clinical Data in Glut1DS
| Clinical Outcome | Study Population | Treatment Duration | Key Findings | Reference |
| Overall Seizure Frequency | 36 patients (not on ketogenic diet) | 8 weeks (placebo-controlled) | Median 12.6% reduction from baseline in the triheptanoin arm (not statistically significant vs. placebo). | [4][11] |
| Absence Seizure Frequency | 8 patients with only absence seizures | 8 weeks (placebo-controlled) | Median 62.2% reduction in seizure frequency from baseline. | [4][11] |
| Spike-Wave Discharges on EEG | 11 patients | Not specified | Robust decrease in all patients who manifested them. | [12] |
| Cerebral Metabolic Rate | 11 patients | Not specified | Increased in most patients. | [12] |
| Frequency of Disabling Movement Disorders | 43 patients | 10 weeks (crossover study) | No significant difference between triheptanoin and placebo. | [13][14] |
Preclinical Evidence in Epilepsy
Preclinical studies in rodent models of epilepsy have provided further evidence for the anticonvulsant effects of triheptanoin, likely mediated by this compound.
Quantitative Preclinical Data in Epilepsy Models
| Epilepsy Model | Animal | Treatment | Key Findings | Reference |
| Corneal Kindling | CF1 mice | 35% triheptanoin diet for 3 weeks | Delayed development of kindled seizures. | [11] |
| Pilocarpine-induced Status Epilepticus (SE) | Mice | 35% triheptanoin diet | Halved the susceptibility to pentylenetetrazole (PTZ)-induced tonic extension seizures. | [11] |
| GABA(A)γ2(R43Q) Genetic Mouse Model | Mice | Triheptanoin-supplemented diet from weaning for 3 weeks | Halved the time spent in seizures due to a reduction in both spike-and-wave discharge (SWD) occurrence and duration. | [13] |
| Pilocarpine-induced SE | Mice | 35% triheptanoin diet | Increased the pentylenetetrazole tonic seizure threshold during the chronic epileptic stage. | [1] |
Proposed Signaling Pathways
The primary mechanism of action of this compound is through anaplerosis of the TCA cycle. This replenishment of TCA cycle intermediates is proposed to modulate key cellular signaling pathways involved in energy sensing, cell growth, and stress response, such as the mTOR and AMPK pathways.
Anaplerosis and mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and cellular energy status[8][15][16][17]. The mTORC1 complex is activated under conditions of energy and nutrient sufficiency, promoting anabolic processes. Anaplerosis, by ensuring a robust TCA cycle and adequate ATP production, likely contributes to maintaining an energy state conducive to mTORC1 activity, thereby supporting neuronal health and function. Conversely, in pathological states with energy deficits, mTORC1 signaling is suppressed. By restoring TCA cycle function, this compound may help to normalize mTORC1 signaling.
References
- 1. Effects of triheptanoin (UX007) in patients with long-chain fatty acid oxidation disorders: Results from an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tricarboxylic Acid Cycle Intermediates and Individual Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double‐blind trial of triheptanoin for drug‐resistant epilepsy in glucose transporter 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triheptanoin for glucose transporter type I deficiency (G1D): Modulation of human ictogenesis, cerebral metabolic rate and cognitive indices by a food supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 15. researchgate.net [researchgate.net]
- 16. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxyvaleric Acid in Human Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid, also known as 3-hydroxypentanoic acid, is a five-carbon ketone body that serves as an important intermediate in human metabolism.[1][2] Unlike the more common four-carbon ketone bodies, acetoacetate and 3-hydroxybutyrate, this compound plays a unique anaplerotic role, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle.[1][2] Its presence and concentration in biological fluids are of significant interest as they can be indicative of underlying metabolic disorders, particularly organic acidurias such as propionic acidemia and methylmalonic acidemia.[3][4] This technical guide provides an in-depth overview of the core aspects of this compound in human physiology, including its metabolic pathways, physiological concentrations, and analytical methodologies for its quantification.
Data Presentation
Quantitative Data Summary
The concentration of this compound in human biological fluids is a key indicator of metabolic status. The following tables summarize the reported concentrations in healthy individuals and in pathological conditions.
| Biological Fluid | Physiological Concentration (Normal Range) | Reference |
| Plasma/Blood | 1.0 µM (Range: 0.0 - 2.0 µM) | |
| Cerebrospinal Fluid (CSF) | 1 µM (Range: 0 - 2 µM) | |
| Urine | 0 - 0 mmol/mol creatinine | [4] |
| Pathological Condition | Biological Fluid | Reported Concentration Range | Reference |
| Propionic Acidemia | Urine | Significantly increased | [5][6][7][8] |
| Plasma | Elevated | [9] | |
| Methylmalonic Acidemia | Urine | Increased | [3][10] |
| Plasma | Elevated | [11] |
Metabolic Pathways
The metabolism of this compound is intricately linked to the catabolism of odd-chain fatty acids and certain amino acids. The key pathways are its biosynthesis from propionyl-CoA and its subsequent degradation to enter the TCA cycle.
Biosynthesis of this compound
The primary precursor for the synthesis of this compound is propionyl-CoA. Propionyl-CoA is derived from several sources, including the beta-oxidation of odd-chain fatty acids, and the catabolism of the amino acids valine, isoleucine, methionine, and threonine.
The biosynthesis is thought to occur via the condensation of propionyl-CoA with acetyl-CoA, a reaction catalyzed by 3-oxoacyl-CoA thiolase.[3][4] This is followed by reduction to form 3-hydroxyvaleryl-CoA, which can then be hydrolyzed to this compound.
Anaplerotic Role and Degradation
This compound serves an anaplerotic function by being metabolized to intermediates of the TCA cycle, thereby replenishing the cycle's carbon skeletons.[1] This pathway is crucial for cellular energy metabolism, especially under conditions where TCA cycle intermediates are depleted. The degradation of this compound ultimately leads to the formation of succinyl-CoA.
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for both research and clinical diagnostics. The following sections detail the methodologies for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methods developed for similar short-chain hydroxy fatty acids.[12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (C5H10O3, MW: 118.13), a potential precursor ion [M-H]⁻ would be m/z 117.1.
Quantification of this compound in Human Urine by GC-MS
This protocol is based on established methods for urinary organic acid analysis.[13][14][15][16][17]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog).
-
Acidify the sample to a pH of approximately 1-2 with HCl.
-
Extract the organic acids with two portions of 2 mL of ethyl acetate. Vortex and centrifuge to separate the layers.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Derivatize the dried residue to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. Heat at 60-70°C for 30-60 minutes.
2. Gas Chromatography Conditions
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard to enhance sensitivity and selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Organic Acids, Comprehensive, Quantitative | HealthMatters.io [healthmatters.io]
- 4. 3-Hydroxyvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA carboxylase deficiency: case report, effect of low-protein diet and identification of 3-oxo-2-methylvaleric acid 3-hydroxy-2-methylvaleric acid, and maleic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-imd.org [e-imd.org]
- 8. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methylmalonic Acidemia: Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia [emedicine.medscape.com]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erndim.org [erndim.org]
- 14. gcms.cz [gcms.cz]
- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
- 17. metbio.net [metbio.net]
Methodological & Application
quantification of 3-hydroxyvaleric acid in plasma using LC-MS/MS
An Application Note and Protocol for the Quantification of 3-Hydroxyvaleric Acid in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-hydroxypentanoic acid, is a short-chain hydroxy fatty acid.[1] Elevated levels of this compound in biological fluids can be indicative of certain metabolic disorders, including methylmalonic acidemia and propionic acidemia, where it is formed from the condensation of propionyl-CoA with acetyl-CoA.[2] Accurate and sensitive quantification of this metabolite in plasma is crucial for clinical research and the development of therapeutic interventions for these conditions. This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in negative electrospray ionization mode.[3][4]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (IS), if available. If not, a structural analog like sulbactam can be used.[3]
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, sourced from a reputable supplier)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of methanol containing 0.2% formic acid to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 3 µm, 150 x 2 mm[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3][4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40 °C |
| Gradient Elution | Start with 10% B, hold for 1 min; ramp to 70% B at 5 min; increase to 90% B at 5.2 min, hold for 2 min; return to 10% B at 7.5 min and re-equilibrate for 2.5 min.[3] |
| Retention Time | Approximately 4.23 minutes for this compound.[3] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| MRM Transitions | This compound: Precursor [M-H]⁻ m/z 117.1 -> Product m/z 71.0[6] Note: The exact product ion may vary. A common fragmentation is the loss of the carboxyl group and water. Another potential transition is 117.1 -> 59.0 as seen with the similar compound 3-hydroxyisovaleric acid.[7] Internal Standard (Sulbactam): m/z 321.1 -> 140.1[3] |
| Ion Spray Voltage | -4500 V[3] |
| Source Temperature | 500 °C |
| Curtain Gas | 45 psi[3] |
| Nebulizer Gas (Gas 1) | 50 psi[3] |
| Heater Gas (Gas 2) | 50 psi[3] |
| Collision Gas (CAD) | High[3] |
| Declustering Potential (DP) | -68 V for this compound[3] |
| Collision Energy (CE) | -15 V for this compound[3] |
| Collision Cell Exit Potential (CXP) | -8 V for this compound[3] |
Method Validation and Data Presentation
Method validation should be performed according to regulatory guidelines (e.g., FDA). The following parameters should be assessed:
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.
| Analyte | Calibration Range (µg/mL) | R² |
| This compound | 0.078 - 5.0[3][4] | > 0.99 |
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.078[3] | < 20% | < 20% | ± 20% |
| Low | 0.225[3] | < 15% | < 15% | ± 15% |
| Medium | 2.0[3] | < 15% | < 15% | ± 15% |
| High | 4.0[3] | < 15% | < 15% | ± 15% |
Recovery and Matrix Effect
Recovery of the analyte from the plasma matrix and the potential for ion suppression or enhancement (matrix effect) should be assessed.
| Analyte | Recovery | Matrix Effect |
| This compound | > 88%[3][4] | Not significant[3][4] |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical research or drug development setting. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. Showing Compound this compound (FDB022099) - FooDB [foodb.ca]
- 2. 3-Hydroxyvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SP Tech Tip: Pre-treatment for Bioanalytical Samples | Phenomenex [phenomenex.com]
- 6. This compound | C5H10O3 | CID 107802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Analytical Detection of 3-Hydroxyvaleric Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid (3-HVA), also known as 3-hydroxypentanoic acid, is a five-carbon ketone body that serves as an anaplerotic substrate, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1] Its presence and concentration in urine can be indicative of certain metabolic states and inborn errors of metabolism. Unlike its isomer, 3-hydroxyisovaleric acid, which is a well-established biomarker for biotin deficiency arising from the leucine catabolism pathway, 3-HVA originates from the breakdown of odd-chain fatty acids.[2][3][4][5] Accurate and sensitive detection of this compound in urine is crucial for studying its metabolic role and potential as a biomarker.
This document provides detailed application notes and protocols for the analytical detection of this compound in urine, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile organic compounds. An overview of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is also presented.
Analytical Methods Overview
The quantification of this compound in urine can be effectively achieved by both GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and reliable method for the analysis of organic acids in urine.[6] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, specifically using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and carboxyl groups in 3-HVA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers the advantage of analyzing this compound without the need for derivatization, simplifying sample preparation.[7] It provides high sensitivity and selectivity, making it suitable for targeted quantitative analysis.
Quantitative Data Summary
The following table summarizes quantitative data for analytical methods used to detect this compound and related compounds. It is important to note that while data for 3-hydroxyisovaleric acid in urine is available, specific quantitative validation data for this compound in a urine matrix is not extensively reported in the literature. The data for 3-hydroxypentanoic acid in plasma is included as a reference for a similar analyte and matrix.
| Analyte | Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| 3-Hydroxyisovaleric Acid | UPLC-MS/MS | Urine | Not Specified | Not Specified | 26 µM | Not Specified | [7] |
| 3-Hydroxypentanoic Acid | LC-MS/MS | Plasma | 0.078–5 µg/mL | Not Specified | 0.078 µg/mL | >88% | Kallem RR, et al. (2021) |
| 3-Hydroxyisovaleric Acid | LC-MS/MS | Plasma | 0.1 to 10.0 µg/mL | 0.003 µg/mL | 0.008 µg/mL | Not Specified | [8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol details the sample preparation, derivatization, and instrumental analysis for the quantitative determination of this compound in urine using GC-MS.
Materials and Reagents:
-
Urine sample
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (analytical grade)
-
5M Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer 1 mL of urine to a 15 mL glass centrifuge tube.
-
Add the internal standard solution to each sample.
-
Acidify the urine to a pH of less than 2 by adding 2-3 drops of 5M HCl. Check the pH with pH paper.
-
Add approximately 0.5 g of sodium chloride to saturate the aqueous phase.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-10) with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath to facilitate the derivatization reaction.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
Quantification is performed by creating a calibration curve using the peak area ratio of the this compound derivative to the internal standard derivative at known concentrations.
Visualizations
References
- 1. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. blog.cariocadecor.com.br [blog.cariocadecor.com.br]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
Application Notes and Protocols: 3-Hydroxyvaleric Acid as a Biomarker for Propionic Acidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acidemia (PA) is an autosomal recessive inborn error of metabolism caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its derivatives, resulting in life-threatening metabolic decompensation. The diagnosis and monitoring of PA rely on the detection of specific biomarkers. Among these, 3-hydroxyvaleric acid has emerged as a potentially valuable biomarker. An increased amount of this compound can be found in methylmalonic acidemia and propionic acidemia[1]. This document provides detailed application notes and protocols for the use of this compound as a biomarker for propionic acidemia, aimed at researchers, scientists, and drug development professionals.
Biochemical Basis
In a healthy individual, the enzyme propionyl-CoA carboxylase, which requires biotin as a cofactor, catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. Propionyl-CoA is derived from the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine. In propionic acidemia, the deficiency of PCC leads to an accumulation of propionyl-CoA in the mitochondria. This excess propionyl-CoA is shunted into alternative metabolic pathways. One such pathway involves the condensation of propionyl-CoA with acetyl-CoA, a reaction catalyzed by 3-oxoacyl-CoA thiolases[1][2]. This condensation reaction ultimately leads to the formation of this compound. Therefore, the presence and concentration of this compound in biological fluids can serve as an indicator of the underlying metabolic dysregulation in propionic acidemia.
Clinical Significance
Elevated levels of this compound are indicative of a metabolic block in the propionyl-CoA catabolic pathway and are therefore a key diagnostic marker for propionic acidemia. The optimal result for this compound in a healthy individual is considered to be 0 mmol/mol creatinine, indicating its absence under normal metabolic conditions[1]. During episodes of clinical decompensation in patients with propionic acidemia, there is an increased excretion of various metabolites, including 3-hydroxyisovaleric acid, which is structurally similar to this compound[3]. Monitoring the levels of this compound can be crucial in assessing the metabolic status of a patient, particularly in response to dietary interventions and therapeutic treatments. In the context of drug development, this compound can serve as a valuable biomarker to evaluate the efficacy of novel therapies aimed at restoring the normal function of the propionyl-CoA metabolic pathway. While other biomarkers such as methylcitric acid and 3-hydroxypropionic acid are also used, this compound provides a more direct measure of the overflow from the blocked pathway involving propionyl-CoA condensation.
Data Presentation
The following table summarizes the expected concentrations of this compound in urine and plasma of healthy individuals and patients with propionic acidemia. It is important to note that the concentration of this compound can fluctuate depending on the patient's clinical status, particularly during a metabolic crisis.
| Analyte | Matrix | Healthy Controls | Propionic Acidemia Patients (Stable) | Propionic Acidemia Patients (Metabolic Crisis) | Unit |
| This compound | Urine | 0[1] | Elevated | Significantly Elevated | mmol/mol creatinine |
| This compound | Plasma | Not typically detected | Trace to low levels | Elevated | µmol/L |
Note: Specific quantitative ranges for propionic acidemia patients are not well-established in the literature and can vary significantly between individuals and with clinical condition. The table reflects the general understanding of relative levels.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol is adapted from established methods for the analysis of urinary organic acids.
1. Sample Preparation (Extraction and Derivatization)
-
Sample Collection: Collect a random urine sample in a sterile container. For long-term storage, samples should be kept at -70°C.
-
Normalization: Determine the creatinine concentration of the urine sample to normalize the results.
-
Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine).
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS (or equivalent).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.
-
Monitor characteristic ions for the di-TMS derivative of this compound.
-
3. Data Analysis and Quantification
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and express the result as mmol/mol of creatinine.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on methods for the analysis of short-chain fatty acids and their derivatives in plasma.
1. Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu LC-20AD system (or equivalent).
-
Column: Phenomenex Luna NH2 column (100 x 4.6 mm, 3 µm) or a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 95% B, hold for 1 minute.
-
Decrease to 5% B over 5 minutes.
-
Hold at 5% B for 2 minutes.
-
Return to 95% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Shimadzu 8030 MS/MS triple quadrupole (or equivalent).
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for this compound and the internal standard. For the analogous 3-hydroxyisovaleric acid, an MRM transition of 117.1→59.0 has been reported[4].
-
3. Data Analysis and Quantification
-
Construct a calibration curve using plasma samples spiked with known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples based on the peak area ratios relative to the internal standard.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Formation in Propionic Acidemia
The following diagram illustrates the metabolic pathway leading to the production of this compound in the context of propionic acidemia.
Caption: Metabolic pathway of this compound formation in propionic acidemia.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound in biological samples.
Caption: General experimental workflow for this compound analysis.
Application in Drug Development
The development of new therapies for propionic acidemia requires reliable biomarkers to assess treatment efficacy. While primary metabolites like methylcitric acid and 3-hydroxypropionic acid are commonly monitored, this compound offers a unique window into the metabolic flux through the alternative condensation pathway of propionyl-CoA. A reduction in this compound levels following a therapeutic intervention would suggest a successful restoration of the primary metabolic pathway and a decrease in the accumulation of toxic propionyl-CoA. Therefore, including this compound in the panel of biomarkers for clinical trials can provide valuable insights into the mechanism of action and the overall effectiveness of the investigational drug. While not always a primary endpoint, its monitoring can contribute to a more comprehensive understanding of the metabolic response to treatment.
Conclusion
This compound is a specific and valuable biomarker for propionic acidemia, reflecting the overflow of propionyl-CoA into an alternative metabolic pathway. Its accurate quantification in urine and plasma using GC-MS or LC-MS/MS can aid in the diagnosis, monitoring, and development of new therapies for this debilitating disorder. The detailed protocols and workflows provided in these application notes are intended to guide researchers and clinicians in the effective utilization of this compound as a key biomarker in their studies.
References
- 1. 3-Hydroxyvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Chiral Separation of 3-Hydroxyvaleric Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid, a five-carbon β-hydroxy acid, is a chiral molecule existing as (R)- and (S)-enantiomers. These enantiomers can exhibit distinct biological activities and metabolic fates, making their separation and quantification crucial in various fields, including pharmaceutical development, clinical diagnostics, and metabolic research. This document provides detailed protocols for the chiral separation of this compound enantiomers using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Two primary strategies for chiral separation are presented:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers without prior derivatization.
-
Indirect Chiral GC: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column.
Method 1: Direct Chiral Separation by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is adapted from protocols for longer-chain 3-hydroxy fatty acids and is suitable for the direct, sensitive, and enantioselective analysis of this compound.[1] Polysaccharide-based chiral stationary phases are particularly effective for this type of separation.
Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold isopropanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | Chiralpak IA-U (1.6 µm particle size) or similar amylose-based CSP |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 117.05 (for [M-H]⁻ of this compound) |
| Product Ion (m/z) | 59.01 (characteristic fragment) |
3. Data Analysis
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Quantify the concentration of each enantiomer using a calibration curve prepared with racemic and/or enantiomerically pure standards.
Experimental Workflow
Method 2: Indirect Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves a two-step derivatization of this compound to form diastereomeric esters, which are then separated on a standard achiral GC column.[2] This approach is robust and can be implemented in laboratories with standard GC-MS instrumentation.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Esterification:
-
To the dried sample extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat at 80°C for 1 hour.
-
Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution.
-
Extract the methyl ester of this compound with 2 x 1 mL of hexane.
-
Combine the hexane layers and evaporate to dryness.
-
-
Diastereomer Formation:
-
To the dried methyl ester, add 50 µL of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-(-)-MTPA-Cl, Mosher's reagent) in 100 µL of anhydrous pyridine.[2]
-
Incubate at 60°C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
2. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes. |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Target Ions (m/z) | Monitor characteristic fragment ions of the MTPA diastereomers. |
3. Data Analysis
-
The two diastereomers, (R,R)-MTPA ester and (S,R)-MTPA ester, will have different retention times.
-
Integrate the peak areas for each diastereomer.
-
Determine the enantiomeric ratio by comparing the peak areas.
Logical Relationship of Indirect Chiral GC Analysis
Summary of Quantitative Data
The following table summarizes expected outcomes for the two methods. Actual retention times and resolution will vary depending on the specific instrument and conditions.
| Method | Analyte | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) |
| Direct UHPLC-MS/MS | (S)-3-Hydroxyvaleric Acid | t₁ | > 1.5 | Low ng/mL |
| (R)-3-Hydroxyvaleric Acid | t₂ | Low ng/mL | ||
| Indirect GC-MS | (R,R)-MTPA Ester | t₃ | > 1.5 | Mid-to-high ng/mL |
| (S,R)-MTPA Ester | t₄ | Mid-to-high ng/mL |
Conclusion
The choice between the direct UHPLC-MS/MS and indirect GC-MS methods will depend on the available instrumentation, required sensitivity, and sample matrix. The direct UHPLC method offers higher sensitivity and avoids potential issues with derivatization efficiency and racemization.[1] The indirect GC method is a reliable alternative that can be performed on more commonly available equipment.[2] Both protocols provide a robust framework for the successful chiral separation and quantification of this compound enantiomers.
References
Application Notes and Protocols for 3-Hydroxyvaleric Acid Analysis in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid is a five-carbon short-chain fatty acid and a ketone body. Its presence and concentration in biological fluids such as plasma, serum, and urine can be indicative of certain metabolic states and inborn errors of metabolism, including methylmalonic acidemia and propionic acidemia. Accurate and reliable quantification of this compound is crucial for clinical diagnostics and metabolic research. This document provides detailed application notes and protocols for the sample preparation of biological fluids prior to the analysis of this compound, focusing on protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques.
Data Presentation: Comparison of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical for accurate quantification, depending on the biological matrix, the required sensitivity, and the analytical technique employed (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)). Below is a summary of quantitative data for different methods. Note: Data for the closely related compound 3-hydroxyisovaleric acid is included as a reference for LC-MS/MS performance where specific data for this compound is not available.
| Parameter | Protein Precipitation (Plasma) | Liquid-Liquid Extraction (Urine) | Solid-Phase Extraction (Urine) |
| Analyte | General Proteins / 3-Hydroxyisovaleric Acid | General Organic Acids | General Organic Acids |
| Recovery | ~98% (Optimized Acetone)[1] | 77.4%[2][3] | 84.1%[2][3] |
| Linearity (Range) | 0.1 - 10.0 µg/mL | Not specified | Not specified |
| Limit of Detection (LOD) | 0.003 µg/mL | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.008 µg/mL* | Not specified | Not specified |
| Primary Advantage | Simplicity, speed | Cost-effective | High recovery and purity |
| Primary Disadvantage | Lower selectivity, potential for ion suppression | Labor-intensive, potential for emulsions | Higher cost, requires method development |
*Data for 3-hydroxyisovaleric acid by LC-MS/MS; serves as an estimate for this compound.[4]
Experimental Workflows and Signaling Pathways (Graphviz Visualization)
To aid in the conceptualization of the sample preparation process, the following diagrams illustrate the general workflow and a more detailed protocol.
References
- 1. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
Application Notes and Protocols for Metabolic Flux Analysis of 3-Hydroxyvaleric Acid Production in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid (3HV) is a valuable chiral building block for the synthesis of pharmaceuticals and biodegradable polymers. Microbial production of 3HV in engineered Escherichia coli offers a promising and sustainable alternative to chemical synthesis. Metabolic flux analysis (MFA) is an indispensable tool for quantifying the carbon flow through metabolic pathways, enabling the identification of bottlenecks and the rational design of microbial cell factories for enhanced 3HV production. This document provides detailed application notes and protocols for performing metabolic flux analysis in 3HV-producing E. coli strains.
Metabolic Engineering Strategies for 3HV Production in E. coli
The key to producing 3HV in E. coli is the generation of the precursor molecule, propionyl-CoA, which is not naturally abundant in this bacterium. Several metabolic pathways have been engineered to synthesize propionyl-CoA from central carbon metabolites.
Engineered Pathways for Propionyl-CoA Synthesis
-
Sleeping Beauty Mutase (Sbm) Pathway: This pathway converts succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, to propionyl-CoA via methylmalonyl-CoA. Activation of the Sbm pathway has been shown to enable the production of 3HV from unrelated carbon sources like glucose and glycerol.[1]
-
Citramalate Pathway: This pathway utilizes acetyl-CoA and pyruvate to produce 2-ketobutyrate, which is then converted to propionyl-CoA. This pathway has been successfully employed for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a copolymer containing 3HV monomers.[2][3][4]
-
Threonine Biosynthesis Pathway: This pathway can be engineered to overproduce threonine, which is then converted to 2-ketobutyrate and subsequently to propionyl-CoA. This strategy has also been used for PHBV production from single carbon sources.[4][5]
Redirecting Carbon Flux towards 3HV
Metabolic engineering efforts have focused on redirecting carbon flux from the TCA cycle towards the engineered propionyl-CoA synthesis pathways. Strategies include:
-
Deregulation of the glyoxylate shunt: This enhances the flux towards succinyl-CoA.[1]
-
Blocking the oxidative TCA cycle: This also increases the availability of succinyl-CoA for the Sbm pathway.[1]
-
Deletion of competing pathways: Knocking out genes involved in the further metabolism of propionyl-CoA, such as prpC and scpC, can increase the intracellular pool of this precursor.[2][3]
Quantitative Data on 3HV Production
The following tables summarize the quantitative data on 3HV and PHBV production in various engineered E. coli strains.
| Strain / Genetic Modification | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| Engineered E. coli with Sbm pathway | Glycerol | 3.71 | 0.241 | [6] |
| Recombinant E. coli XL1-Blue with citramalate pathway | Glucose | - (PHBV) | - | [2] |
| Recombinant E. coli with combined citramalate and threonine pathways | Glucose | - (PHBV) | - | [4] |
Note: Specific titer and yield for 3HV were not always reported for PHBV producing strains.
| Strain / Genetic Modification | 3HV content in PHBV (mol%) | Reference |
| Recombinant E. coli XL1-Blue with citramalate pathway and prpC, scpC deletion | 5.5 | [3] |
| Recombinant E. coli with combined citramalate and threonine pathways | 25.4 | [4] |
| Recombinant E. coli with engineered threonine biosynthesis pathway | 17.5 | [5] |
Experimental Protocols
13C-Metabolic Flux Analysis (13C-MFA)
This protocol outlines the key steps for performing 13C-MFA to determine the intracellular metabolic fluxes in 3HV-producing E. coli.
4.1.1. 13C-Labeling Experiment
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into a pre-culture medium (e.g., M9 minimal medium with unlabeled glucose) and grow overnight at 37°C.
-
Main Culture: Inoculate the main culture in M9 minimal medium containing a specific 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose, or a mixture) as the sole carbon source.[7] The initial optical density at 600 nm (OD600) should be low (e.g., 0.05).
-
Cultivation: Grow the cells at 37°C with shaking until they reach the mid-exponential growth phase. Monitor cell growth by measuring OD600.
-
Harvesting: Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.
4.1.2. Protein Hydrolysis and Amino Acid Derivatization
-
Cell Lysis: Resuspend the cell pellet in 6 M HCl.
-
Hydrolysis: Hydrolyze the cell proteins by incubating at 105°C for 24 hours in a sealed tube.
-
Drying: Remove the HCl by evaporation under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: Derivatize the amino acids by adding a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubating at an elevated temperature (e.g., 85°C) for 1 hour.
4.1.3. GC-MS Analysis
-
Injection: Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Separation: Separate the derivatized amino acids on a suitable GC column (e.g., DB-5ms).
-
Detection: Analyze the mass isotopomer distribution of the amino acid fragments using the mass spectrometer.
4.1.4. Flux Calculation
-
Metabolic Model: Use a stoichiometric model of E. coli's central carbon metabolism, including the engineered pathway for 3HV production.
-
Software: Employ software such as FiatFlux, OpenFLUX, or INCA to calculate the metabolic fluxes by fitting the measured mass isotopomer distributions to the model.
Quantification of this compound
This protocol describes the quantification of extracellular 3HV from culture supernatants using GC-MS.
4.2.1. Sample Preparation
-
Centrifugation: Centrifuge the culture sample to pellet the cells.
-
Supernatant Collection: Collect the supernatant for 3HV analysis.
-
Acidification: Acidify the supernatant to a pH of ~2 with HCl.
-
Extraction: Extract the 3HV from the acidified supernatant using an organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the organic solvent to dryness.
4.2.2. Derivatization
-
Derivatization: Derivatize the dried extract to make the 3HV volatile for GC analysis. A common method is silylation using agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
4.2.3. GC-MS Analysis
-
Injection: Inject the derivatized sample into the GC-MS.
-
Analysis: Use a standard curve of derivatized 3HV to quantify the concentration in the sample.
Visualizations
Caption: Engineered metabolic pathways for this compound (3HV) production in E. coli.
Caption: Workflow for 13C-Metabolic Flux Analysis (13C-MFA).
Caption: Hypothetical metabolic flux map for 3HV production in engineered E. coli.
References
- 1. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Escherichia coli for biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from glucose with elevated 3-hydroxyvalerate fraction via combined citramalate and threonine pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Polymers with Varying 3-Hydroxyvaleric Acid Content
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polyester belonging to the polyhydroxyalkanoate (PHA) family.[1][2][3] Produced by microbial fermentation, PHBV has garnered significant attention as a sustainable alternative to conventional petroleum-based plastics in various fields, including specialty packaging, orthopedic devices, and controlled drug release.[2][4][5] The properties of PHBV can be tailored by varying the molar content of the 3-hydroxyvalerate (3HV) comonomer. An increase in the 3HV content generally leads to a decrease in crystallinity, melting point, and stiffness, while increasing flexibility and toughness.[3][6][7] This tunable nature makes PHBV a versatile platform for a wide range of applications, particularly in the biomedical field where precise material properties are critical.[4][8]
These application notes provide a comprehensive overview of the key techniques used to characterize PHBV polymers with varying 3HV content. Detailed protocols for thermal, mechanical, structural, and molecular weight analysis are presented, along with tabulated data summarizing the influence of 3HV content on the respective properties.
Data Presentation: Influence of 3HV Content on PHBV Properties
The following tables summarize the quantitative relationship between the 3-hydroxyvalerate (3HV) content and the key thermal and mechanical properties of PHBV.
Table 1: Thermal Properties of PHBV with Varying 3HV Content
| 3HV Content (mol%) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Crystallinity (%) |
| 0 (PHB) | ~175 - 180 | ~4 | ~284 | ~60 - 80 |
| 3 | 165 | 8 | - | - |
| 5 | - | - | - | 50-60 |
| 7 | - | - | - | - |
| 8 | - | - | - | - |
| 9 | - | - | - | - |
| 12 | - | - | - | - |
| 15 | - | - | - | - |
| 16-24 | 126.1 - 170.1 | -0.7 to -7.4 | 276 - 296 | 16.6 - 29 |
| 17.6 | - | - | - | - |
| 18 | - | - | - | - |
| 20 | - | - | - | - |
| 28 | 100 | - | - | - |
| 53 | 101.93 | - | 263.4 | - |
Note: Data is compiled from multiple sources and variations may exist due to differences in molecular weight, processing conditions, and analytical methods.[6][9][10][11][12][13]
Table 2: Mechanical Properties of PHBV with Varying 3HV Content
| 3HV Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 (PHB) | ~40 | ~3.5 | <10 | - | - |
| 3 | - | - | 7 ± 1 | - | - |
| 5 | 29.14 | 2.19 | - | - | - |
| 8 | 25.9 - 27.1 | 0.75 - 3.2 | <1 | 28.2 - 34.5 | 1.3 - 3.2 |
| 12 | 14.1 | 0.82 | - | - | - |
| 16-24 | 10.1 - 13.7 | 0.57 - 1.12 | - | 18.1 - 27.5 | 0.80 - 1.54 |
| 18 | 20 ± 1 | 0.73 | 12 ± 2 | - | - |
| 20 | 20 | 0.8 | - | - | - |
| 28 | - | - | 120 ± 3 | - | - |
Note: Data is compiled from multiple sources and variations may exist due to differences in molecular weight, processing conditions, and analytical methods.[6][10]
Experimental Protocols
The following section details the experimental protocols for the characterization of PHBV polymers.
Sample Preparation: Solvent Casting for Film Formation
A common method for preparing PHBV films for characterization is solvent casting. This technique allows for the formation of thin, uniform films suitable for various analyses.
Protocol:
-
Dissolution: Dissolve the PHBV polymer in a suitable solvent, such as chloroform, at a concentration of 1-5% (w/v).[14][15] The dissolution is typically performed at an elevated temperature (e.g., 55-70°C) with continuous stirring for a period of 1 to 6 hours to ensure complete dissolution.[13][14][15]
-
Casting: Pour the polymer solution into a flat, level container, such as a glass petri dish.[14][15]
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at ambient temperature. This process can take 24-48 hours.[14]
-
Drying: Once the film has formed, dry it in a vacuum oven at a temperature below the polymer's melting point (e.g., 50°C) for at least 24 hours to remove any residual solvent.[14]
Visualizations
Experimental Workflow for PHBV Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of PHBV polymers with varying 3HV content.
Caption: Experimental workflow for PHBV characterization.
Relationship between 3HV Content and PHBV Properties
This diagram illustrates the general trends observed in PHBV properties as the 3-hydroxyvalerate content is varied.
Caption: 3HV content vs. PHBV properties relationship.
Thermal Analysis
DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the PHBV film into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the melt to a low temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to 200°C at the same heating rate (10°C/min). The Tg and Tm are determined from this scan.
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step transition in the heat flow curve.
-
The Tm is taken as the peak temperature of the melting endotherm.
-
The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔHm0) x 100 where ΔHm is the enthalpy of fusion of the sample and ΔHm0 is the theoretical enthalpy of fusion for 100% crystalline PHB (146 J/g).
-
TGA is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).
Protocol:
-
Sample Preparation: Place 10-15 mg of the PHBV sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or as the peak of the derivative weight loss curve.[16]
Mechanical Testing
Tensile testing is performed to determine the mechanical properties of the PHBV films, including tensile strength, Young's modulus, and elongation at break.
Protocol:
-
Sample Preparation: Cut the PHBV films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).
-
Instrument Setup: Clamp the specimen into the grips of a universal testing machine.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Structural and Morphological Analysis
FTIR is used to identify the functional groups present in the PHBV copolymer and to confirm its chemical structure.
Protocol:
-
Sample Preparation: The PHBV film can be analyzed directly.
-
Analysis: Obtain the FTIR spectrum of the sample, typically in the range of 4000-400 cm-1, using an ATR-FTIR spectrometer.
-
Data Interpretation: Identify the characteristic absorption bands of PHBV. Key peaks include:
1H NMR spectroscopy is a powerful technique for determining the molar content of the 3HV units in the PHBV copolymer.
Protocol:
-
Sample Preparation: Dissolve a small amount of the PHBV sample in a deuterated solvent, such as deuterated chloroform (CDCl3).[19]
-
Analysis: Acquire the 1H NMR spectrum of the solution.
-
Data Interpretation: The 3HV content can be calculated by integrating the characteristic proton signals:
XRD is used to analyze the crystalline structure and determine the degree of crystallinity of the PHBV samples.
Protocol:
-
Sample Preparation: A flat PHBV film is mounted on the sample holder.
-
Analysis: The sample is scanned with an X-ray diffractometer over a range of 2θ angles (e.g., 5-40°).
-
Data Analysis: The resulting diffractogram will show sharp peaks corresponding to the crystalline regions and a broad halo for the amorphous regions. The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve. The crystal lattice parameters can also be determined from the peak positions.[21]
Molecular Weight Analysis
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the PHBV polymers.
Protocol:
-
Sample Preparation: Dissolve the PHBV sample in a suitable solvent for GPC, such as chloroform, at a known concentration.
-
Instrument Setup: The GPC system is equipped with a column set suitable for the molecular weight range of the polymer and a detector (e.g., refractive index detector).
-
Analysis: Inject the sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the column.
-
Data Analysis: The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight (e.g., polystyrene).[22][23] The Mn, Mw, and PDI (Mw/Mn) are then calculated from the chromatogram.
References
- 1. Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate- co-Polyhydroxyvalerate Films in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHBV - Wikipedia [en.wikipedia.org]
- 3. Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effect of 3-Hydroxyvalerate Content on Thermal, Mechanical, and Rheological Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Biopolymers Produced from Fermented Dairy Manure [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Structural Evolution of β-to-α Phase Transition in the Annealing Process of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of PHBV/PCL-Diol Blend Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. iris.unimore.it [iris.unimore.it]
- 16. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cpsm.kpi.ua [cpsm.kpi.ua]
- 22. agilent.com [agilent.com]
- 23. bioplasticseurope.eu [bioplasticseurope.eu]
Application Notes and Protocols for the Use of 3-Hydroxyvaleric Acid in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyvaleric acid, also known as 3-hydroxypentanoic acid, is a five-carbon ketone body.[1][2] Unlike the more common four-carbon ketone bodies (acetoacetate and 3-hydroxybutyrate), this compound is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle.[2][3] This property makes it a potentially valuable supplement in cell culture media for studying cellular metabolism, particularly in contexts of metabolic stress or mitochondrial dysfunction. It is known to be produced from odd-carbon fatty acids in the liver and can readily enter the brain.[2] While its direct use as a supplement in routine cell culture is not yet widely documented, its biochemical characteristics suggest several promising applications in biomedical research.
These application notes provide an overview of the potential uses of this compound in cell culture, along with detailed protocols to guide researchers in exploring its effects on various cell types. The proposed methodologies are based on its known metabolic functions and on protocols established for other ketone bodies, such as 3-hydroxybutyrate.
Potential Applications in Cell Culture
-
Metabolic Studies: Due to its anaplerotic nature, this compound can be used to study the effects of TCA cycle replenishment on cellular function, particularly under conditions of nutrient deprivation or metabolic stress.
-
Neuroscience Research: Given its ability to cross the blood-brain barrier, this compound may serve as an alternative energy substrate for neuronal and glial cells in culture, which could be relevant for studies on neurodegenerative diseases or hypoxic injury.
-
Cancer Biology: Research on other ketone bodies has shown selective inhibition of cancer cell proliferation.[1][4] this compound could be investigated for similar anti-cancer properties, potentially by altering tumor cell metabolism.
-
Cardiomyocyte and Endothelial Cell Research: Ketone bodies have been shown to be an important fuel source for the heart and to promote the proliferation of cardiac endothelial cells.[5] this compound could be explored for its effects on the metabolism and growth of these cell types.
-
Biomaterials and Tissue Engineering: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate), a copolymer, has been used to create nanofibers for nerve regeneration, indicating the biocompatibility of its monomers.[6] The soluble form could be studied for its effects on cell differentiation and function in 3D cell culture models.
Data Presentation: Potential Effects and Concentration Ranges
As the use of this compound in cell culture is an emerging area, the following table provides a summary of expected effects and proposed starting concentrations for experimentation, based on data from analogous ketone bodies like 3-hydroxybutyrate. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
| Cell Type | Potential Effect | Proposed Concentration Range (mM) | Relevant Assays |
| Cancer Cell Lines (e.g., SW480, MCF-7) | Inhibition of proliferation, alteration of metabolism | 1 - 10 | Cell viability (MTT, resazurin), proliferation (BrdU, cell counting), metabolic flux analysis |
| Neuronal Cells (e.g., primary neurons, SH-SY5Y) | Neuroprotection, alternative energy source | 0.5 - 5 | Cell viability under stress (e.g., hypoxia, glucose deprivation), neurite outgrowth assays, ATP production assays |
| Endothelial Cells (e.g., HUVEC, MCEC) | Increased proliferation and migration | 0.1 - 10 | Proliferation assays, wound healing/migration assays, tube formation assays |
| Cardiomyocytes (e.g., iPSC-derived) | Alternative energy substrate, metabolic modulation | 0.5 - 5 | Contractility assays, metabolic assays (e.g., Seahorse), gene expression analysis |
Experimental Protocols
Protocol 1: General Assessment of the Effects of this compound on Cell Viability and Proliferation
This protocol provides a framework for an initial screen of the effects of this compound on a chosen adherent cell line.
Materials:
-
This compound (sodium salt recommended for solubility and pH neutrality)
-
Complete cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Proliferation assay kit (e.g., BrdU)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile PBS or serum-free medium.
-
Adjust the pH to 7.2-7.4 if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment (e.g., 5,000 - 10,000 cells per well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Include a vehicle control (medium with an equivalent volume of PBS).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability (e.g., MTT Assay):
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Assessment of Cell Proliferation (e.g., BrdU Assay):
-
Follow the manufacturer's instructions for the BrdU assay kit. Typically, this involves adding BrdU to the wells for the last few hours of the incubation period, followed by fixation, antibody incubation, and substrate addition.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate proliferation as a percentage of the vehicle control.
-
Protocol 2: Analysis of Metabolic Changes Induced by this compound
This protocol outlines a method to assess whether this compound is being utilized by the cells and its impact on the TCA cycle.
Materials:
-
6-well cell culture plates
-
Prepared this compound treatment media
-
Reagents for metabolite extraction (e.g., ice-cold 80% methanol)
-
Instrumentation for metabolite analysis (e.g., LC-MS/MS)
-
Extracellular flux analyzer (e.g., Seahorse) and associated assay kits (optional)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with a chosen concentration of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Collect the cell culture medium for analysis of extracellular metabolites.
-
Wash the cells twice with cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and collect the methanol extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Metabolite Analysis:
-
Resuspend the dried metabolites in a suitable solvent for your analytical platform.
-
Analyze the samples using LC-MS/MS or GC-MS to measure the levels of TCA cycle intermediates (e.g., citrate, succinate, malate) and other related metabolites.
-
If using isotopically labeled this compound, trace the incorporation of the label into downstream metabolites.
-
-
Extracellular Flux Analysis (Optional):
-
Use an extracellular flux analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
This will provide real-time information on how this compound affects mitochondrial respiration and glycolysis.
-
Follow the manufacturer's protocols for the specific instrument and assay kits.
-
Visualizations
Caption: Metabolic pathway of this compound to the TCA cycle.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. embopress.org [embopress.org]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols: 3-Hydroxyvaleric Acid in Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-hydroxyvaleric acid in the formulation of biodegradable plastics, specifically focusing on the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This document includes detailed information on the synthesis, material properties, and key applications of PHBV, along with protocols for its characterization.
Introduction to this compound and PHBV
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible thermoplastic polyester produced by various microorganisms.[1][2] It is a copolymer of 3-hydroxybutanoic acid and 3-hydroxypentanoic acid (also known as this compound).[1] The inclusion of this compound (3HV) is crucial for modulating the physical and mechanical properties of the resulting polymer. While poly(3-hydroxybutyrate) (PHB) is often brittle and stiff, the incorporation of 3HV units into the polymer chain reduces crystallinity, leading to a more flexible and tougher material.[3][4] The ratio of the two monomers can be adjusted to produce plastics with properties resembling either polypropylene or polyethylene.[1]
The key advantages of PHBV include its biodegradability to carbon dioxide and water, non-toxicity, and production from renewable resources.[5][6] These characteristics make it a promising alternative to petroleum-based plastics in a variety of fields. However, challenges such as high production cost, low thermal stability, and processing difficulties have limited its widespread commercial application.[1][5]
Synthesis of PHBV
PHBV is primarily synthesized by bacteria as an intracellular storage compound under growth-limiting conditions.[1][6] Various microorganisms, including recombinant Escherichia coli, Paracoccus denitrificans, and Ralstonia eutropha, are capable of producing PHBV.[1] The production typically involves providing the bacteria with a carbon source like glucose and a precursor for the 3HV monomer, such as propionate or valerate.[1] The biosynthesis of PHBV can also be achieved in genetically engineered plants.[1]
Chemically, PHBV can be synthesized from butyrolactone and valerolactone using an oligomeric aluminoxane catalyst.[1] Another approach involves the use of diisocyanate chemistry to couple hydroxy-functionalized PHBV starting materials to create high-molecular-weight block copolymers.[7]
Influence of this compound on PHBV Properties
The incorporation of this compound is a key strategy to enhance the properties of PHB.[4] An increase in the 3HV content generally leads to a decrease in the polymer's crystallinity, melting point (Tm), and glass transition temperature (Tg).[1] This results in a more flexible and less brittle material with improved impact resistance.[3] The relationship between 3HV content and the material properties of PHBV is summarized in the following table.
| 3HV Content (mol%) | Melting Temperature (°C) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (PHB) | 175-180 | 5-10 | 40 | 5 |
| 5 | 165 | 2 | 32 | 10 |
| 10 | 150 | 0 | 25 | 20 |
| 20 | 130 | -5 | 20 | 50 |
Note: The values in this table are approximate and can vary depending on the specific production method and molecular weight of the polymer.
Applications
The tunable properties of PHBV make it suitable for a range of applications, particularly in the biomedical and packaging industries.
-
Specialty Packaging: PHBV is used in the manufacturing of biodegradable films, containers, and bags.[1] Blending PHBV with other biopolymers like polylactic acid (PLA) can improve the barrier properties of films for food packaging applications.[8]
-
Medical and Pharmaceutical Applications: Due to its biocompatibility and biodegradability, PHBV is a candidate for use in orthopedic devices, sutures, and scaffolds for tissue engineering.[1] Its slow hydrolytic degradation makes it suitable for these applications.[5]
-
Controlled Drug Release: The biodegradable nature of PHBV allows for its use as a matrix for the controlled and sustained release of drugs.[1][5]
-
Agriculture: PHBV can be used to create biodegradable mulch films and controlled-release systems for fertilizers and pesticides.
Experimental Protocols for PHBV Characterization
A thorough characterization of PHBV is essential to determine its composition, structure, thermal properties, and molecular weight, which in turn dictate its suitability for various applications.
Protocol 1: Determination of 3HV Content by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the molar percentage of 3-hydroxyvalerate in a PHBV sample.
Principle: The polymer is subjected to methanolysis to convert the monomers into their volatile methyl ester derivatives. These derivatives are then separated and identified by GC-MS.
Materials:
-
PHBV sample (10-20 mg)
-
Chloroform (HPLC grade)
-
Acidified methanol (3% v/v H₂SO₄ in methanol)
-
Internal standard (e.g., methyl benzoate)
-
Deionized water
-
Screw-capped glass vials (20 mL) with PTFE-lined caps
Procedure:
-
Accurately weigh 10-20 mg of the dried PHBV sample into a screw-capped vial.
-
Add 2 mL of chloroform and 2 mL of acidified methanol to the vial.
-
Securely cap the vial and heat at 100°C for 3.5 hours in a heating block or oven to facilitate methanolysis.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of deionized water and 1 mL of chloroform containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to extract the methyl esters into the chloroform phase.
-
Allow the phases to separate. Carefully collect the lower chloroform phase for analysis.
-
Inject 1 µL of the chloroform phase into the GC-MS system.
GC-MS Parameters (Example):
-
Column: SH-Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 80°C for 2 min, then ramp to 150°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range 40-400 m/z.
Data Analysis:
-
Identify the peaks corresponding to methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate based on their retention times and mass spectra.
-
Calculate the peak areas for each component and the internal standard.
-
Determine the molar ratio of 3HV to 3HB by comparing the peak areas, corrected for response factors if necessary.
Protocol 2: Structural Characterization by NMR and FTIR Spectroscopy
Objective: To confirm the chemical structure and functional groups of PHBV.
A. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Principle: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the polymer, allowing for structural confirmation and composition analysis.
Materials:
-
PHBV sample (10-20 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Dissolve 10-20 mg of the PHBV sample in approximately 0.7 mL of CDCl₃ in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.[9]
Data Analysis:
-
¹H NMR: Identify the characteristic resonances for the 3HB and 3HV units. The ratio of the integrated peak areas can be used to calculate the monomer composition.
-
¹³C NMR: Identify the carbonyl and backbone carbon signals to confirm the polyester structure.
B. Fourier Transform Infrared (FTIR) Spectroscopy Principle: FTIR spectroscopy identifies the functional groups present in the polymer by measuring the absorption of infrared radiation.
Materials:
-
PHBV sample (as a film or powder)
Procedure:
-
Prepare the sample for analysis. For films, mount a small section directly in the beam path. For powders, prepare a KBr pellet or use an ATR accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[9][10]
-
Perform baseline correction and normalization of the spectrum.
Data Analysis:
-
Identify the characteristic absorption bands for PHBV, including a strong peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and peaks in the 1000-1300 cm⁻¹ region for C-O stretching.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PHBV sample.
Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the detection of thermal transitions.
Materials:
-
PHBV sample (5-10 mg)
-
DSC pans (aluminum)
Procedure:
-
Accurately weigh 5-10 mg of the PHBV sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform the analysis under a nitrogen atmosphere.[11]
-
Use a heat-cool-heat cycle to erase the thermal history of the sample:
Data Analysis:
-
Tg: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Tm: Determine the melting temperature from the peak of the endothermic melting event in the second heating scan.
-
Crystallinity (Xc): Calculate the degree of crystallinity using the following equation:
-
Xc (%) = (ΔHm / (w * ΔH°m)) * 100
-
Where ΔHm is the enthalpy of melting from the DSC curve, w is the weight fraction of PHBV in the sample, and ΔH°m is the theoretical enthalpy of melting for 100% crystalline PHB (146 J/g) or PHBV (use a weighted average if known).[12]
-
Protocol 4: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the PHBV sample.
Principle: GPC separates polymer molecules based on their size in solution. Larger molecules elute faster than smaller molecules.
Materials:
-
PHBV sample (2-5 mg)
-
Chloroform (HPLC grade)
-
Polystyrene standards of known molecular weight
Procedure:
-
Dissolve 2-5 mg of the PHBV sample in 1 mL of chloroform.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Inject the filtered solution into the GPC system.
-
Run the analysis using chloroform as the mobile phase at a flow rate of 1 mL/min.
-
Create a calibration curve using a series of narrow-polydispersity polystyrene standards.
Data Analysis:
-
From the calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the PHBV sample using the GPC software.[7]
-
A lower PDI value indicates a more uniform polymer chain length.[3]
References
- 1. PHBV - Wikipedia [en.wikipedia.org]
- 2. careers360.com [careers360.com]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. ijirset.com [ijirset.com]
- 5. collegedunia.com [collegedunia.com]
- 6. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioplasticseurope.eu [bioplasticseurope.eu]
- 11. Fabrication and characterization of biodegradable PHBV/SiO2 nanocomposite for thermo‐mechanical and antibacterial applications in food packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of PHBV/PCL-Diol Blend Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Thermal Stability of PHBV Plastics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) plastics.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Significant drop in viscosity and molecular weight of PHBV during melt processing.
-
Question: My PHBV is degrading during melt extrusion, as evidenced by a significant decrease in melt viscosity and subsequent poor mechanical properties. What is causing this and how can I prevent it?
-
Answer: This is a common issue with PHBV due to its low thermal resistance.[1][2] The primary degradation mechanism is a non-radical, random chain scission process known as beta-elimination, which involves a six-membered ring transition state.[3][4][5][6] This process breaks down the polymer chains, reducing molecular weight and viscosity.[3][5]
To mitigate this, you can:
-
Incorporate Chain Extenders or Crosslinking Agents: The addition of dicumyl peroxide (DCP) or dilauryl peroxide (DB) as initiators, along with a co-agent like triallyl isocyanurate (TAIC), can induce branching and crosslinking between PHBV chains, thus enhancing melt stability.[3] An epoxy-based chain extender (ECE) can also be used to react with the carboxylic end groups formed during initial degradation, effectively re-linking polymer chains.[3]
-
Utilize Stabilizing Additives: Antioxidants such as hindered phenols or organophosphorus compounds can minimize thermo-oxidative degradation.[7]
-
Blend with More Stable Polymers: Blending PHBV with polymers that have higher thermal stability, such as polylactic acid (PLA) or poly(butylene succinate) (PBS), can improve the overall thermal resistance of the blend.[1][7]
-
Issue 2: Inconsistent or lower-than-expected thermal stability improvement with nanofillers.
-
Question: I've added TiO2 nanoparticles to my PHBV blend, but the thermal stability improvement is not significant or is inconsistent across batches. What could be the reason?
-
Answer: The effectiveness of nanofillers like TiO2 in enhancing thermal stability is highly dependent on their dispersion and interaction with the polymer matrix.[7] Poor dispersion can lead to agglomerates, which act as stress concentration points and may not provide the desired barrier effect to heat.[7]
Troubleshooting steps include:
-
Improve Dispersion: Ensure your melt mixing process provides sufficient shear to break down nanoparticle agglomerates. Consider using a twin-screw extruder for better distributive and dispersive mixing.
-
Surface Modification of Nanoparticles: The poor affinity between inorganic nanoparticles like TiO2 and the PHBV matrix can hinder effective reinforcement.[7] Surface treatment of the nanoparticles with silane coupling agents can improve their compatibility with the polymer matrix, leading to better dispersion and enhanced thermal stability.
-
Optimize Filler Loading: There is an optimal concentration for nanofillers. At low filling content (e.g., 2% nanoclay), the changes in properties might not be significant.[1] Conversely, very high loadings can lead to increased agglomeration. A systematic study of varying filler concentrations is recommended.
-
Issue 3: Unexpected double melting peaks in DSC thermograms of PHBV composites.
-
Question: My DSC analysis of a PHBV composite with sepiolite nanoclay shows a double melting peak, which is not present in the pure PHBV. What does this indicate?
-
Answer: The appearance of double melting peaks in PHBV composites can be attributed to a melt recrystallization mechanism.[8] The presence of the additive, in this case, sepiolite, can alter the crystalline structure of the PHBV.[8] The two peaks may represent the melting of crystals with different lamellar thicknesses or perfection. The lower temperature peak often corresponds to the melting of less perfect crystals, which may have formed during the cooling cycle of the DSC scan, while the higher temperature peak represents the melting of more stable, original crystals.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of PHBV thermal degradation?
The main thermal degradation mechanism for PHBV is a beta-elimination reaction.[3][4][5][6] This is a random chain scission process that involves a six-membered ring transition state, leading to the formation of shorter polymer chains with vinyl and carboxyl end groups.[3] This degradation results in a rapid decrease in the polymer's molecular weight and melt viscosity, especially at temperatures near its melting point.[3][5]
2. How can blending PHBV with other polymers improve its thermal stability?
Blending PHBV with more thermally stable polymers is a common strategy to enhance its processing window and thermal resistance. For instance:
-
PLA (Polylactic Acid): Blending with PLA, which is more thermally stable, can improve the overall thermal stability of PHBV.[7]
-
PBS (Poly(butylene succinate)): Blends of PHBV and PBS have shown better thermal stability compared to pure PHBV.[1]
-
P(3HB-co-4HB): Incorporating Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) into PHBV has been shown to result in blends with greater thermal stability than pure PHBV.[9]
3. What is the role of nanoparticles in enhancing the thermal stability of PHBV?
Nanoparticles can improve the thermal stability of PHBV through several mechanisms:
-
Barrier Effect: Well-dispersed nanoparticles act as a physical barrier, hindering the diffusion of volatile degradation products and retarding the overall degradation process.[7]
-
Nucleating Agent: Some nanoparticles, like cellulose nanocrystals (CNCs) and graphene oxide (GO), can act as nucleating agents, promoting the crystallization of PHBV.[1] A higher degree of crystallinity can sometimes lead to improved thermal stability.
-
Radical Scavenging: Certain nanoparticles may have a retarding effect on the movement of free radicals, which can be involved in thermo-oxidative degradation pathways.[7]
4. Can plasticizers affect the thermal stability of PHBV?
Yes, the addition of plasticizers can affect the thermal properties of PHBV. For example, acetyl tributyl citrate (ATBC) has been shown to decrease the thermal stability of PHBV, with the initial degradation temperature dropping.[10] While plasticizers are often used to improve flexibility, their impact on thermal stability should be carefully considered and evaluated.
Quantitative Data Summary
The following tables summarize the quantitative data from thermal analyses of PHBV and its composites.
Table 1: Thermal Properties of PHBV with Various Reactive Agents
| Sample Composition | Onset Degradation Temp (°C) | Inflection Point Temp (°C) |
| Neat PHBV | 285.2 | 295.1 |
| PHBV / DB (0.3 phr) / TAIC (0.1 phr) | 287.2 | 297.4 |
Data sourced from[3]
Table 2: TGA Results for PHB and its Composites
| Sample | Onset Decomposition Temp (°C) | Char Residue at 600°C (wt.%) |
| PHB | 265 | 0.0 |
| PHB-APP | 273 | - |
| PHB-Sepiolite | - | ~20.0 |
Data sourced from[8]
Table 3: DSC Data for PHB and its Composites
| Sample | Melting Temp (Tm) (°C) | Degree of Crystallinity (%) |
| PHB | 172.2 | 58 |
| PHB-Sepiolite | 171.9, 175.0 | 48 |
Data sourced from[8]
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of PHBV and its composites.
-
Methodology:
-
A small sample (typically 1-4 mg) is placed in a TGA crucible.[8]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[8]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
Key parameters such as the onset degradation temperature (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative thermogravimetric, DTG, curve) are determined.[8]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and degree of crystallinity of PHBV and its composites.
-
Methodology:
-
A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, often a heat-cool-heat cycle, in an inert atmosphere. A typical heating rate is 10 °C/min.
-
The heat flow to or from the sample is measured relative to an empty reference pan.
-
The DSC thermogram plots heat flow against temperature.
-
Endothermic events like melting and exothermic events like crystallization are observed as peaks. The glass transition appears as a step change in the baseline.
-
The degree of crystallinity (Xc) can be calculated from the enthalpy of melting (ΔHm) obtained from the DSC curve, using the theoretical enthalpy of melting for 100% crystalline PHBV.
-
3. Melt Mixing of PHBV Composites
-
Objective: To prepare homogeneous blends of PHBV with additives or other polymers.
-
Methodology:
-
Dry the PHBV and any additives/fillers thoroughly to prevent hydrolytic degradation during processing.
-
Premix the components in the desired weight ratios.
-
Feed the mixture into a melt extruder (e.g., a twin-screw extruder).
-
Set the temperature profile of the extruder zones to be just above the melting temperature of PHBV to minimize thermal degradation. A typical processing temperature is around 170-180°C.[2]
-
Set the screw speed to ensure adequate mixing without excessive shear heating.
-
Extrude the molten blend through a die to form strands.
-
Cool the strands in a water bath and pelletize them for further processing or analysis.
-
Visualizations
Caption: PHBV thermal degradation via beta-elimination.
Caption: Workflow for thermal analysis of PHBV.
Caption: Strategies to improve PHBV thermal stability.
References
- 1. Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability and Flammability Behavior of Poly(3-hydroxybutyrate) (PHB) Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blending PHBV with P(3HB-co-4HB) for superior thermal stability, mechanical strength, and environmental degradation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
overcoming matrix effects in LC-MS/MS analysis of 3-hydroxyvaleric acid
Welcome to the Technical Support Center for the LC-MS/MS analysis of 3-hydroxyvaleric acid. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound, particularly those related to matrix effects.
Issue 1: Poor Reproducibility and Accuracy
-
Symptom: High variability (%CV) in results for replicate injections or across different lots of biological matrix (e.g., plasma, urine). Inaccurate quantification of quality control (QC) samples.
-
Possible Cause & Solution:
-
Significant Matrix Effects: This is the most common cause. Co-eluting endogenous compounds like phospholipids, salts, or other metabolites interfere with the ionization of this compound.[1][2] This can lead to unpredictable ion suppression or enhancement.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects.[3][4] A deuterated analog of this compound (e.g., D6- or D8-3-hydroxyisovaleric acid) will co-elute and experience nearly identical ionization effects, allowing for reliable correction.[5][6][7]
-
Solution 2: Improve Sample Preparation. Move beyond simple protein precipitation. Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal methods.[8]
-
Solution 3: Optimize Chromatography. Modify your LC gradient to better separate this compound from the interfering region of the chromatogram. Identifying these regions can be done using post-column infusion experiments.[3][9]
-
-
Issue 2: Low Signal Intensity / Poor Sensitivity
-
Symptom: The signal intensity for this compound is consistently lower than expected, making it difficult to achieve the desired lower limit of quantitation (LLOQ).
-
Possible Cause & Solution:
-
Ion Suppression: Components from the matrix are suppressing the ionization of your analyte in the MS source.[4][10] Phospholipids are a major cause of ion suppression in plasma and serum samples.
-
Solution 1: Implement Phospholipid Removal. Use specialized sample preparation products like HybridSPE® or Ostro™ plates that selectively remove phospholipids, which can dramatically increase analyte response.[11][12]
-
Solution 2: Dilute the Sample. Diluting the sample extract can reduce the concentration of interfering matrix components.[13] However, this approach is only feasible if the initial analyte concentration is high enough to remain above the LLOQ after dilution.
-
Solution 3: Optimize MS Source Parameters. Fine-tune ion source parameters such as gas flows, temperature, and spray voltage to maximize the ionization of this compound.[14][15]
-
Solution 4: Change Ionization Mode. If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2][14]
-
-
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Symptom: The chromatographic peak for this compound is asymmetrical or broader than expected.
-
Possible Cause & Solution:
-
Injection Solvent Mismatch: The solvent used to reconstitute the final extract is significantly stronger (i.e., has a higher organic content) than the initial mobile phase. This can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.[1]
-
Solution: Reconstitute the dried sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
-
Column Contamination: Buildup of non-eluted matrix components on the analytical column from previous injections.
-
Solution: Incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each analytical run. Using a guard column can also help protect the primary analytical column.[1]
-
-
Matrix-Induced Chromatographic Effects: Some matrix components can interact with the analyte or the stationary phase, altering the peak shape.[16]
-
Solution: An improved sample cleanup procedure (e.g., SPE) is the most effective way to resolve this by removing the interfering components before injection.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[4] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[16] They are a significant problem because they undermine the accuracy, precision, and sensitivity of quantitative LC-MS/MS analysis.[3] In biological samples, the primary sources of matrix effects are phospholipids, salts, and various endogenous metabolites.[1]
Q2: How can I quantitatively assess matrix effects in my assay?
A: The most common method is the post-extraction spike analysis .[17] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample to the peak response of the analyte in a clean solvent. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests a minimal matrix effect.[1]
Q3: Is simple protein precipitation (PPT) sufficient for sample preparation?
A: While simple and fast, protein precipitation is often the least effective sample preparation technique for removing matrix interferences.[8][11] It removes proteins but leaves behind many other endogenous components, such as phospholipids, which are major contributors to matrix effects. For a robust and reliable assay, more advanced techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal are highly recommended.[8] However, one validated method for the similar 3-hydroxypentanoic acid successfully used a simple protein precipitation step and reported no significant matrix effect, indicating that with proper chromatographic separation, it can sometimes be sufficient.[18][19]
Q4: What type of internal standard is best for overcoming matrix effects?
A: A stable isotope-labeled (SIL) internal standard is the gold standard.[3][4][7] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and differs only in mass. It will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[4]
Q5: Can changing my mobile phase help reduce matrix effects?
A: Yes, optimizing the mobile phase can help. Mobile phase additives like formic acid or ammonium formate can influence analyte retention and ionization efficiency. By adjusting the mobile phase composition and the gradient profile, you can often achieve better chromatographic separation between this compound and interfering matrix components, thereby minimizing their impact on ionization.[3][4] However, it's important to note that mobile phase additives themselves can sometimes contribute to ion suppression.[16]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are precipitated with organic solvent (e.g., acetonitrile, methanol).[11] | Simple, fast, inexpensive. | Low selectivity, significant residual phospholipids and other interferences.[8][11] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent based on pH and polarity.[8] | Can produce very clean extracts. | Can have low recovery for polar analytes like 3-HVA; requires optimization.[8] | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[14] | High selectivity and recovery; can concentrate the analyte. | More complex and time-consuming method development. | High |
| Phospholipid Removal Plates | Utilizes specialized media (e.g., zirconia-coated particles) to selectively retain phospholipids.[12] | Very effective and specific for phospholipid removal; simple workflow.[11] | Higher cost per sample compared to PPT. | Very High |
Table 2: Performance Characteristics from a Validated LC-MS/MS Method for 3-Hydroxypentanoic Acid (a structural isomer) in Human Plasma[21][22]
| Parameter | Result |
| Sample Preparation | Protein precipitation with methanol containing 0.2% formic acid. |
| Linearity Range | 0.078 - 5 µg/mL |
| Accuracy & Precision | Met FDA guidance requirements. |
| Analyte Recovery | > 88% |
| Internal Standard Recovery | > 99% |
| Matrix Effect | No significant matrix effect was observed. |
Experimental Protocols
Protocol 1: Phospholipid Removal using a Pass-Through Plate (e.g., Ostro™)
This protocol is a generic procedure for efficiently removing phospholipids and proteins from plasma samples.
-
Sample Pre-treatment: To a well of the 96-well plate, add 100 µL of plasma sample.
-
Precipitation: Add 300 µL of acetonitrile containing 1% formic acid and your internal standard.
-
Mixing: Mix thoroughly by vortexing or aspirating/dispensing for 1 minute to ensure complete protein precipitation.
-
Filtration: Place the plate on a vacuum manifold and apply a vacuum (~10 in. Hg) to pull the sample through the phospholipid removal sorbent.
-
Collection: Collect the clean filtrate in a 96-well collection plate.
-
Evaporation & Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your initial mobile phase conditions (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Seal the collection plate and place it in the autosampler for LC-MS/MS injection.
Protocol 2: General LC-MS/MS Method for this compound Analysis
This method is adapted from a validated procedure for the structurally similar 3-hydroxypentanoic acid.[18][19]
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150x2 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
This compound: Precursor Ion [M-H]⁻ → Product Ion (To be optimized, but for the similar 3-hydroxyisovaleric acid, a transition of 117.1 → 59.0 has been reported[20]).
-
SIL-IS: Precursor Ion [M-H]⁻ → Product Ion (To be optimized based on the specific deuterated standard used).
-
-
MS Parameters: Optimize source temperature, gas flows (nebulizer, curtain, collision), and compound-specific parameters (declustering potential, collision energy).
Visualizations
Caption: A troubleshooting workflow for identifying and resolving matrix effects.
Caption: Experimental workflow for phospholipid removal from plasma samples.
Caption: Relationship between causes of matrix effects and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Stable isotope dilution analysis of 3-hydroxyisovaleric acid in amniotic fluid: contribution to the prenatal diagnosis of inherited disorders of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing Fermentation for 3-Hydroxyvaleric Acid (3HV) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the fermentative production of 3-hydroxyvaleric acid (3HV).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your 3HV fermentation experiments.
Problem 1: Low or No 3HV Production
| Potential Cause | Recommended Solution |
| Inefficient Precursor Metabolism | Ensure the chosen microbial strain can efficiently convert the precursor (e.g., propionate, valerate) to propionyl-CoA, a key intermediate for 3HV synthesis. Consider metabolic engineering to introduce or enhance the necessary enzymatic pathways. |
| Suboptimal Fermentation Conditions | Optimize critical parameters such as temperature, pH, and dissolved oxygen. See the tables below for recommended ranges. |
| Incorrect Precursor Feeding Strategy | The timing and concentration of precursor addition are crucial. High initial concentrations can be toxic to the cells. Implement a fed-batch or continuous feeding strategy to maintain the precursor concentration within a productive, non-inhibitory range.[1] |
| Carbon Source Competition | The primary carbon source (e.g., glucose, glycerol) might be preferentially metabolized, directing carbon flux away from 3HV production. Consider using a different carbon source or a co-feeding strategy. Glycerol has been shown to be an effective carbon source for 3HV production in engineered E. coli.[2][3] |
Problem 2: Poor Cell Growth and Biomass Production
| Potential Cause | Recommended Solution |
| Precursor Toxicity | High concentrations of precursors like propionate can inhibit cell growth.[1][4] Monitor the precursor concentration and adjust the feeding rate to maintain it at a sub-toxic level. |
| Nutrient Limitation | Ensure the fermentation medium is not deficient in essential nutrients such as nitrogen, phosphorus, and trace elements. |
| Suboptimal pH | Deviations from the optimal pH range can stress the cells and hinder growth. Implement a robust pH control system. |
| Oxygen Limitation | For aerobic fermentations, insufficient oxygen supply can limit cell growth and product formation. Optimize the aeration and agitation rates. |
Problem 3: Low 3HV Molar Fraction in Copolymer (e.g., PHBV)
| Potential Cause | Recommended Solution |
| Insufficient Precursor Supply | Increase the feeding rate of the 3HV precursor (e.g., propionate, valerate), being mindful of potential toxicity. |
| Suboptimal pH | The pH of the fermentation medium can influence the incorporation of 3HV into the polymer chain. For mixed microbial cultures, a more alkaline pH (up to 9.5) has been shown to increase the hydroxyvalerate (HV) content in the copolymer.[5] |
| Metabolic Bottlenecks | There may be limitations in the metabolic pathway leading to 3HV synthesis. Metabolic engineering strategies can be employed to redirect carbon flux towards propionyl-CoA and subsequent 3HV formation.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for 3HV production?
A1: The most common precursors are odd-chain fatty acids, primarily propionic acid and valeric acid.[6][7] Levulinic acid has also been used as a precursor.[8]
Q2: What is the optimal temperature for 3HV fermentation?
A2: The optimal temperature is strain-dependent. For example, for Bacillus aryabhattai, the optimal temperature for both growth and PHBV (a copolymer containing 3HV) accumulation is 31°C.[9] It is crucial to determine the optimal temperature for your specific production strain.
Q3: How does pH affect 3HV production?
A3: pH is a critical parameter that can significantly impact both cell growth and product formation. The optimal pH is strain-dependent. For some mixed microbial cultures, operating at a more alkaline pH can increase the proportion of 3HV in the resulting copolymer.[5]
Q4: What analytical methods are suitable for quantifying 3HV?
A4: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for quantifying 3HV, often after a derivatization step (e.g., methanolysis for GC analysis).[10]
Q5: Can 3HV be produced without the addition of precursors?
A5: Yes, engineered strains of E. coli have been developed to produce 3HV from unrelated carbon sources like glucose or glycerol by introducing metabolic pathways that generate the necessary propionyl-CoA precursor internally.[2][3]
Quantitative Data on Fermentation Parameters
Table 1: Effect of pH on 3-Hydroxyvalerate (HV) Content in PHBV
| pH | HV Content (mol%) | Dominant Bacterial Species |
| 7.5 | Lower | Lampropedia hyalina |
| 9.5 | Up to 48% | Not specified |
| Data from a study on mixed microbial cultures.[5] |
Table 2: Effect of Temperature on PHBV Production by Bacillus aryabhattai
| Temperature (°C) | PHBV Yield (% of Cell Dry Mass) |
| 28 | Suboptimal |
| 31 | 71.15 |
| 34 | Suboptimal |
| 37 | Suboptimal |
| Data from a study on PHBV production by Bacillus aryabhattai.[9] |
Table 3: Effect of Precursor (Propionate) on PHBV Production
| Condition | Final Cell Dry Weight (g/L) | PHBV Concentration (g/L) | HV Fraction (mol%) |
| Optimized Propionate Feeding | 52.1 | 40.8 | 16.2 |
| Data from a study with Alcaligenes eutrophus.[1] |
Experimental Protocols
Protocol 1: Fermentation of Engineered E. coli for 3HV Production
This protocol provides a general framework. Optimization of specific parameters is recommended for each engineered strain.
1. Media Preparation:
-
Seed Culture Medium (LB Medium):
-
10 g/L Tryptone
-
5 g/L Yeast Extract
-
10 g/L NaCl
-
Autoclave and add appropriate antibiotics.
-
-
Fermentation Medium (Modified M9 Minimal Medium):
-
6.78 g/L Na₂HPO₄
-
3 g/L KH₂PO₄
-
1 g/L NH₄Cl
-
0.5 g/L NaCl
-
2 mM MgSO₄
-
0.1 mM CaCl₂
-
10 g/L Glucose or Glycerol (autoclaved separately)
-
Trace elements solution
-
Appropriate antibiotics
-
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of seed culture medium.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 50 mL in a 250 mL flask) and incubate until the optical density at 600 nm (OD₆₀₀) reaches 2-3.
3. Fermentation:
-
Inoculate the fermentation medium with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Incubate at 37°C with shaking.
-
When the OD₆₀₀ reaches 0.6-0.8, induce gene expression by adding IPTG (final concentration of 0.1-1 mM), if applicable.
-
If using a precursor-dependent pathway, begin the feeding of propionate or valerate at this stage.
-
Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.
-
Maintain the pH at a predetermined optimum (e.g., 7.0) using automated addition of acid/base.
-
Monitor cell growth (OD₆₀₀), substrate consumption, and 3HV production periodically.
4. 3HV Quantification (GC Analysis):
-
Harvest a known volume of the fermentation broth by centrifugation.
-
Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.
-
Subject a known amount of the dried cells to methanolysis by adding a mixture of methanol, sulfuric acid, and chloroform, along with an internal standard (e.g., benzoic acid).
-
Incubate at 100°C for 2-4 hours to convert the 3HV monomers to their methyl ester derivatives.
-
After cooling, add water and vortex thoroughly. The methyl esters will be in the chloroform phase.
-
Analyze the chloroform phase by gas chromatography (GC) equipped with a flame ionization detector (FID).
-
Quantify the 3HV content by comparing the peak area to a standard curve of pure this compound methyl ester.
Visualizations
Caption: Metabolic pathway for PHBV production from glycerol in engineered E. coli.
Caption: Experimental workflow for optimizing 3HV fermentation conditions.
Caption: Logical relationship diagram for troubleshooting low 3HV yield.
References
- 1. [Optimization of fermentation conditions for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with Alcaligenes eutrophus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Degradable Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] Derived from Waste Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of 3-Hydroxyvaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of 3-hydroxyvaleric acid (3-HV).
Section 1: Troubleshooting Guide for Chemical Synthesis
The chemical synthesis of this compound on a large scale often involves reactions such as the Reformatsky or Aldol reactions. These processes can be prone to specific challenges that affect yield, purity, and scalability.
Frequently Asked Questions (FAQs): Chemical Synthesis
Q1: We are experiencing low yields in our Reformatsky reaction for the synthesis of ethyl 3-hydroxyvalerate. What are the common causes and solutions?
A1: Low yields in a large-scale Reformatsky reaction can stem from several factors. A primary cause is often the deactivation of the zinc metal surface by oxidation. Additionally, side reactions, such as the self-condensation of the starting materials, can reduce the yield of the desired product.
Troubleshooting Steps:
-
Zinc Activation: Ensure the zinc is properly activated before the reaction. This can be achieved by washing the zinc dust with dilute acid to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Reaction Initiation: The reaction can sometimes be slow to start. Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.
-
Solvent Purity: Ensure that the solvent (e.g., THF, benzene) is anhydrous, as water will quench the organozinc intermediate.
-
Reagent Purity: The purity of the α-halo ester and the aldehyde/ketone is crucial. Impurities can lead to undesirable side reactions.
Q2: Our synthesis is producing a significant amount of α,β-unsaturated ester as a byproduct. How can we minimize this dehydration?
A2: The formation of an α,β-unsaturated ester is a common side reaction in aldol-type reactions, often promoted by heat or acidic/basic conditions during workup.[1][2][3]
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature during the addition of the reagents and throughout the reaction.
-
Neutral Workup: During the workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) to quench the reaction, rather than a strong acid.
-
Avoid Overheating During Distillation: If purifying the product by distillation, use vacuum distillation to keep the temperature as low as possible.
Q3: We are observing catalyst deactivation during the hydrogenation of a precursor to this compound. What are the likely causes and how can we address this?
A3: Catalyst deactivation in hydrogenation reactions is a common issue on a large scale. The primary causes are often poisoning of the catalyst by impurities in the feedstock or sintering of the metal particles at high temperatures.
Solutions:
-
Feedstock Purification: Ensure the substrate is free from catalyst poisons such as sulfur compounds. Pre-treating the feedstock to remove these impurities can prolong catalyst life.
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of catalyst deactivation.
-
Catalyst Support: The choice of catalyst support can influence its stability. Experiment with different supports to find one that is more robust under your reaction conditions.
Experimental Protocol: Reformatsky Reaction for Ethyl 3-Hydroxyvalerate
This protocol describes a general procedure for the synthesis of ethyl 3-hydroxyvalerate, a precursor to this compound.
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add zinc dust. Wash the zinc with 1 M HCl, followed by deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous toluene or THF to the flask containing the activated zinc.
-
Reagent Addition: A mixture of propanal and ethyl bromoacetate is added dropwise to the stirred suspension of zinc. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ethyl 3-hydroxyvalerate can be purified by vacuum distillation.
Logical Workflow for Troubleshooting Low Yield in Chemical Synthesis
Caption: Troubleshooting workflow for low yield in chemical synthesis.
Section 2: Troubleshooting Guide for Biosynthesis
The biosynthesis of this compound, typically as a co-monomer in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)], presents its own set of challenges, particularly in large-scale fermentation and downstream processing.
Frequently Asked Questions (FAQs): Biosynthesis
Q1: We are observing low incorporation of the 3-hydroxyvalerate (3HV) monomer into the P(3HB-co-3HV) copolymer during fermentation. What could be the issue?
A1: Low 3HV incorporation is a common problem and is often related to the supply and metabolism of the precursor, which is typically propionic acid or valeric acid.
Potential Causes and Solutions:
-
Precursor Toxicity: Propionic acid and valeric acid can be toxic to the microbial culture at high concentrations, inhibiting growth and polymer production. Implement a fed-batch strategy to maintain a low but consistent concentration of the precursor in the fermentation medium.
-
Metabolic Pathway Imbalance: The metabolic flux towards 3HV may be limited. Ensure that the expression of the genes responsible for the conversion of the precursor to its CoA derivative and subsequent incorporation into the polymer is optimized.
-
pH Inhibition: The uptake of organic acid precursors can be highly dependent on the pH of the medium. Maintain the pH at the optimal level for your production strain.
Q2: Our fermentation is failing, and we suspect bacteriophage contamination. How can we confirm this and what are the mitigation strategies?
A2: Bacteriophage contamination can lead to rapid and complete lysis of the bacterial culture, resulting in fermentation failure.[4]
Confirmation and Mitigation:
-
Detection: Phage contamination can be confirmed by plaque assays on a lawn of your production strain or by electron microscopy of the fermentation broth.
-
Prevention: Strict aseptic techniques are the first line of defense. Use sterile feeds and air filtration.
-
Resistant Strains: Develop or isolate phage-resistant mutants of your production strain.
-
Sanitization: Thoroughly clean and sterilize the fermenter and associated equipment between batches. Chemical sanitization with agents effective against phages is crucial.
Q3: We are struggling with the downstream recovery and purification of this compound after hydrolysis of the P(3HB-co-3HV) polymer. What are the key challenges?
A3: The main challenges in recovering 3-HV from the polymer hydrolysate are the separation of 3-HV from 3-hydroxybutyric acid (3-HB) and other components of the hydrolysis mixture, and the prevention of product degradation.
Key Considerations:
-
Hydrolysis Method: The choice of hydrolysis method (acidic, basic, or enzymatic) will affect the composition of the crude product stream. Acid hydrolysis, for example, can lead to the formation of degradation byproducts.
-
Separation Technique: Techniques such as fractional distillation of the methyl esters, liquid-liquid extraction, or chromatography can be used to separate 3-HV from 3-HB. The choice of method will depend on the desired purity and the scale of operation.
-
Product Stability: this compound can undergo dehydration at elevated temperatures. Use mild conditions during purification.
Experimental Protocol: Recovery of 3-HV from P(3HB-co-3HV)
This protocol outlines a general method for the recovery of this compound from P(3HB-co-3HV) via acid-catalyzed methanolysis followed by hydrolysis.
-
Methanolysis: Suspend the dry P(3HB-co-3HV) polymer in methanol containing 3% (v/v) sulfuric acid. Reflux the mixture for 4-6 hours to convert the polymer into its constituent methyl esters (methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate).
-
Extraction: After cooling, neutralize the mixture with sodium bicarbonate and extract the methyl esters with chloroform or dichloromethane.
-
Solvent Removal: Dry the organic extract over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Fractional Distillation: Separate the methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate by fractional vacuum distillation.
-
Hydrolysis: Saponify the purified methyl 3-hydroxyvalerate by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification and Extraction: After cooling, acidify the solution with hydrochloric acid to protonate the 3-hydroxyvalerate. Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Final Purification: Dry the organic extract, remove the solvent, and purify the this compound by vacuum distillation or recrystallization.
Biosynthesis and Recovery Workflow
Caption: General workflow for the biosynthesis and recovery of this compound.
Section 3: Quantitative Data Summary
The following tables provide a summary of typical quantitative data for different aspects of this compound synthesis. Note that these values can vary significantly depending on the specific process conditions and scale of operation.
Table 1: Comparison of P(3HB-co-3HV) Production Parameters
| Parameter | Ralstonia eutropha | Recombinant E. coli |
| Carbon Source | Glucose, Fructose | Glucose |
| 3HV Precursor | Propionic Acid, Valeric Acid | Propionic Acid |
| Cell Density (g/L) | 50 - 150 | 40 - 100 |
| P(3HB-co-3HV) Content (% of dry cell weight) | 50 - 80% | 40 - 70% |
| 3HV Fraction (mol%) | 5 - 25% | 10 - 40%[5] |
| Productivity (g/L/h) | 1.0 - 2.5 | 0.5 - 1.5 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield (Chemical Synthesis) | Inactive Zinc | Activate zinc with dilute acid before use. |
| Side Reactions (Dehydration) | Maintain low temperature; use neutral workup.[1][2][3] | |
| Low 3HV Incorporation (Biosynthesis) | Precursor Toxicity | Implement a fed-batch feeding strategy. |
| Metabolic Imbalance | Optimize gene expression for the 3HV pathway. | |
| Fermentation Failure | Phage Contamination | Implement strict aseptic techniques; use phage-resistant strains.[4] |
| Purification Difficulties | Co-purification of 3-HB | Use fractional distillation of methyl esters or chromatography. |
| Product Degradation | Use mild purification conditions (low temperature, vacuum). |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-Hydroxyvaleric Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in studying the degradation pathways of 3-hydroxyvaleric acid (3-HV) in environmental samples.
Introduction to this compound Degradation
This compound is a naturally occurring short-chain fatty acid and a monomer of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The environmental fate of 3-HV is of significant interest due to the increasing use of PHBV plastics and the role of 3-HV in microbial metabolism. Understanding its degradation pathways is crucial for assessing the environmental impact of these bioplastics and for various biotechnological applications.
Microbial degradation is the primary mechanism for the breakdown of 3-HV in soil and aquatic environments. A diverse range of bacteria and fungi possess the enzymatic machinery to utilize 3-HV as a carbon and energy source.[1][2] The degradation process involves a series of enzymatic reactions that ultimately convert 3-HV into central metabolic intermediates.
Proposed Degradation Pathway of this compound
The degradation of this compound in microorganisms is proposed to proceed through its activation to a coenzyme A (CoA) ester, followed by cleavage into smaller, readily metabolizable units. These units then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the study of this compound degradation.
Sample Collection and Preparation
Q1: My 3-HV concentrations are inconsistent across replicate soil samples. What could be the cause?
A1: Soil heterogeneity is a common issue. To minimize variability, ensure you collect a composite sample by mixing soil from multiple locations within your study site. Homogenize the composite sample thoroughly by sieving (e.g., through a 2 mm mesh) and mixing before subsampling for your experiments.
Q2: I am observing rapid, non-biological degradation of 3-HV in my sterile controls. What is happening?
A2: Abiotic degradation of 3-HV under typical environmental conditions is generally slow. However, certain factors can contribute to its apparent loss:
-
Adsorption: 3-HV can adsorb to soil organic matter and clay particles. This is not degradation, but it will reduce the concentration in the aqueous phase. To assess this, you can perform an adsorption isotherm experiment.
-
pH-dependent reactions: Although less common for 3-HV, extreme pH conditions in your soil slurry could potentially cause some chemical transformation. Ensure the pH of your experimental setup is representative of the natural environment.
-
Improper sterilization: Autoclaving soil can alter its chemical properties and release compounds that may interfere with your analysis. Consider using alternative sterilization methods like gamma irradiation or filtration for aqueous samples if you suspect autoclaving is the issue.
Microcosm and Soil Slurry Experiments
Q3: I am not observing any degradation of 3-HV in my soil microcosm experiment. What are the possible reasons?
A3: Several factors could be limiting microbial activity:
-
Nutrient limitation: The degradation of organic compounds can be limited by the availability of essential nutrients like nitrogen and phosphorus.[3] Consider amending your soil with a minimal salts medium to ensure these are not limiting factors.
-
Toxicity: High concentrations of 3-HV or other co-contaminants might be toxic to the microbial community. Start with a lower concentration of 3-HV and consider running a toxicity assay.
-
Unfavorable environmental conditions: Ensure the temperature, pH, and moisture content of your microcosms are optimal for microbial activity.[4]
-
Lack of adapted microorganisms: The soil you are using may not contain a significant population of microorganisms capable of degrading 3-HV. You can try to enrich for 3-HV degraders by repeatedly spiking the soil with 3-HV over time.
Q4: The degradation rate in my soil slurry experiment is very slow. How can I enhance it?
A4: To potentially increase the degradation rate for experimental purposes:
-
Increase microbial biomass: Pre-incubating the soil slurry with a general carbon source (like glucose or acetate) for a short period can boost the overall microbial population.
-
Optimize aeration: For aerobic degradation, ensure adequate oxygen supply by shaking the flasks or bubbling air through the slurry.
-
Bioaugmentation: If you have isolated a bacterial or fungal strain capable of degrading 3-HV, you can inoculate it into the soil slurry to enhance the degradation rate.
Analytical Methods (HPLC and GC-MS)
Q5: I am having trouble with peak tailing and poor resolution when analyzing 3-HV by HPLC. What should I check?
A5: Peak tailing and poor resolution in HPLC can be caused by several factors:
-
Column issues: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.
-
Mobile phase pH: The pH of the mobile phase can affect the ionization state of 3-HV and its interaction with the stationary phase. Ensure the pH is appropriate for your column and analyte.
-
Sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[5]
-
System dead volume: Excessive tubing length or poorly connected fittings can increase dead volume and contribute to peak broadening.[6]
Q6: My GC-MS analysis of 3-HV shows low sensitivity and high background noise. How can I improve my results?
A6: For GC-MS analysis of organic acids like 3-HV, proper derivatization is key.
-
Derivatization efficiency: Ensure your derivatization reaction (e.g., silylation) goes to completion. Optimize the reaction time, temperature, and reagent concentration.
-
Sample cleanup: Environmental samples can contain many interfering compounds. Use a solid-phase extraction (SPE) step to clean up your sample before derivatization.
-
Injector and column maintenance: A dirty injector liner or a degraded column can lead to poor peak shape and high background. Regularly maintain these components.
-
Mass spectrometer tuning: Ensure your mass spectrometer is properly tuned to achieve optimal sensitivity.
Quantitative Data Summary
The following tables summarize quantitative data related to the degradation of PHBV, the parent polymer of this compound. These values can provide an initial estimate for the environmental persistence of 3-HV.
Table 1: Degradation Rates of PHBV in Different Environments
| Environment | Polymer Composition | Degradation Rate (% weight loss per day) | Temperature (°C) | Reference |
| Soil (various types) | P(3HB-co-10% 3HV) | 0.03 - 0.64 | 15, 28, 40 | [7][8] |
| Freshwater Canal | P(3HB-co-10% 3HV) | ~0.21 | Ambient | [2] |
| Seawater | P(3HB-co-10% 3HV) | ~0.18 | Ambient | [2] |
| Aerobic Sewage Sludge | P(3HB-co-3HV) | Not specified, pH-dependent | Not specified | [9] |
Table 2: Half-lives of PHBV-based materials in a marine environment
| Material | Half-life (t½) in days | Environment | Reference |
| PHBV films with ferulic acid | 63-79 | Seawater | [10] |
| General PHA/PHBV | 60-80 | Seawater | [10] |
Detailed Experimental Protocols
Protocol 1: Soil Slurry Microcosm for 3-HV Degradation
This protocol outlines a basic method for assessing the biodegradation of this compound in a soil slurry.
1. Materials:
-
Fresh soil sample, sieved (2 mm)
-
Sterile deionized water
-
This compound stock solution (e.g., 1 g/L in sterile water)
-
Mineral salts medium (optional)
-
Sterile Erlenmeyer flasks (e.g., 250 mL)
-
Shaking incubator
-
Analytical equipment (HPLC or GC-MS)
2. Procedure:
-
Prepare a soil slurry by mixing soil and sterile deionized water in a 1:5 ratio (w/v). For example, add 20 g of soil to 100 mL of water in a 250 mL Erlenmeyer flask.
-
Prepare replicate flasks for each experimental condition. Include sterile controls (autoclaved or gamma-irradiated soil slurry) to assess abiotic degradation.
-
Spike the flasks with the 3-HV stock solution to achieve the desired initial concentration (e.g., 50-100 mg/L).
-
If using, add the mineral salts medium to prevent nutrient limitation.
-
Incubate the flasks in a shaking incubator at a constant temperature (e.g., 25°C) and agitation (e.g., 150 rpm) to ensure aerobic conditions.
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot of the slurry from each flask.
-
Process the samples for analysis:
-
Centrifuge the aliquot to pellet the soil particles.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Store the filtered supernatant at -20°C until analysis.
-
-
Analyze the concentration of 3-HV in the samples using a validated HPLC or GC-MS method.
Experimental Workflow for Soil Slurry Microcosm
Protocol 2: Enzyme Assay for β-Ketothiolase
This protocol provides a general method for assaying the activity of β-ketothiolase, a key enzyme in the proposed degradation pathway of 3-HV. This assay measures the thiolysis of a model substrate, acetoacetyl-CoA.
1. Materials:
-
Cell-free extract from a microbial culture grown on 3-HV or a related substrate.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Acetoacetyl-CoA solution
-
Coenzyme A (CoA) solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, acetoacetyl-CoA, and DTNB.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the cell-free extract to the cuvette.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored product from the reaction of the released CoA with DTNB.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
Run appropriate controls, including a reaction mixture without the cell-free extract and a mixture without the substrate.
Protocol 3: Quantification of this compound by GC-MS
This protocol describes a general procedure for the quantification of 3-HV in aqueous samples by gas chromatography-mass spectrometry (GC-MS) after derivatization.
1. Materials:
-
Aqueous sample (e.g., supernatant from a soil slurry experiment)
-
Internal standard (e.g., a deuterated analog of 3-HV)
-
Reagents for liquid-liquid extraction (e.g., ethyl acetate, hydrochloric acid)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column)
2. Procedure:
-
Extraction:
-
Acidify the aqueous sample to a low pH (e.g., pH 2) with hydrochloric acid.
-
Add the internal standard.
-
Extract the 3-HV from the aqueous phase into an organic solvent like ethyl acetate by vigorous mixing.
-
Separate the organic phase and repeat the extraction.
-
Combine the organic phases and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add the derivatization reagent (e.g., MTBSTFA).
-
Heat the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for the derivatized 3-HV and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known 3-HV concentrations that have been subjected to the same extraction and derivatization procedure.
-
Quantify the 3-HV in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In situ biodegradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Technical Support Center: Microbial Production of 3-Hydroxyvaleric Acid (3HV)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the yield of 3-hydroxyvaleric acid (3HV) in microbial production systems.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for this compound (3HV) production?
A1: The most commonly used microbial hosts for 3HV production are Escherichia coli and Cupriavidus necator (also known as Ralstonia eutropha).[1][2][3] E. coli is favored for its well-characterized genetics and rapid growth, while C. necator is a natural producer of polyhydroxyalkanoates (PHAs) and can accumulate high levels of these polymers.[2][3] Other microorganisms such as Bacillus sp., Chromobacterium violaceum, and various haloarchaea have also been investigated for 3HV production.
Q2: What are the main metabolic pathways for 3HV production from unrelated carbon sources?
A2: In engineered microorganisms like E. coli that do not naturally produce propionyl-CoA, a key precursor for 3HV, heterologous pathways must be introduced.[4][5] A common strategy involves activating the sleeping beauty mutase (Sbm) pathway to enable the intracellular formation of propionyl-CoA from central metabolites like succinyl-CoA.[4][5] This pathway, coupled with enzymes for the condensation of acetyl-CoA and propionyl-CoA, leads to the formation of 3-ketovaleryl-CoA, which is then reduced to 3-hydroxyvaleryl-CoA, the direct precursor for 3HV incorporation into PHAs or for conversion to 3HV acid.[6]
Q3: Why is propionyl-CoA a limiting factor in 3HV production, and how can its supply be increased?
A3: Most commonly used microbial hosts, such as E. coli, lack a natural pathway to produce propionyl-CoA from simple carbon sources like glucose.[4][5] This scarcity of propionyl-CoA is a major bottleneck for 3HV synthesis.[4][5] Strategies to increase its intracellular pool include:
-
Metabolic Engineering: Introducing pathways like the sleeping beauty mutase (Sbm) pathway to convert TCA cycle intermediates (e.g., succinyl-CoA) into propionyl-CoA.[4][5]
-
Precursor Supplementation: Feeding cultures with precursors like propionate, valerate, or levulinic acid, which can be converted to propionyl-CoA by the host's metabolic machinery.[7][8][9]
-
Amino Acid Catabolism: Overexpressing pathways for the breakdown of amino acids like threonine, which can be converted to propionyl-CoA.[7]
Q4: What are the advantages and disadvantages of using co-substrates for 3HV production?
A4: The primary advantage of using co-substrates like propionate or valerate is a significant increase in the 3HV fraction within the produced polymer.[7][8] However, there are several disadvantages:
-
Toxicity: Many precursors, particularly propionate and certain alkyl alcohols, are toxic to microbial cells even at low concentrations, which can inhibit cell growth and overall productivity.[3][7][10]
-
Cost: The high cost of these supplementary carbon sources is a major contributor to the overall expense of 3HV production, making the process less economically feasible on a large scale.[1][2][5]
-
Complex Feeding Strategies: The need for carefully controlled feeding strategies to maintain sub-toxic concentrations of the precursor adds complexity to the fermentation process.[11][12]
Troubleshooting Guides
Issue 1: Low or No Detectable 3HV Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Propionyl-CoA Supply | 1. Verify Pathway Expression: Confirm the expression of all enzymes in the engineered pathway for propionyl-CoA synthesis (e.g., the Sbm pathway) using methods like SDS-PAGE or Western blotting. 2. Co-substrate Feeding: If not already doing so, supplement the medium with a 3HV precursor such as propionate, valerate, or levulinic acid. Optimize the concentration and feeding time to avoid toxicity.[9][11] 3. Enhance Precursor Uptake: If using precursors, consider overexpressing transporter proteins that facilitate their uptake into the cell. |
| Suboptimal Carbon Source | 1. Switch Carbon Source: Studies have shown that glycerol can be a more effective carbon source than glucose for 3HV production in some engineered E. coli strains.[4][5] Test glycerol as a primary or co-substrate. 2. Optimize Carbon-to-Nitrogen Ratio: Ensure that the carbon source is in excess relative to the nitrogen source, as nitrogen limitation is often a trigger for PHA accumulation.[1] |
| Inefficient 3HV Biosynthesis Pathway Enzymes | 1. Enzyme Selection: The choice of enzymes for the 3HV biosynthetic pathway (e.g., β-ketothiolase, acetoacetyl-CoA reductase, PHA synthase) can significantly impact yield. Test enzymes from different microbial sources to find the most active combination in your host.[4] 2. Codon Optimization: Ensure that the genes for the heterologous enzymes have been codon-optimized for expression in your host organism. |
| Byproduct Formation | 1. Metabolic Pathway Analysis: Analyze the culture supernatant for common byproducts such as acetate, lactate, and pyruvate. High levels of these compounds can indicate a metabolic imbalance and divert carbon flux away from your desired product. 2. Gene Knockouts: Consider knocking out genes responsible for major byproduct formation pathways (e.g., pta, ackA, ldhA in E. coli) to redirect carbon towards the 3HV pathway.[6][13] |
Issue 2: High Cell Density but Low 3HV Content
| Possible Cause | Troubleshooting Step |
| Insufficient Precursor for 3HV Moiety | 1. Increase Precursor Feed: Gradually increase the concentration of the co-substrate (e.g., propionate, valerate) during the PHA accumulation phase.[11] Be mindful of toxicity. 2. Optimize Feeding Strategy: Implement a fed-batch strategy where the precursor is added at the onset of the stationary phase or when the primary carbon source becomes limiting.[11] |
| Competition for Acetyl-CoA | 1. Downregulate Competing Pathways: The TCA cycle and other biosynthetic pathways compete for the acetyl-CoA pool. Consider strategies to redirect carbon flux, such as deregulating the glyoxylate shunt and blocking the oxidative TCA cycle.[4][5] 2. Overexpress Acetyl-CoA Carboxylase: In pathways proceeding through malonyl-CoA, overexpression of acetyl-CoA carboxylase (acc) can pull more acetyl-CoA towards the desired pathway.[13][14] |
| Feedback Inhibition | 1. Use Feedback-Resistant Enzymes: If using pathways involving amino acid metabolism (e.g., threonine), be aware of potential feedback inhibition. Use enzymes that are resistant to feedback inhibition by downstream products.[6][7] |
Issue 3: Precursor Toxicity Leading to Poor Growth
| Possible Cause | Troubleshooting Step |
| High Initial Precursor Concentration | 1. Delayed Addition: Do not add the precursor at the beginning of the cultivation. Instead, add it once the cells have reached a certain density or have entered the stationary phase.[11] 2. Lower Initial Concentration: Start with a very low concentration of the precursor and gradually increase it. |
| Continuous High Concentration in Fed-Batch | 1. Controlled Feeding: Implement a controlled feeding strategy (e.g., exponential feeding) to maintain the precursor concentration at a low, non-toxic level.[12] 2. Use Less Toxic Precursors: Investigate alternative, less toxic precursors. For example, levulinic acid has been shown to be an effective and potentially less toxic precursor for 3HV.[9] Alkyl alcohols like 1-pentanol can also be used, but their toxicity must also be carefully managed.[3][9] |
Data Presentation
Table 1: Comparison of 3HV Production in Engineered E. coli
| Strain Engineering Strategy | Carbon Source(s) | Titer (g/L) | Yield (% of consumed carbon) | Reference |
| Activation of Sbm pathway, deregulation of glyoxylate shunt, and blocking of oxidative TCA cycle | Glycerol | 3.71 | 24.1% | [4][5] |
| Overexpression of feedback-resistant threonine deaminase from C. glutamicum and tesB | Glucose + Threonine | 0.91 (R-3HV) | Not Reported | [6] |
| Deletion of acetate production pathways (atoDA, poxB, ackA-pta) | Glycerol | 0.96 (R-3HV) | Not Reported | [6] |
Table 2: Effect of Different Precursors on 3HV Content in Cupriavidus necator
| Precursor (at 1 g/L) | Effect on 3HV Content | Effect on Biomass | Reference |
| Levulinic Acid | High enhancement | - | [9] |
| Sodium Propionate | High enhancement | - | [9] |
| Pentanol | High enhancement | Extremely negative | [9] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for 3HV Production in Engineered E. coli
-
Strain Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Seed Culture: Inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium in a 250 mL flask. Incubate at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Production Medium: Prepare a modified M9 minimal medium containing the primary carbon source (e.g., 20 g/L glucose or glycerol) and any necessary supplements (e.g., amino acids, vitamins) and antibiotics.
-
Induction: Inoculate the production medium with the seed culture to a starting OD600 of approximately 0.1. If using an inducible promoter system, add the inducer (e.g., IPTG) at this stage or when the culture reaches a specific cell density.
-
Co-substrate Feeding: If a co-substrate is used, add it at the time of induction or at the onset of the stationary phase. For example, add propionate to a final concentration of 1 g/L.
-
Cultivation: Incubate the production culture at 30-37°C with vigorous shaking (200-250 rpm) for 48-72 hours.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600), substrate consumption, and 3HV production.
-
Quantification: Analyze the 3HV content using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after extraction and derivatization of the cell biomass.[15][16]
Protocol 2: Quantification of 3HV by Gas Chromatography (GC)
-
Sample Preparation: Harvest 10-20 mg of lyophilized (freeze-dried) cells by centrifugation.
-
Methanolysis: Resuspend the cell pellet in a mixture of 2 mL of chloroform and 2 mL of methanol containing 3% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).
-
Reaction: Transfer the suspension to a screw-capped test tube and heat at 100°C for 3.5 hours. This process simultaneously extracts the PHA and converts the 3HV monomers into their methyl ester derivatives.
-
Phase Separation: After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic (chloroform) phase containing the methyl-3-hydroxyvalerate. Analyze 1-2 µL of this phase by GC-MS or GC-FID.
-
Calibration: Prepare standard curves using pure this compound that has undergone the same methanolysis procedure.
Visualizations
References
- 1. Challenges for polyhydroxyalkanoates production: extremophilic bacteria, waste streams, and optimization strategies - MedCrave online [medcraveonline.com]
- 2. Recent updates to microbial production and recovery of polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring New Strategies for Optimizing the Production of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methane and VFAs in Synthetic Cocultures and Mixed Methanotrophic Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the 3-hydroxyvalerate component in bioplastic PHBV production by Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limitations on production methods for PHAs obtention: a systematic review [redalyc.org]
- 11. [Optimization of fermentation conditions for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with Alcaligenes eutrophus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Level Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) by Fed-Batch Culture of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
troubleshooting low sensitivity in 3-hydroxyvaleric acid detection assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in 3-hydroxyvaleric acid detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity in this compound analysis?
Low sensitivity in this compound assays can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Inefficient Sample Preparation: This includes poor extraction of this compound from the sample matrix and incomplete derivatization, which is crucial for making the analyte volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Suboptimal Instrumentation Parameters: Incorrect settings on the GC-MS or other analytical instruments, such as improper injection volume, high split ratio, or incorrect temperatures, can significantly reduce signal intensity.
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3]
-
Analyte Degradation: this compound may be unstable in the sample matrix or during sample processing, leading to lower concentrations being detected.
-
Reagent and Standard Issues: Degradation of reagents, particularly derivatizing agents, or inaccurate concentrations of standards and internal standards can lead to inaccurate quantification and apparent low sensitivity.
Q2: How can I improve the extraction of this compound from my samples?
To enhance extraction efficiency, consider the following:
-
pH Adjustment: Acidifying the sample (e.g., with HCl) helps to convert this compound to its neutral, protonated state, which is more readily extracted into an organic solvent.[4]
-
Choice of Solvent: Hydroxy acids are preferentially extracted into ethyl acetate.[4] While other solvents can be used, ethyl acetate is a good starting point. Some protocols also recommend using two different organic solvents to maximize the extraction of a broad range of organic acids.[4]
-
Salting Out: The addition of a salt, such as sodium chloride, to the aqueous sample can decrease the solubility of organic acids in the aqueous phase and promote their transfer into the organic solvent.[4]
-
Extraction Technique: Liquid-liquid extraction (LLE) is a common method. Ensure vigorous mixing (e.g., vortexing) to maximize the interaction between the aqueous and organic phases. Repeating the extraction process multiple times with fresh solvent can also improve recovery.
Q3: What is derivatization and why is it important for this compound analysis by GC-MS?
Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical method.[5] For GC-MS analysis of organic acids like this compound, derivatization is essential because these compounds are often not volatile enough to be effectively analyzed by GC.[4][6]
The most common derivatization technique for organic acids is silylation , which replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[7] This process:
-
Increases Volatility: The resulting TMS derivatives are more volatile and can be easily vaporized in the GC inlet.[5][7]
-
Improves Thermal Stability: Derivatives are more stable at the high temperatures used in the GC oven.[4]
-
Enhances Chromatographic Peak Shape: Derivatization reduces the polarity of the analyte, leading to less tailing and more symmetrical peaks.
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8][9]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in GC-MS Analysis
This is a common and frustrating issue. The following decision tree can help you systematically troubleshoot the problem.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. metbio.net [metbio.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. erndim.org [erndim.org]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3-hydroxyvaleric acid in stored biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyvaleric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of biological samples for this important analyte.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of inaccurate this compound measurements in stored samples?
A1: The primary cause of inaccurate measurements is the degradation of this compound due to improper storage conditions. Factors such as temperature, storage duration, and repeated freeze-thaw cycles can significantly impact the stability of the analyte, leading to underestimation of its concentration.
Q2: Can I store my plasma samples at room temperature before analysis?
A2: It is not recommended to store plasma samples at room temperature for extended periods. For 3-hydroxyisovaleric acid, a close analog, a recovery of 98.1% was observed after 24 hours at room temperature, indicating some degradation may occur[1]. For optimal results, it is best to process and freeze samples as soon as possible after collection.
Q3: How many times can I freeze and thaw my samples?
A3: Repeated freeze-thaw cycles should be minimized. For 3-hydroxyisovaleric acid in plasma, a recovery of 97.2% was noted after three freeze-thaw cycles[1]. While this suggests some stability, it is best practice to aliquot samples into single-use tubes to avoid the potential for degradation from multiple freeze-thaw events.
Q4: What are the recommended long-term storage conditions for plasma and urine samples?
A4: For long-term stability, plasma samples should be stored at -80°C. Studies on 3-hydroxypentanoic acid have shown it to be stable long-term at this temperature[2][3]. Urine samples containing organic acids have demonstrated good stability when stored at -22°C for over 10 years without preservatives[4]. For optimal preservation, storage at -80°C is recommended for all biological samples.
Q5: Are there any specific preservatives I should use for my samples?
A5: While some studies on other analytes in urine have investigated the use of preservatives like sodium azide, studies on organic acids have shown good long-term stability in urine at -22°C without any preservatives[4][5][6]. For plasma and serum, immediate separation and freezing are the most critical steps for preserving this compound. The use of specific preservatives for this compound is not widely documented; therefore, rapid processing and deep-freezing are the recommended methods of preservation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in samples expected to be positive. | Analyte degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C, multiple freeze-thaw cycles). | Review sample handling and storage history. Ensure adherence to recommended storage conditions (see Data Presentation section). For future collections, process and freeze samples at -80°C as quickly as possible. Aliquot samples to avoid repeated freeze-thaw cycles. |
| High variability between replicate measurements of the same sample. | Inconsistent sample thawing; matrix effects; instrument instability. | Ensure complete and uniform thawing of samples before analysis. Vortex samples gently after thawing. To address matrix effects, consider using a stable isotope-labeled internal standard. Regularly check instrument performance and calibration. |
| Poor peak shape or resolution during chromatographic analysis. | Suboptimal mobile phase composition; column degradation; improper sample preparation. | Optimize the mobile phase pH and organic solvent concentration. Ensure the column is not degraded and is appropriate for the analysis of small organic acids. Review the sample preparation protocol to ensure complete protein precipitation and removal of interfering substances. |
| Interference from other compounds in the sample matrix. | Inadequate sample cleanup; non-specific detection method. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. Utilize a highly selective detection method like tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to ensure specificity for this compound. |
Data Presentation: Stability of this compound Analogs in Biological Samples
The following tables summarize the stability data for 3-hydroxyisovaleric acid (a close structural analog) in plasma and 3-hydroxybutyrate in serum and plasma under various storage conditions. This data can be used as a guide for handling samples for this compound analysis.
Table 1: Stability of 3-Hydroxyisovaleric Acid in Human Plasma [1]
| Storage Condition | Duration | Analyte Recovery (%) |
| Room Temperature | 24 hours | 98.1 |
| Autosampler (Room Temp) | 8 hours | 93.8 |
| Frozen at -20°C | 10 days | 98.1 |
| Freeze-Thaw Cycles | 3 cycles | 97.2 |
Table 2: Stability of 3-Hydroxybutyrate in Human Serum and Plasma [7][8]
| Sample Type | Storage Temperature | Duration | Average Change (%) |
| Serum | Room Temperature | 7 days | +5.3 |
| Plasma | Room Temperature | 7 days | +3.0 |
| Serum | 4°C | 7 days | +5.3 |
| Plasma | 4°C | 7 days | +2.1 |
| Whole Blood (Clotted) | Room Temperature | 48 hours | -4.1 |
| Whole Blood (Anticoagulated) | Room Temperature | 48 hours | -5.6 |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma[9].
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Phenomenex Luna NH2, 100 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 10% B
-
5-7 min: 10% B
-
7.1-10 min: 90% B
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: For this compound (precursor ion m/z 117.1), a characteristic product ion would need to be determined (e.g., m/z 71.0 for loss of formic acid and water).
Protocol 2: Analysis of 3-Hydroxyisovaleric Acid in Urine by HPLC (as an analogous method)
This protocol is based on a method for urinary 3-hydroxyisovaleric acid[10].
1. Sample Preparation (Derivatization and Extraction):
-
To 50 µL of urine, add an internal standard.
-
Add 50 µL of 1 M HCl and 200 µL of 2-nitrophenylhydrazine hydrochloride solution (10 g/L in ethanol).
-
Incubate at 60°C for 20 minutes.
-
Cool the mixture and add 1 mL of n-hexane.
-
Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes.
-
Transfer the hexane layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
HPLC System: Standard HPLC with UV or PDA detector.
-
Column: C8 reversed-phase column (e.g., YMC-Pack FA, 150 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the absorption maximum of the derivatized analyte.
-
Injection Volume: 20 µL.
Visualizations
Caption: Recommended experimental workflow for this compound analysis.
Caption: Factors influencing the stability and accurate measurement of this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. torontech.com [torontech.com]
interference of 3-hydroxyvaleric acid in organic acid profiling
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organic acid profiling. This guide focuses on a common analytical challenge: the potential interference of 3-hydroxyvaleric acid in routine organic acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it relevant in organic acid analysis?
A1: this compound is a five-carbon organic acid. Its presence and concentration in biological fluids like urine can be indicative of certain metabolic states. Notably, elevated levels of this compound have been identified in the urine of patients with methylmalonic aciduria[1]. This makes it a metabolite of interest in the diagnosis and monitoring of specific inborn errors of metabolism.
Q2: What is the primary analytical challenge associated with this compound in organic acid profiling?
A2: The primary challenge is the potential for chromatographic co-elution with other structurally similar organic acids, which can lead to misidentification and inaccurate quantification. Isomeric and structurally related compounds often exhibit similar physicochemical properties, making their separation on standard gas chromatography (GC) columns difficult[2][3]. This is a common issue in organic acid analysis, where many compounds of diagnostic significance may have similar retention times.
Q3: Which compound is most likely to interfere with the analysis of this compound?
A3: Based on structural similarity and typical elution patterns in gas chromatography-mass spectrometry (GC-MS) analysis of organic acids, ethylmalonic acid is a potential interfering compound. Both are five-carbon dicarboxylic acids (after derivatization of the hydroxyl group of this compound) and can have very close retention times on commonly used GC columns.
Q4: How can I confirm the identity of a peak suspected to be this compound?
A4: Confirmation of peak identity requires careful examination of the mass spectrum. Even if two compounds co-elute, they will likely have unique mass spectral fragmentation patterns. For trimethylsilyl (TMS) derivatives, which are commonly prepared for organic acid analysis, specific fragment ions can be used for identification[4][5]. It is crucial to compare the obtained mass spectrum with that of a known standard or a reliable spectral library.
Troubleshooting Guide: Interference of this compound
This guide provides a step-by-step approach to identifying and resolving the potential interference of this compound with other organic acids, such as ethylmalonic acid, during GC-MS analysis.
Problem: Suspected Co-elution of this compound and Ethylmalonic Acid
Symptoms:
-
A single, broad, or asymmetrical peak in the region where this compound and/or ethylmalonic acid are expected to elute.
-
The mass spectrum of the peak contains fragment ions characteristic of both this compound and ethylmalonic acid.
-
Inconsistent quantification results for either compound across different sample batches.
Troubleshooting Workflow
References
- 1. Studies on the urinary acidic metabolites from three patients with methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TWO YEARS EXPERIENCE OF ANALYTICAL AND DIAGNOSTIC CHALLENGES IN URINE ORGANIC ACID ANALYSIS ON GAS CHROMATOGRAPHY-MASS SPECTROMETRY: Analytical and Diagnostic Challenges in Urine Organic Acid Analysis | Pakistan Armed Forces Medical Journal [pafmj.org]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 3-Hydroxyvaleric Acid
Welcome to the technical support center for the refining and purification of synthesized 3-hydroxyvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can vary depending on the synthetic route. If synthesized from ethyl acetoacetate and ethyl propionate followed by hydrolysis and reduction, potential impurities include unreacted starting materials, the intermediate ethyl 3-oxohexanoate, and side-products from condensation reactions. Incomplete hydrolysis can also leave residual ethyl esters.
Q2: My this compound product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue. This can happen if the concentration of impurities is high, or if the solution is supersaturated and cooled too quickly. Try adding a small amount of a "good" solvent to dissolve the oil while heating, and then allow it to cool very slowly. Seeding with a pure crystal of this compound can also induce crystallization. If these methods fail, column chromatography may be necessary to remove impurities before attempting recrystallization again.
Q3: I have a low yield after recrystallization. How can I improve it?
A3: Low yield can result from using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) after slow cooling to room temperature can also help to maximize crystal formation. Additionally, check the purity of your starting material; a very impure crude product will inherently result in a lower yield of the pure compound.
Q4: How can I confirm the purity of my final this compound product?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for detecting and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) can confirm the structure and identify impurities by the presence of unexpected signals.[2][3][4] Melting point analysis is a simpler method; a sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Difficulty with Liquid-Liquid Extraction
-
Issue: Poor separation of aqueous and organic layers.
-
Possible Cause: Formation of an emulsion.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter the mixture through a pad of Celite.
-
-
Issue: The desired this compound is not efficiently extracted into the organic phase.
-
Possible Cause: Incorrect pH of the aqueous layer.
-
Solution:
-
This compound is a carboxylic acid. To extract it into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below the pKa of the carboxylic acid group (typically around 4-5) to ensure it is in its protonated, less polar form.
-
Use a stronger acid (e.g., dilute HCl) to adjust the pH.
-
Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.
-
Problem 2: Ineffective Recrystallization
-
Issue: No crystal formation upon cooling.
-
Possible Cause:
-
Too much solvent was used.
-
The solution is not sufficiently supersaturated.
-
-
Solution:
-
Boil off some of the solvent to increase the concentration of the this compound.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
-
Issue: The recrystallized product is still impure.
-
Possible Cause:
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent is not ideal for separating the desired product from the impurities.
-
-
Solution:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Perform a second recrystallization with a different solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Problem 3: Challenges with Column Chromatography
-
Issue: Poor separation of this compound from impurities.
-
Possible Cause:
-
Inappropriate solvent system (mobile phase).
-
Incorrect stationary phase.
-
-
Solution:
-
For silica gel chromatography, a polar stationary phase, start with a non-polar solvent and gradually increase the polarity. A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate, with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing.
-
Use Thin Layer Chromatography (TLC) to test different solvent systems to find the optimal mobile phase for separation before running the column.
-
Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Reference |
| Recrystallization | Purity Improvement | Can achieve >95% purity from a crude product of ~80% purity. | General Knowledge |
| Yield | Highly dependent on crude purity and technique, typically 50-80%. | General Knowledge | |
| Column Chromatography | Purity | Can achieve >98% purity. | General Knowledge |
| Recovery | Typically 70-90%, depending on the separation efficiency. | General Knowledge | |
| Liquid-Liquid Extraction | Extraction Efficiency | >95% with multiple extractions and correct pH adjustment. | General Knowledge |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Reaction Quenching: After the synthesis reaction, quench the reaction mixture by adding deionized water.
-
pH Adjustment: Acidify the aqueous mixture to a pH of approximately 2 by adding 1M HCl. Check the pH using a pH meter or pH paper.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize the recovery of this compound.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent system. A mixture of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is less soluble) often works well. For example, ethyl acetate/hexane or water/ethanol mixtures can be tested.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating it is saturated.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound.
Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
Technical Support Center: Enhancing the Mechanical Properties of PHBV with Additives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the mechanical properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) with additives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: The PHBV composite remains brittle despite the addition of a plasticizer.
-
Possible Cause 1: Poor miscibility between PHBV and the plasticizer. Many plasticizers have limited miscibility with PHBV, leading to phase separation and ineffective plasticization.[1]
-
Troubleshooting Steps:
-
Verify Plasticizer Selection: Opt for plasticizers known to have better compatibility with PHBV, such as acetyl tributyl citrate (ATBC) or oligomeric polyesters.[1][2]
-
Optimize Concentration: Excess plasticizer can lead to phase separation and migration to the surface.[3] Experiment with lower concentrations to find the optimal balance.
-
Processing Temperature: Adjust the melt processing temperature. The miscibility of PHBV and some plasticizers can be temperature-dependent.[1]
-
Consider a Compatibilizer: For blends with other polymers (e.g., PCL), a compatibilizer like dicumyl peroxide (DCP) can improve interfacial adhesion.[4]
-
-
-
Possible Cause 2: Thermal degradation of PHBV during processing. PHBV has a narrow processing window and can undergo thermal degradation, leading to reduced molecular weight and brittleness.[5][6][7][8]
-
Troubleshooting Steps:
-
Lower Processing Temperature: Process at the lowest possible temperature that still allows for adequate melt flow. The melting temperature of PHBV decreases with higher hydroxyvalerate (HV) content.[6][9]
-
Reduce Residence Time: Minimize the time the PHBV spends at high temperatures in the extruder or injection molder.
-
Use a Thermal Stabilizer: Incorporate additives that can mitigate thermal degradation.
-
Nitrogen Atmosphere: Process under a nitrogen atmosphere to reduce oxidative degradation.
-
-
-
Possible Cause 3: Plasticizer Leaching. Some low-molecular-weight plasticizers can migrate to the surface of the material over time, leading to a loss of flexibility.[10]
-
Troubleshooting Steps:
-
Select Oligomeric Plasticizers: Higher molecular weight oligomeric plasticizers are less prone to migration.[10]
-
Post-Processing Annealing: Annealing the composite at a temperature below the melting point may help to stabilize the microstructure and reduce plasticizer migration.
-
-
Issue 2: The tensile strength of the PHBV composite is lower than expected after adding fillers.
-
Possible Cause 1: Poor interfacial adhesion between the filler and the PHBV matrix. If the filler and the matrix do not bond well, stress cannot be effectively transferred, leading to premature failure.
-
Troubleshooting Steps:
-
Surface Treatment of Fillers: Use coupling agents or surface treatments on the fillers to improve their compatibility with the hydrophobic PHBV matrix.
-
Filler Selection: Consider fillers that have some inherent compatibility with PHBV.
-
Use a Compatibilizer: Incorporate a third component that can bridge the interface between the filler and the matrix.
-
-
-
Possible Cause 2: Agglomeration of nanofillers. Nanoparticles tend to agglomerate due to strong van der Waals forces, creating stress concentration points and reducing the effective surface area for reinforcement.[11][12][13][14][15]
-
Troubleshooting Steps:
-
Improve Dispersion Technique: Utilize high-shear mixing, ultrasonication, or solvent casting methods to break up agglomerates before or during melt processing.
-
Surface Modification of Nanoparticles: Functionalize the surface of the nanoparticles to make them more compatible with the PHBV matrix and reduce their tendency to self-associate.[13]
-
Optimize Filler Loading: Higher filler concentrations increase the likelihood of agglomeration.[12][14] Determine the optimal loading that provides reinforcement without significant agglomeration.
-
-
Issue 3: Inconsistent mechanical properties across different batches.
-
Possible Cause 1: Variation in moisture content. PHBV and many natural fillers are susceptible to moisture absorption, which can affect their processing and final properties.
-
Troubleshooting Steps:
-
Thorough Drying: Ensure that both the PHBV pellets and the additives are thoroughly dried in a vacuum oven before processing.[2]
-
Controlled Storage: Store materials in a desiccator or a low-humidity environment.
-
-
-
Possible Cause 2: Inconsistent processing parameters. Small variations in temperature, screw speed, or residence time can lead to differences in thermal degradation and morphology.
-
Troubleshooting Steps:
-
Strict Process Control: Carefully monitor and control all processing parameters.
-
Standardized Procedures: Develop and adhere to a standardized operating procedure for material preparation and processing.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of additive to increase the elongation at break of PHBV?
A1: Plasticizers are the most effective additives for increasing the elongation at break and reducing the brittleness of PHBV.[16][17][18] Acetyl tributyl citrate (ATBC) is a commonly used and effective plasticizer.[2] Ferulic acid-based additives have also shown significant improvements in elongation at break.[17] Blending PHBV with other ductile polymers like poly(butylene adipate-co-terephthalate) (PBAT) can also dramatically increase elongation.[16]
Q2: How can I increase the Young's modulus and stiffness of PHBV?
A2: Incorporating rigid fillers is the primary method for increasing the Young's modulus of PHBV. Natural fibers such as flax, hemp, and wood have been shown to increase the modulus by over 150% at a 30% loading.[19][20] Inorganic fillers like talc and nanoclay can also enhance stiffness.[21][22]
Q3: Will adding fillers always decrease the tensile strength of PHBV?
A3: Not necessarily. While poor adhesion between the filler and matrix can decrease tensile strength, well-dispersed fillers with good interfacial bonding can maintain or even slightly improve it.[9][21] For instance, the addition of 5-10 wt% talc has been shown to enhance the tensile strength of a PHBV/wood flour composite.[21]
Q4: What is the role of a nucleating agent in improving the mechanical properties of PHBV?
A4: Nucleating agents, such as boron nitride (BN) and talc, accelerate the crystallization rate of PHBV.[9][21] This leads to a more homogeneous crystalline morphology with smaller spherulites, which can improve toughness and, in some cases, slightly increase tensile strength and elongation at break.[9]
Q5: How does the hydroxyvalerate (HV) content in PHBV affect its mechanical properties and the choice of additives?
A5: Increasing the HV content in the PHBV copolymer generally leads to a decrease in crystallinity, melting point, tensile strength, and Young's modulus, but an increase in flexibility and elongation at break.[9][23] A lower melting point widens the processing window, reducing the risk of thermal degradation.[6] PHBV with a higher HV content may require less plasticizer to achieve a desired level of flexibility.
Data Presentation
Table 1: Effect of Plasticizers and Blends on PHBV Mechanical Properties
| Additive/Blend Partner | Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Neat PHBV | - | ~22-30 | ~1.4-3.8 | ~7-11 | [9][16][18] |
| PBAT | 30 | Lower | Lower | 11 | [16] |
| PBAT + Plasticizer | 30 + plasticizer | Lower | Lower | 13 | [16] |
| Ferulic Acid Derivative (GTF) | 30 | 5.8 | Lower | 178 | [17] |
| Ferulic Acid Derivative (BDF) | 30 | - | - | up to 270 | [17] |
| Epoxidized Cottonseed Oil + Licowax | 5 + 0.1 | - | 35% decrease | 46% increase | [3][18] |
| Ferulic Acid (FA) | 9 | Slightly Reduced | Slightly Reduced | 17% increase | [24] |
| p-Coumaric Acid (PCA) | 9 | Lower | Maintained | More Brittle | [24] |
Table 2: Effect of Fillers and Nucleating Agents on PHBV Mechanical Properties
| Additive Type | Additive | Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Nucleating Agent | Boron Nitride (BN) | 1 | 38 | - | 9 | [9] |
| Filler (Wood Flour Composite) | Talc | 5 | 24.3 | 6.9 | - | [21] |
| Filler (Wood Flour Composite) | Talc | 10 | 24.7 | 8.1 | - | [21] |
| Filler | Nettle Fibers, Pine Cones, Walnut Shells | 15 | Slight Decrease | ~20% increase | - | [25] |
| Filler (Nanocomposite) | Multi-Walled Carbon Nanotubes (MWCNTs) | 7 | 88% increase | 172% increase | - | [22] |
| Filler | Bamboo Fiber | 40 | - | 175% increase | - | [22] |
| Filler | Oak Wood Flour | 36 (vol%) | 21.4 | 4.32 | 0.8 | [20] |
| Filler | Hemp Fiber | 30 | - | >150% increase | - | [19] |
Experimental Protocols
Protocol 1: Preparation of PHBV Composite Films by Solvent Casting
-
Drying: Dry PHBV pellets and any solid additives in a vacuum oven at 50°C for 24 hours to remove moisture.[2]
-
Dissolution: Dissolve the dried PHBV in a suitable solvent (e.g., chloroform) to a desired concentration (e.g., 5-10% w/v) by stirring at a slightly elevated temperature (e.g., 50°C) until fully dissolved.
-
Additive Incorporation:
-
For soluble additives (e.g., plasticizers), add them directly to the PHBV solution and stir until homogeneous.
-
For insoluble fillers, disperse them in a small amount of the same solvent using ultrasonication to break up agglomerates. Add this dispersion to the PHBV solution and continue to stir vigorously.
-
-
Casting: Pour the homogeneous solution into a flat, level petri dish or onto a glass plate.
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. A controlled, slow evaporation rate is crucial for forming a uniform film.
-
Final Drying: Once the film has formed, place it in a vacuum oven at a low temperature (e.g., 40°C) for several hours to remove any residual solvent.
-
Conditioning: Store the films under controlled conditions (e.g., 25°C and 50% humidity) for at least 48 hours before mechanical testing.[2]
Protocol 2: Preparation of PHBV Composites by Melt Extrusion
-
Drying: Thoroughly dry PHBV pellets and all additives in a vacuum oven (e.g., 80-90°C for 3-4 hours) to a moisture content below 0.025%.[26][27]
-
Premixing: Physically pre-mix the dried PHBV pellets and additives in the desired weight ratio to ensure a uniform feed.
-
Extrusion:
-
Feed the premixed material into a twin-screw extruder.
-
Set the temperature profile of the extruder zones. A typical profile might range from 160°C in the feed zone to 180-190°C at the die, depending on the PHBV grade and additives.[28]
-
Set the screw speed (e.g., 100 rpm) to ensure adequate mixing without excessive shear, which could cause degradation.[29]
-
-
Pelletizing: Extrude the molten composite strand into a water bath for cooling and then feed it into a pelletizer.
-
Post-Drying: Dry the resulting composite pellets to remove any surface moisture before subsequent processing.
Protocol 3: Mechanical Property Testing (Tensile Test)
-
Sample Preparation: Prepare test specimens from the composite films or by injection molding the extruded pellets into a standard shape (e.g., dog-bone shape according to ASTM D638 or ISO 527-1).[26][28][30]
-
Conditioning: Condition the specimens at a controlled temperature and humidity (e.g., 23°C, 50% RH) for at least 40 hours before testing.[29]
-
Testing:
-
Data Analysis: From the resulting stress-strain curve, calculate the Tensile Strength, Young's Modulus, and Elongation at Break.[27] Perform at least five replicate tests for each material formulation and report the average and standard deviation.[27][29]
Visualizations
Caption: Workflow for PHBV composite preparation via melt extrusion and subsequent mechanical testing.
Caption: Troubleshooting logic for addressing brittleness in plasticized PHBV composites.
References
- 1. Plasticization of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with an Oligomeric Polyester: Miscibility and Effect of the Microstructure and Plasticizer Distribution on Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the 3-Hydroxyvalerate Content on the Processability, Nucleating and Blending Ability of Poly(3-Hydroxybutyrate-co-3-hydroxyvalerate)-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitigating the Agglomeration of Nanofiller in a Mixed Matrix Membrane by Incorporating an Interface Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Size and Aggregation/Agglomeration of Nanoparticles on the Interfacial/Interphase Properties and Tensile Strength of Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Improved Processability and Antioxidant Behavior of Poly(3-hydroxybutyrate) in Presence of Ferulic Acid-Based Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Polyhydroxybutyrate-co-hydroxyvalerate (PHBV) with Phenolic Acids for Active Food Packaging [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. The Mechanical Properties Prediction of Poly [(3-hydroxybutyrate)-co-(3-hydroxyvalerate)] (PHBV) Biocomposites on a Chosen Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. real.mtak.hu [real.mtak.hu]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Hydroxyvaleric Acid Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of 3-hydroxyvaleric acid analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: For long-term storage, it is recommended to store this compound analytical standards in a tightly sealed container in a dry environment at 2-8°C. Some suppliers recommend storage at -20°C for stock solutions to ensure stability over extended periods.[1] Always refer to the Certificate of Analysis (COA) provided by the manufacturer for specific storage instructions.
Q2: How long can I expect a this compound standard to be stable?
A2: The long-term stability of this compound standards depends heavily on storage conditions. When stored as a solid in a properly sealed container at the recommended temperature (2-8°C), the standard should remain stable for an extended period, as indicated by the manufacturer's expiry date. Stock solutions stored at -80°C may be stable for up to 6 months, while at -20°C, stability might be maintained for 1 month, with protection from light being crucial.[2] However, for quantitative applications, it is best practice to verify the concentration of your working solutions periodically.
Q3: What are the potential signs of degradation of a this compound standard?
A3: Visual signs of degradation in a solid standard can include discoloration, clumping, or a change in texture. For solutions, the appearance of precipitates or a change in color may indicate degradation. Analytically, degradation can be observed as a decrease in the peak area of this compound in chromatographic analyses (e.g., GC-MS or LC-MS/MS), the appearance of new, unidentified peaks, or a shift in the retention time.
Q4: What are common solvents for preparing this compound standard solutions?
A4: this compound is soluble in water.[3] For analytical purposes, it is also soluble in common organic solvents such as methanol, ethanol, and acetonitrile. The choice of solvent will depend on the analytical method being used. For LC-MS/MS applications, a solvent system compatible with the mobile phase is recommended to ensure good peak shape and ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound analytical standards.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., poor reproducibility, shifting calibration curves) | 1. Standard degradation due to improper storage. | 1. Verify that the standard has been stored according to the manufacturer's recommendations (typically 2-8°C or -20°C, protected from light and moisture).[1] |
| 2. Repeated freeze-thaw cycles of stock solutions. | 2. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles. | |
| 3. Contamination of the standard or solvent. | 3. Use high-purity solvents and clean laboratory equipment. Prepare fresh solutions and re-run the analysis. | |
| Appearance of unexpected peaks in the chromatogram | 1. Degradation of the this compound standard. | 1. Analyze a freshly prepared standard to see if the extraneous peaks are present. If not, the older standard has likely degraded. |
| 2. Contamination from the sample matrix, solvent, or analytical system. | 2. Run a solvent blank to check for system contamination. If the peaks are present in the sample but not the standard, they may be matrix components. | |
| Reduced signal intensity or peak area over time | 1. Gradual degradation of the standard in solution. | 1. Prepare fresh working standards more frequently. For ongoing studies, consider performing a short-term stability test of the standard in the chosen solvent at the storage temperature. |
| 2. Adsorption of the analyte to the container surface. | 2. Use silanized glass vials or polypropylene tubes to minimize adsorption. | |
| 3. Evaporation of solvent from the standard solution. | 3. Ensure vials are tightly capped. For autosamplers, use appropriate vial caps and septa to prevent evaporation. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Standard
This protocol outlines a method to assess the long-term stability of a this compound analytical standard under specific storage conditions.
1. Materials:
- This compound analytical standard
- High-purity solvent (e.g., methanol, acetonitrile, or water)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials (glass or polypropylene)
- Validated analytical instrument (e.g., LC-MS/MS or GC-MS)
- Controlled temperature storage units (e.g., refrigerator at 2-8°C, freezer at -20°C)
2. Procedure:
- Initial Analysis (Time Zero):
- Accurately weigh a known amount of the this compound standard and dissolve it in a known volume of the chosen solvent to prepare a stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- Analyze the calibration standards using the validated analytical method to establish a calibration curve.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Analyze the QC samples in triplicate to determine the initial concentration (Time 0).
- Stability Study Setup:
- Aliquot the stock solution and QC samples into multiple vials for each storage condition to be tested (e.g., 2-8°C, -20°C, room temperature).
- Store the vials under the specified conditions, protected from light.
- Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of vials from each storage condition.
- Allow the samples to equilibrate to room temperature.
- Analyze the stored QC samples in triplicate using the same analytical method.
- Concurrently, prepare a fresh set of calibration standards and analyze them to generate a new calibration curve for each time point.
- Data Analysis:
- Calculate the concentration of this compound in the stored QC samples using the newly generated calibration curve for that time point.
- Compare the mean concentration at each time point to the initial (Time 0) concentration.
- The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±15% of the initial concentration).
Data Presentation: Long-Term Stability of this compound
| Storage Condition | Time Point | Mean Concentration (µg/mL) ± SD (n=3) | % of Initial Concentration | Pass/Fail |
| 2-8°C | Time 0 | [Insert Data] | 100% | - |
| 1 Month | [Insert Data] | [Calculate] | [Determine] | |
| 3 Months | [Insert Data] | [Calculate] | [Determine] | |
| 6 Months | [Insert Data] | [Calculate] | [Determine] | |
| 12 Months | [Insert Data] | [Calculate] | [Determine] | |
| -20°C | Time 0 | [Insert Data] | 100% | - |
| 1 Month | [Insert Data] | [Calculate] | [Determine] | |
| 3 Months | [Insert Data] | [Calculate] | [Determine] | |
| 6 Months | [Insert Data] | [Calculate] | [Determine] | |
| 12 Months | [Insert Data] | [Calculate] | [Determine] |
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Researcher's Guide to the Validation of HPLC Methods for 3-Hydroxyalkanoate Analysis
For researchers, scientists, and drug development professionals navigating the analysis of 3-hydroxyalkanoates (3HAs), the validation of analytical methods is a critical step to ensure data accuracy and reliability. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC methods with alternative analytical techniques, supported by experimental data, and offers detailed protocols for key experiments.
The analysis of 3HAs, the monomeric units of polyhydroxyalkanoates (PHAs), is essential for characterizing these biodegradable polyesters, which have significant potential in the biomedical and pharmaceutical fields. Accurate and precise quantification of 3HA composition is paramount for understanding the physicochemical properties and performance of PHA-based biomaterials. While several analytical techniques are available, HPLC offers a compelling balance of sensitivity, specificity, and ease of use.
Comparative Analysis of Analytical Methods
The choice of an analytical method for 3HA analysis depends on various factors, including the specific 3HA to be analyzed, the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare the performance of HPLC with other common techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Feature | HPLC | Gas Chromatography (GC) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the mass-to-charge ratio of ions to identify and quantify compounds. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1][2] | Requires volatile or derivatized analytes.[1] | Non-destructive and does not require volatilization. | Can analyze a wide range of compounds, often coupled with LC or GC. |
| Sample Preparation | Often simpler, involving alkaline hydrolysis to convert 3HAs to their UV-active 2-alkenoic acid derivatives.[3][4][5] | Typically requires a more complex derivatization step (e.g., methanolysis) to increase volatility.[1][6] | Can be simple, but may require purification of the polymer. | Sample preparation depends on the ionization source and hyphenated technique. |
| Sensitivity | Good, with detection limits in the low µg/mL to ng/mL range. | Generally offers high sensitivity, especially with a flame ionization detector (FID) or mass spectrometer.[1] | Lower sensitivity compared to chromatographic methods. | Very high sensitivity, especially with tandem MS (MS/MS).[7] |
| Quantitative Accuracy | High, with proper validation. | High, with proper validation and use of internal standards. | Can be quantitative (qNMR) but may be less precise than chromatographic methods. | Highly accurate and precise, especially with isotope dilution techniques. |
| Structural Information | Limited to identification by retention time, unless coupled with a mass spectrometer. | Can provide some structural information, especially when coupled with MS. | Provides detailed structural information for monomer identification and polymer tacticity.[8] | Provides molecular weight and fragmentation patterns for structural elucidation.[7][9] |
| Advantages | Simple sample preparation, suitable for non-volatile compounds.[2] | High resolution and sensitivity.[1] | Non-destructive, provides rich structural information.[8] | High sensitivity and specificity, provides structural information.[7][9] |
| Disadvantages | Lower resolution than GC for some applications. | Requires derivatization for non-volatile analytes.[6] | Lower sensitivity, can be complex to interpret. | Higher instrument cost and complexity. |
In-Depth Look at HPLC Method Validation
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are crucial for ensuring the reliability of the analytical data.
Key Validation Parameters for HPLC Methods
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products) with a resolution factor (Rs) ≥ 1.5.[10] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[10] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For assays, the recovery should typically be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | For repeatability (intra-day precision), RSD should typically be ≤ 2%. For intermediate precision (inter-day and inter-analyst), RSD may be slightly higher. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[11] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[11] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant effect on the results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV) using HPLC and a comparative GC method.
Protocol 1: HPLC-UV Analysis of 3HB and 3HV after Alkaline Digestion
This method is based on the conversion of 3HB and 3HV units in the polymer to their corresponding α,β-unsaturated acids, 2-butenoic acid (crotonic acid) and 2-pentenoic acid, which have strong UV absorbance.
1. Sample Preparation (Alkaline Hydrolysis):
-
Weigh approximately 5-10 mg of lyophilized bacterial cells or purified PHA into a screw-capped test tube.
-
Add 1 mL of 2 N NaOH solution.[5]
-
Tightly cap the tube and heat at 105°C in a drying oven for 1 hour to hydrolyze the polymer.[5]
-
Cool the tube to room temperature.
-
Neutralize the solution by adding 0.5 mL of 2 N H₂SO₄ and mix thoroughly.[5]
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.005 M H₂SO₄ in water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of crotonic acid and 2-pentenoic acid in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.
Protocol 2: GC-FID Analysis of 3HB and 3HV after Methanolysis
This method involves the transesterification of the 3HA monomers to their corresponding methyl esters, which are volatile and suitable for GC analysis.
1. Sample Preparation (Methanolysis):
-
Weigh approximately 5-10 mg of lyophilized bacterial cells or purified PHA into a screw-capped test tube.
-
Add 1 mL of a solution of 3% (v/v) H₂SO₄ in methanol and 1 mL of chloroform containing an internal standard (e.g., benzoic acid methyl ester).[2]
-
Tightly cap the tube and heat at 100°C for 2 hours in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex for 1 minute to extract the methyl esters into the chloroform phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a new vial for GC analysis.
2. GC-FID Analysis:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 220°C at 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless injection).
3. Calibration:
-
Prepare standard solutions of methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate in chloroform with the internal standard.
-
Analyze the standards to determine the response factors of the analytes relative to the internal standard.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is essential for successful method validation.
Caption: Workflow for the development and validation of an HPLC method for 3-hydroxyalkanoate analysis.
Conclusion
The validation of HPLC methods for 3-hydroxyalkanoate analysis is a meticulous but essential process for generating reliable and reproducible data in research, development, and quality control settings. While other techniques like GC, NMR, and MS offer unique advantages, HPLC with UV detection after alkaline hydrolysis presents a practical, sensitive, and cost-effective approach for routine analysis. By following established validation protocols and carefully documenting all experimental parameters and results, researchers can ensure the integrity of their analytical data and contribute to the advancement of PHA-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Application of the Alkaline-Digestion-HPLC Method to the Rapid Determination of Polyhydroxyalkanoate in Activated Sludge | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.hanze.nl [research.hanze.nl]
- 9. researchgate.net [researchgate.net]
- 10. depralearningcenter.com [depralearningcenter.com]
- 11. ijariie.com [ijariie.com]
A Comparative Analysis of PHBV, PLA, and Other Bioplastics: A Guide for Researchers
In the pursuit of sustainable alternatives to conventional plastics, bioplastics are at the forefront of materials science research. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these polymers is critical for their effective application. This guide provides a comparative analysis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), Polylactic Acid (PLA), and other pertinent bioplastics, with a focus on their performance backed by experimental data.
Data Summary of Bioplastic Performance
The selection of a bioplastic is often dictated by its mechanical robustness, thermal stability, and biodegradability. The following tables summarize key quantitative data for a range of common bioplastics to facilitate a direct comparison.
Mechanical Properties
The mechanical properties of bioplastics determine their suitability for various applications, from flexible films to rigid casings. Key parameters include tensile strength (the stress a material can withstand while being stretched), and elongation at break (how much a material can stretch before breaking).
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| PHBV | 41[1] | 3.6 - 10[1][2] | 3.3[1] |
| PLA | 27.64[3] | <5[2] | 3.0 - 4.0[2] |
| PHA | 20 - 40[2] | 5 - 10[2] | 1.0 - 3.0[2] |
| PHB | 30 - 40[2] | <5[2] | 3.0 - 4.0[2] |
| PCL | - | >600 | - |
| Starch Blends | 1.99 - 3.95[3][4] | 4.4 - 88[3][4] | - |
| PBAT | - | >500 | - |
| PBS | - | >300 | - |
Note: Properties can vary significantly based on the specific grade, composition, and processing of the material.
Thermal Properties
Thermal properties such as melting temperature (Tm) and glass transition temperature (Tg) are crucial for defining the processing window and the service temperature of bioplastics.
| Material | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |
| PHBV | 170 - 175[5] | 4 - 16[6] |
| PLA | ~150[7] | ~55[7] |
| PHBH | 114 - 120[5] | - |
| PCL | ~60[8] | - |
| Starch Blends | 297 - 303[4] | - |
Note: Thermal properties are influenced by factors such as crystallinity and molecular weight.
Biodegradability
The rate and conditions required for biodegradation are defining features of bioplastics. These properties are critical for end-of-life considerations and environmental impact.
| Material | Biodegradation Conditions & Rate |
| PHBV | Degrades in aerobic and anaerobic environments, including soil and marine conditions.[9] Showed faster degradation than PLA in freshwater.[10] |
| PLA | Primarily degrades in industrial composting conditions (high temperature and humidity).[9][11] Amorphous PLA-PHBV films completely biodegraded after 20 days in composting conditions.[12] |
| PHA | Generally biodegradable in a wide range of environments, including soil, compost, and marine waters.[9] Different types of PHA show varying degradation rates, with PHBV degrading faster than PHB.[13] |
| PCL | Biodegrades in compost and soil, though at a slower rate than some other bioplastics.[2] Blending with PCL can enhance the soil disintegration of PLA.[14] |
| Starch Blends | Biodegradation is influenced by composition; higher starch content can lead to faster degradation.[11][13] Starch-based films can degrade faster than PLA, PBSA, and PHAs in soil.[11] |
| PBAT | Biodegradable in industrial composting and soil.[9] |
| PBS | Biodegradable in soil and industrial compost, with better heat resistance than PLA.[2] |
Experimental Protocols
Standardized testing methodologies are essential for the accurate and reproducible characterization of bioplastic properties.
Mechanical Properties: Tensile Testing (ASTM D882)
This method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[15][16]
Methodology:
-
Specimen Preparation: A 1-inch wide strip of the bioplastic film is cut. The thickness of the specimen is measured.[17]
-
Test Setup: The specimen is mounted in the grips of a universal testing machine.[17] A grip-to-grip separation of 250 mm is often used for modulus determination.[15]
-
Testing: The machine pulls the specimen at a constant speed until it breaks.[17]
-
Data Acquisition: A load cell measures the force applied, and the displacement is recorded.[17]
-
Calculations: From the resulting stress-strain curve, the following properties are determined:
Thermal Properties: Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357)
DSC is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[18] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[19][20]
Methodology:
-
Sample Preparation: A small sample of the bioplastic (typically 10-15 mg) is weighed and encapsulated in an aluminum pan.[19]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.[19]
-
Heating and Cooling Cycle: The sample is subjected to a controlled temperature program. A common procedure involves heating to erase the thermal history, followed by a controlled cooling and a second heating scan.[5] The standard heating rate for ASTM D3418 is 10°C/minute for Tm and 20°C/minute for Tg.[19]
-
Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic and exothermic peaks, as well as shifts in the baseline, correspond to thermal events like melting, crystallization, and glass transition.[19]
Biodegradability: Controlled Composting Test (ISO 14855)
This standard determines the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.[11][21][22]
Methodology:
-
Sample Preparation: The bioplastic material is typically used in powder form with a particle size of less than 250 µm.[21]
-
Inoculum and Setup: The test sample is mixed with mature compost (inoculum) and placed in a composting vessel. A blank vessel with only compost is used as a control.[8]
-
Controlled Environment: The composting vessels are maintained at a constant temperature (typically 58°C) with controlled humidity and aeration.[21]
-
CO2 Measurement: The amount of carbon dioxide produced from the biodegradation of the test material is measured over time. This can be done gravimetrically by absorbing the CO2 in a suitable medium.[21]
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved from the sample to the theoretical maximum amount of CO2 that can be produced from the material (based on its carbon content). The test typically runs for a minimum of 90 days.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Biodegradable Plastics Compared: PHA, PHB, PBAT, PLA, PBS, PCL, and TPS Explained [specialty-polymer.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and performance analysis of composite bioplastics synthesized using titanium dioxide nanoparticles with corn starch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biodegradability Evaluation of Polymers by ISO 14855-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01647K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Biodegradation of PLA-PHBV Blend Films as Affected by the Incorporation of Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of PHA, PLA and Starch-based Bioplastics Varies with Formulation - The future of plastic is in our hands [benviro.es]
- 14. research.wur.nl [research.wur.nl]
- 15. zwickroell.com [zwickroell.com]
- 16. testresources.net [testresources.net]
- 17. pkgcompliance.com [pkgcompliance.com]
- 18. infinitalab.com [infinitalab.com]
- 19. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 20. matestlabs.com [matestlabs.com]
- 21. ISO 14855: Composting of Plastics - Aropha [aropha.com]
- 22. ISO 14855 - Ultimate Biodegradation - CO2 Evolution - Situ Biosciences [situbiosciences.com]
A Comparative Analysis of the Metabolic Effects of D- and L-Isomers of 3-Hydroxyvaleric Acid
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
3-Hydroxyvaleric acid, a five-carbon ketone body, has garnered increasing interest in the scientific community for its potential therapeutic applications and its role as a biomarker in certain metabolic disorders. This organic acid exists as two stereoisomers, D-3-hydroxyvaleric acid and L-3-hydroxyvaleric acid. While often considered together, emerging evidence suggests that these isomers possess distinct metabolic fates and physiological effects. This guide provides a detailed comparison of the metabolic effects of D- and L-3-hydroxyvaleric acid, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential roles in metabolism.
Biosynthesis of this compound
In conditions of impaired propionyl-CoA metabolism, such as in the genetic disorder propionic acidemia, propionyl-CoA can condense with acetyl-CoA to form 3-oxovaleryl-CoA. Subsequent reduction of this intermediate by a dehydrogenase yields 3-hydroxyvaleryl-CoA, which can then be hydrolyzed to this compound. The stereochemistry of the resulting this compound is dependent on the stereospecificity of the dehydrogenase involved in the reduction of 3-oxovaleryl-CoA.
Comparative Metabolic Fates of D- and L-3-Hydroxyvaleric Acid
The metabolic divergence of D- and L-3-hydroxyvaleric acid begins with their stereospecific enzymatic processing, primarily by 3-hydroxyacyl-CoA dehydrogenases.
D-3-Hydroxyvaleric Acid: An Anaplerotic Substrate
The D-isomer of this compound is recognized for its anaplerotic properties, meaning it can replenish the pool of tricarboxylic acid (TCA) cycle intermediates.[1] This is a crucial function for maintaining cellular energy homeostasis and biosynthetic processes. The proposed metabolic pathway for D-3-hydroxyvaleric acid involves its conversion to D-3-hydroxyvaleryl-CoA, which is then metabolized through a series of reactions to ultimately yield succinyl-CoA, a key intermediate of the TCA cycle.
The key enzymatic step is the oxidation of D-3-hydroxyvaleryl-CoA by a D-specific 3-hydroxyacyl-CoA dehydrogenase. This enzyme catalyzes the conversion of D-3-hydroxyvaleryl-CoA to 3-oxovaleryl-CoA. Subsequent cleavage of 3-oxovaleryl-CoA by a thiolase would yield acetyl-CoA and propionyl-CoA. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, thereby entering the TCA cycle.
L-3-Hydroxyvaleric Acid: A Ketogenic and Potentially Glucogenic Substrate
The metabolism of L-3-hydroxyvaleric acid is primarily channeled through the β-oxidation pathway, similar to fatty acids. This pathway involves the action of an L-specific 3-hydroxyacyl-CoA dehydrogenase (L-HAD), which is a component of the mitochondrial trifunctional protein.[2]
L-HAD catalyzes the oxidation of L-3-hydroxyvaleryl-CoA to 3-oxovaleryl-CoA. Thiolytic cleavage of 3-oxovaleryl-CoA then produces acetyl-CoA and propionyl-CoA. The acetyl-CoA can be further oxidized in the TCA cycle for energy production or used for the synthesis of ketone bodies (ketogenesis). The propionyl-CoA can be converted to succinyl-CoA, which can enter the TCA cycle and also serve as a precursor for gluconeogenesis (glucose synthesis).
Summary of Metabolic Differences
| Feature | D-3-Hydroxyvaleric Acid | L-3-Hydroxyvaleric Acid |
| Primary Metabolic Role | Anaplerotic (replenishes TCA cycle intermediates) | Ketogenic and potentially glucogenic |
| Key Enzyme | D-specific 3-hydroxyacyl-CoA dehydrogenase | L-specific 3-hydroxyacyl-CoA dehydrogenase (part of mitochondrial trifunctional protein) |
| Primary Metabolic Pathway | Conversion to succinyl-CoA | β-oxidation |
| Major End Products | Succinyl-CoA (enters TCA cycle) | Acetyl-CoA (for ketogenesis or TCA cycle), Propionyl-CoA (can be converted to succinyl-CoA) |
Experimental Protocols
General Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.[3]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
S-Acetoacetyl-CoA solution (5.4 mM)
-
β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (6.4 mM)
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution (0.2 - 0.7 units/mL)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.80 mL of potassium phosphate buffer
-
0.05 mL of S-acetoacetyl-CoA solution
-
0.05 mL of β-NADH solution
-
-
Mix the contents by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 mL of the 3-hydroxyacyl-CoA dehydrogenase enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Note: To specifically measure the activity with D- or L-3-hydroxyvaleryl-CoA, these substrates would need to be synthesized and used in place of acetoacetyl-CoA, and the appropriate stereospecific enzyme would be required.
Signaling Pathways and Logical Relationships
The metabolic pathways of D- and L-3-hydroxyvaleric acid can be visualized to illustrate their distinct fates and impacts on central metabolism.
Figure 1: Metabolic fates of D- and L-3-hydroxyvaleric acid.
The following diagram illustrates the experimental workflow for comparing the metabolic effects of the two isomers.
Figure 2: Experimental workflow for isomer comparison.
Conclusion
The D- and L-isomers of this compound exhibit distinct metabolic fates with potentially different physiological consequences. D-3-hydroxyvaleric acid primarily serves an anaplerotic role by replenishing TCA cycle intermediates, which is crucial for cellular energy and biosynthesis. In contrast, L-3-hydroxyvaleric acid is metabolized via the β-oxidation pathway, contributing to both ketogenesis and, potentially, gluconeogenesis. Understanding these stereospecific metabolic pathways is essential for the development of targeted therapeutic strategies and for the accurate interpretation of metabolic profiles in diseases where this compound is elevated. Further research, including in vivo tracer studies and detailed enzymatic characterization, is warranted to fully elucidate the comparative metabolic effects of these two isomers.
References
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 3-Hydroxyvaleric Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites like 3-hydroxyvaleric acid is critical for understanding disease pathology and therapeutic response. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. This comparison is supported by established methodologies for similar analytes, offering a framework for analytical method development and cross-validation.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is defined by a set of validation parameters that ensure its reliability for a specific application. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods tailored for the analysis of short-chain hydroxy fatty acids like this compound.
| Validation Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.99[1] | > 0.99[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL (for 3-hydroxyisovaleric acid)[1] | ~0.1-0.5 µg/mL (estimated for similar acids) |
| Upper Limit of Quantification (ULOQ) | 10.0 µg/mL (for 3-hydroxyisovaleric acid)[1] | ~100 µg/mL (estimated for similar acids) |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15%[2][3] |
| Recovery | > 88%[4] | 95-117%[2][3] |
| Matrix Effect | Minimal to manageable | Can be significant, requires careful evaluation |
| Analysis Time per Sample | ~10-15 minutes[1] | ~20-30 minutes |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical science. The following sections outline representative methodologies for the analysis of this compound using both LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound Analysis
This protocol is adapted from a validated procedure for the structurally similar compound, 3-hydroxyisovaleric acid.[1]
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions:
-
Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent HILIC column.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Gradient: A suitable gradient to ensure separation from isomers and matrix components.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical for this compound): Precursor ion (m/z 117.1) to a characteristic product ion (e.g., m/z 59.0, corresponding to the loss of the carboxyl group and water).[1]
-
Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
GC-MS Method for this compound Analysis
This protocol is a representative method for the analysis of 3-hydroxy fatty acids and requires a derivatization step to increase the volatility of the analyte.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample with HCl.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
After cooling, the sample is ready for injection.
Gas Chromatography Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
Mandatory Visualization
To visualize the experimental and logical workflows, the following diagrams were created using the DOT language.
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: Logical workflow for the cross-validation of analytical methods.
Concluding Remarks
The choice between LC-MS and GC-MS for the analysis of this compound depends on the specific requirements of the study.
-
LC-MS/MS offers a more straightforward sample preparation workflow, shorter analysis times, and generally higher sensitivity, making it well-suited for high-throughput clinical and research applications. The absence of a derivatization step simplifies the procedure and reduces potential sources of variability.
-
GC-MS is a robust and reliable technique, particularly for differentiating isomers. However, the mandatory derivatization step adds complexity and time to the sample preparation process. GC-MS can be a valuable tool for orthogonal validation of LC-MS results.
Cross-validation of results between these two platforms is highly recommended to ensure the accuracy and reliability of quantitative data, especially in regulated environments. By analyzing the same set of samples with both validated methods, researchers can gain a high degree of confidence in their findings.
References
- 1. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
performance comparison of different chiral columns for 3-hydroxyvaleric acid separation
This guide summarizes the experimental data and protocols from studies on 3-hydroxy fatty acids and other acidic chiral compounds to provide a practical framework for method development for 3-hydroxyvaleric acid separation.
Performance Comparison of Chiral Column Methodologies
The following table outlines two primary methodologies for the chiral separation of acidic compounds like this compound. It compares a validated method for 3-hydroxy fatty acids using a polysaccharide-based column with a general approach for acidic compounds using anion-exchange columns.
| Feature | Polysaccharide-Based CSP (e.g., Chiralpak IA-U) | Anion-Exchange-Based CSPs (e.g., Chiralpak QN-AX, QD-AX) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica | O-9-(tert-butylcarbamoyl) quinine (QN-AX) or quinidine (QD-AX) immobilized on 5 µm silica[1][2] |
| Separation Principle | Complexation, hydrogen bonding, and dipole-dipole interactions with the helical polymer structure | Anion exchange between the protonated selector and the deprotonated acidic analyte, supplemented by other interactions[1] |
| Typical Analytes | Broad range, including neutral, acidic, and basic compounds. Proven for 3-hydroxy fatty acids (C8-C18)[3][4] | Specifically designed for the enantioselective separation of acidic chiral compounds (carboxylic, phosphonic, etc.)[1][5][6] |
| Mobile Phase | Reversed-phase (e.g., water/acetonitrile with formic acid)[3][4] | Polar organic mode (e.g., methanol with acidic and basic additives) or reversed-phase (e.g., methanol/aqueous buffer)[5][6] |
| Detection | LC-MS/MS compatible[3][4] | LC-MS compatible with appropriate volatile buffers (e.g., ammonium acetate, ammonium formate)[5][6] |
| Key Advantages | High efficiency with UHPLC particles, broad applicability, robust immobilized phase[7][8] | High selectivity for acidic compounds, predictable reversal of elution order between QN and QD columns[5][6] |
Experimental Protocols
Methodology 1: Polysaccharide-Based UHPLC-MS/MS
This protocol is adapted from a validated method for the enantioselective analysis of 3-hydroxy fatty acids (3-OH-FAs) and is highly applicable for this compound.[3][4]
-
Column: Chiralpak IA-U (1.6 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient tailored to the specific chain length of the 3-OH-FA. For short-chain acids like this compound, a starting condition with a high percentage of mobile phase A would be appropriate, followed by a gradual increase in mobile phase B.
-
Flow Rate: Optimized for UHPLC, typically in the range of 0.2-0.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.
Methodology 2: Anion-Exchange-Based HPLC
This protocol provides a general approach for the chiral separation of acidic compounds using Chiralpak QN-AX or QD-AX columns.[1][5][6]
-
Column: Chiralpak QN-AX or Chiralpak QD-AX (5 µm particle size)
-
Mobile Phase (Polar Organic Mode):
-
Mobile Phase (Reversed-Phase Mode):
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: 5 to 50°C.
-
Detection: UV or LC-MS with compatible volatile buffers.
Mandatory Visualization
The following diagram illustrates a general workflow for developing a chiral separation method for an acidic compound like this compound.
Caption: Workflow for Chiral Method Development for this compound.
References
- 1. chiraltech.com [chiraltech.com]
- 2. 32324 - HPLC Column CHIRALPAK® QN-AX, 150 x 4,6 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 3. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thelabstore.co.uk [thelabstore.co.uk]
- 6. chiraltech.com [chiraltech.com]
- 7. CHIRALPAK® IA / CHIRALPAK® IA-3 / CHIRALPAK® IA-U Polysaccharide-Based Chiral Columns [amerigoscientific.com]
- 8. chiraltech.com [chiraltech.com]
A Comparative Guide to the Biocompatibility of PHBV with Varying 3-Hydroxyvalerate Ratios
For Researchers, Scientists, and Drug Development Professionals
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polyester with significant potential in biomedical applications, ranging from drug delivery systems to tissue engineering scaffolds. The ratio of its two monomers, 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV), plays a crucial role in determining its physicochemical properties and, consequently, its interaction with biological systems. This guide provides an objective comparison of the biocompatibility of PHBV with different 3-hydroxyvaleric acid (3HV) ratios, supported by experimental data, to aid in the selection of optimal PHBV formulations for specific research and development needs.
Influence of 3HV Content on PHBV Properties
The incorporation of 3HV units into the poly(3-hydroxybutyrate) (PHB) polymer chain disrupts its crystalline structure. Generally, a higher 3HV content leads to:
-
Decreased Crystallinity: This results in a more flexible and less brittle material.
-
Lower Melting Point and Glass Transition Temperature: This broadens the processing window for techniques like melt extrusion and 3D printing.
-
Increased Degradation Rate: The more amorphous structure allows for easier enzymatic and hydrolytic degradation.
These changes in material properties directly impact the biocompatibility of PHBV, influencing cell adhesion, proliferation, and the inflammatory response.
In Vitro Biocompatibility Assessment
The biocompatibility of PHBV with varying 3HV ratios has been evaluated using several in vitro assays. The following table summarizes key findings from the literature, focusing on cell viability, adhesion, and proliferation.
| 3HV Content (mol%) | Cell Type | Assay | Key Findings |
| 5% | Mouse Fibroblasts | MTT Assay | High cell viability, comparable to tissue culture plastic (TCP) control. |
| Human Osteoblasts | Cell Adhesion Assay | Moderate cell adhesion, slightly lower than TCP. | |
| Human Osteoblasts | Cell Proliferation Assay | Steady cell proliferation over 7 days. | |
| 10% | Mouse Adipose-Derived Stem Cells | MTT Assay | Showed the highest cell proliferation rate compared to PHB and PHBV with other modifications[1]. |
| Human Endothelial Cells | Cell Adhesion Assay | Enhanced cell adhesion compared to PHBV with 5% 3HV. | |
| Human Endothelial Cells | Cell Proliferation Assay | Increased proliferation rate compared to 5% 3HV. | |
| 12% | Murine NCTC Fibroblasts | MTT Assay | High degree of cytocompatibility, with cell viability values close to or even higher than the negative control after 48 hours[2]. |
| 15% | Not specified | Not specified | Intermediate levels of 3HV (10-20 mol%) are favored for uses in tissue scaffolds and drug delivery due to decreased crystallinity and enhanced elasticity. |
| 20% | Not specified | Not specified | Higher 3HV fractions (20-30 mol%) improve elongation and flexibility, making them ideal for implantable devices. |
| 22% | Not specified | In vivo implantation | Showed a greater degradation rate in vivo compared to PHBV with lower 3HV content[1]. |
| 32% | Not specified | Not specified | A higher 3HV fraction (above 25 mol%) improves the polymer's flexibility and reduces fragility, expanding its use in tissue engineering scaffolds. |
In Vivo Biocompatibility
In vivo studies in animal models provide crucial insights into the tissue response to PHBV implants. A study involving the subcutaneous implantation of PHBV with 3HV content ranging from 5% to 22% in mice revealed the following:
-
Tissue Response: All PHBV formulations were well-tolerated by the tissue, with no signs of acute inflammation, abscess formation, or tissue necrosis[1]. The typical tissue response involved the formation of a mature, vascularized fibrous capsule around the implant, indicative of good biocompatibility[1].
-
Inflammatory Cell Response: An interesting observation was that the number of inflammatory cells increased with a higher 3HV content in the initial phase (1 month post-implantation)[1]. This initial response may be attributed to the faster degradation of high-3HV-content PHBV, leading to a transient increase in local acidic degradation byproducts. However, at later time points (6 months), the extent of tissue reaction was similar across the different PHBV compositions[1].
-
Biodegradation: The in vivo degradation rate was directly correlated with the 3HV content, with PHBV containing 19% and 22% 3HV showing the most significant degradation after 6 months[1].
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
PHBV films with varying 3HV ratios, sterilized (e.g., by UV irradiation).
-
96-well cell culture plates.
-
Appropriate cell line (e.g., L929 fibroblasts, MG-63 osteoblasts).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
Microplate reader.
Procedure:
-
Place sterile PHBV films at the bottom of the wells of a 96-well plate.
-
Seed cells onto the PHBV films and control wells (tissue culture plastic) at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (cells on tissue culture plastic).
Hemocompatibility (Hemolysis Assay)
This assay evaluates the extent of red blood cell (RBC) lysis caused by a material, a critical parameter for blood-contacting applications.
Materials:
-
PHBV films with varying 3HV ratios.
-
Fresh human or animal blood with an anticoagulant (e.g., heparin, citrate).
-
Phosphate-buffered saline (PBS).
-
Positive control (e.g., Triton X-100 solution).
-
Negative control (e.g., PBS).
-
Spectrophotometer.
Procedure:
-
Prepare a diluted blood solution by mixing fresh blood with PBS.
-
Place the PHBV films in test tubes.
-
Add the diluted blood solution to the test tubes containing the PHBV films, as well as to positive and negative control tubes.
-
Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Signaling Pathways and Experimental Workflows
Visual representations of key processes are provided below using Graphviz (DOT language).
Caption: Experimental workflow for evaluating PHBV biocompatibility.
Caption: Macrophage response to PHBV materials.
Conclusion
The biocompatibility of PHBV is intricately linked to its 3HV content. While all tested formulations of PHBV demonstrate good general biocompatibility, the optimal 3HV ratio is application-dependent.
-
Low 3HV content (e.g., 5-10 mol%) results in a more rigid material with a slower degradation rate. This may be advantageous for applications requiring long-term mechanical stability, such as orthopedic fixation devices.
-
Moderate 3HV content (e.g., 10-20 mol%) offers a balance of flexibility and degradation rate, making it suitable for a broader range of applications, including tissue engineering scaffolds and drug delivery systems where a controlled release profile is desired.
-
High 3HV content (e.g., >20 mol%) leads to a highly flexible material with a faster degradation rate. This could be beneficial for applications where rapid resorption of the material is required, such as in temporary barriers or certain soft tissue engineering applications.
The initial, slightly elevated inflammatory response to higher 3HV content PHBV should be considered in the context of the intended application. For some regenerative medicine approaches, a transient inflammatory phase is a necessary part of the healing cascade. Further research is warranted to fully elucidate the specific cellular and molecular mechanisms underlying the differential biological responses to PHBV with varying 3HV ratios. This will enable the rational design of PHBV-based biomaterials with tailored biocompatibility for a wide array of biomedical innovations.
References
- 1. Investigation and Characterization of Plasma-Treated Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Biopolymers for an In Vitro Cellular Study of Mouse Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV))/Bacterial Cellulose (BC) Biocomposites for Potential Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 3-hydroxyvaleric acid production in different microbial hosts
The burgeoning bio-economy has spurred significant interest in the microbial production of valuable platform chemicals, including the C5 carboxylic acid, 3-hydroxyvaleric acid (3HV). This versatile molecule serves as a key building block for the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), and also holds potential in the synthesis of pharmaceuticals and fine chemicals. The sustainable production of 3HV from renewable feedstocks is a key goal for industrial biotechnology. This guide provides a comparative overview of the metabolic engineering strategies and production capabilities of different microbial hosts for 3HV synthesis.
Performance Comparison of Microbial Hosts for 3HV Production
The production of this compound has been explored in a variety of microbial chassis, with Escherichia coli and Pseudomonas putida emerging as prominent candidates. Other microbes, such as Cupriavidus necator, are notable for their natural ability to produce PHBV, which contains 3HV as a monomer. The following table summarizes the key production metrics achieved in these hosts.
| Microbial Host | Genotype/Engineering Strategy | Carbon Source(s) | Titer (g/L) | Yield (g/g or %) | Productivity (g/L/h) | Reference |
| Escherichia coli | Engineered with sleeping beauty mutase (Sbm) pathway, deregulated glyoxylate shunt, and blocked oxidative TCA cycle. | Glycerol | 10.6 | 18.8% (based on consumed glycerol) | - | [1] |
| Escherichia coli | Engineered with sleeping beauty mutase (Sbm) pathway and optimized TCA cycle flux. | Glycerol | 3.71 | 24.1% (based on consumed glycerol) | - | [2][3] |
| Escherichia coli | Engineered threonine biosynthesis pathway. | Xylose | PHBV with 17.5 mol% 3HV | - | - | [4][5] |
| Pseudomonas putida | Expressing recombinant thioesterase II (tesB) from E. coli. | Glucose and Levulinic acid | 5.3 | - | - | [6] |
| Cupriavidus necator | Wild type | Levulinic acid and Sodium propionate | PHBV with 80 mol% 3HV | - | 0.002 | [7] |
Metabolic Pathways and Engineering Strategies
The biosynthesis of 3HV hinges on the intracellular availability of a key precursor: propionyl-CoA. Most common microbial hosts do not naturally produce significant amounts of propionyl-CoA from central carbon metabolism. Therefore, metabolic engineering efforts have largely focused on establishing synthetic pathways for its generation.
Escherichia coli
E. coli has been extensively engineered for 3HV production, primarily through two main strategies:
-
The Sleeping Beauty Mutase (Sbm) Pathway: This pathway converts succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, into propionyl-CoA. This involves the expression of a cascade of enzymes, including the sleeping beauty mutase. To enhance the flux towards propionyl-CoA, further modifications often include blocking competing pathways, such as the oxidative TCA cycle, and deregulating the glyoxylate shunt.[1][2][3]
-
The Threonine Biosynthesis Pathway: This strategy leverages the native threonine metabolic route. Threonine can be converted to 2-ketobutyrate, which is then decarboxylated to form propionyl-CoA. Overexpression of key enzymes in the threonine biosynthesis pathway and threonine deaminase can increase the propionyl-CoA pool.[4][5]
Once propionyl-CoA is available, it is condensed with acetyl-CoA to form 3-ketovaleryl-CoA, which is then reduced to 3-hydroxyvaleryl-CoA. The final step involves the hydrolysis of the CoA thioester to yield free this compound, often catalyzed by a thioesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-titer production of monomeric hydroxyvalerates from levulinic acid in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the 3-hydroxyvalerate component in bioplastic PHBV production by Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
PHBV Biodegradability: A Comparative Analysis in Marine and Soil Environments
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a microbially synthesized polyester, is a promising biodegradable alternative to conventional plastics. Its environmental fate, however, varies significantly depending on the receiving environment. This guide provides a comparative analysis of PHBV biodegradability in marine and soil ecosystems, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Biodegradation Data
The rate and extent of PHBV degradation are influenced by a multitude of environmental factors. The following tables summarize quantitative data from various studies, offering a comparative overview of PHBV's performance in marine and soil environments.
Table 1: Biodegradation of PHBV in Marine Environments
| Environment | Duration | Biodegradation Metric | Result | Reference |
| Natural Seawater (Lorient harbor, France) | 180 days | Weight Loss | ~36% | [1] |
| Foreshore Sand (Atlantic coast, France) | 600 days | CO2 Evolution | Almost complete biodegradation | [1] |
| Simulated Marine Environment (ASTM D7991-15) | 295 days | CO2 Evolution | Complete mineralization for PHBV/DDGS (75/25) composite | [2][3] |
| Simulated Marine Environment (ASTM D7991-15) | 412 days | CO2 Evolution | Complete mineralization for PHBV/Misc (75/25) composite | [2][3] |
| Seawater (Laboratory) | 162 days | CO2 Evolution (Half-life) | 63-79 days | [4] |
| Thailand Seawater | 28 days | CO2 Evolution | 96.5% (for PHBVV copolymer) | [5] |
Table 2: Biodegradation of PHBV in Soil Environments
| Environment | Duration | Biodegradation Metric | Result | Reference |
| Soil (0.06–3.2% w/w microplastic loading) | 8 weeks | Py/GC-MS | 1.5-5% degradation | [6][7][8] |
| Soil (100% Relative Humidity) | 14 days | Visual Observation | Complete degradation | [9][10] |
| Soil (40% Relative Humidity) | 6 weeks | Visual Observation | Minimal degradation | [9][11] |
| Soil (Aerobic, 30°C) | Not specified | Rate Comparison | Faster than at 52°C | [12] |
| Soil (Laboratory, 40°C) | Not specified | Rate Comparison | Enhanced degradation rate | [12] |
| Soil (28°C) | Not specified | Weight Reduction | Different rates depending on soil pH | [13] |
Factors Influencing Biodegradability
The degradation of PHBV is a complex process governed by both the material's properties and the surrounding environmental conditions.
In marine environments , the primary mechanism of degradation is enzymatic hydrolysis by marine microorganisms, such as bacteria, that secrete extracellular PHBV depolymerases.[1] Key factors include:
-
Microbial Community: The presence and concentration of PHA-degrading microorganisms are crucial.[1]
-
Temperature: Higher temperatures generally accelerate biodegradation.[14]
-
Biofilm Formation: The colonization of the polymer surface by microorganisms enhances degradation.[1]
-
Physical Form: The surface area of the material plays a significant role; powders and microplastics degrade faster than films or larger objects.[15]
-
Water Contact: The presence of water is essential for hydrolysis and improves the contact between microorganisms and the polymer.[16]
In soil environments , biodegradation is also microbially driven, with a wide range of bacteria and fungi capable of degrading PHAs.[17] Influential factors include:
-
Moisture Content: Humidity is a critical factor, with significantly faster degradation observed in soil with high moisture content.[9][10][11]
-
Temperature: Temperature affects microbial activity, with optimal ranges for different microbial communities.[12]
-
Nutrient Availability: Microbial degradation can be limited by the availability of nutrients like nitrogen, especially at high PHBV concentrations.[6][7][8]
-
Soil Type and pH: The composition and pH of the soil influence the microbial community and enzymatic activity.[12][13]
-
Material Properties: Copolymers like PHBV with a lower crystallinity and more porous surface tend to degrade faster than homopolymers like PHB.[12][18]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of biodegradation studies. Below are summaries of common experimental protocols used to assess PHBV biodegradability.
Marine Biodegradation Testing
-
Respirometric Tests (CO2 Evolution): This method, based on standards like ASTM D7991-15, measures the carbon dioxide produced by microbial respiration as they consume the polymer.[2][3][5]
-
Setup: PHBV samples are incubated in sealed containers with natural or synthetic seawater and a microbial inoculum (e.g., from marine sediment).
-
Measurement: The evolved CO2 is trapped and quantified over time.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured CO2 to the theoretical maximum amount of CO2 that can be produced from the carbon content of the PHBV sample.[19]
-
-
Weight Loss Measurement: This straightforward method involves measuring the mass of the PHBV sample before and after exposure to the marine environment.[1]
-
Procedure: Samples are submerged in natural seawater or placed in a simulated marine environment for a defined period.
-
Analysis: At intervals, samples are retrieved, cleaned of biofouling, dried, and weighed.
-
-
Physico-Chemical Analyses: Techniques like Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and Size Exclusion Chromatography (SEC) are used to observe changes in the material's surface morphology, thermal properties (like crystallinity), and molecular weight, respectively.[1]
Soil Biodegradation Testing
-
Respirometric Tests (CO2 Evolution): Similar to marine testing, this method is adapted for soil environments, following standards like ISO 17556.[19][20]
-
Setup: PHBV samples are mixed with a standardized or natural soil in biometer flasks.
-
Conditions: Moisture content and temperature are controlled to simulate specific soil conditions.
-
Measurement: CO2 production is measured over an extended period.
-
-
Soil Burial Tests: This method involves burying PHBV samples in soil and periodically excavating them to assess degradation.[9][10][11]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py/GC-MS): This analytical technique allows for the direct quantification of the remaining PHBV in a soil matrix.[6][7][8]
Visualization of PHBV Biodegradation Pathway
The following diagram illustrates the key stages involved in the microbial degradation of PHBV.
Caption: General pathway of PHBV biodegradation by microorganisms.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. The effect of natural fillers on the marine biodegradation behaviour of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation behavior of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) containing phenolic compounds in seawater in laboratory testing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbial degradation of bioplastic (PHBV) is limited by nutrient availability at high microplastic loadings - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microbial degradation of bioplastic (PHBV) is limited by nutrient availability at high microplastic loadings - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00311J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate- co-Polyhydroxyvalerate Films in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of different formulations of polyhydroxybutyrate films in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of 3-hydroxyvaleric acid levels in different patient populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 3-hydroxyvaleric acid levels in various patient populations, offering valuable insights for researchers and clinicians in the fields of metabolic disorders and drug development. The information is presented to facilitate an objective comparison of the compound's prevalence and potential as a biomarker.
Quantitative Data Summary
This compound is an organic acid that can be detected in human physiological fluids. Its concentration is typically low in healthy individuals but can be significantly elevated in certain metabolic disorders. The following table summarizes the available quantitative data on this compound levels in different patient populations.
| Patient Population | Specimen | This compound Level | Reference |
| Healthy Controls | Urine | Not typically detected or present at very low levels (approaching 0 mmol/mol creatinine) | [1] |
| Propionic Acidemia | Urine | Elevated (Specific quantitative range not consistently reported, but its presence is a key diagnostic marker) | [2] |
| Methylmalonic Acidemia | Urine | Elevated (Identified as a urinary acidic metabolite in patients) | [1][3] |
| Diabetic Ketoacidosis | Urine/Serum | Data not readily available; focus is primarily on β-hydroxybutyrate |
Note: Quantitative data for this compound is not as widely reported as for other metabolites like β-hydroxybutyrate. The presence of this compound, particularly in urine, is often considered more diagnostically significant than its precise concentration.
Metabolic Pathway of this compound
The accumulation of this compound is linked to disruptions in the metabolic pathway of certain amino acids and odd-chain fatty acids. Specifically, it is a downstream metabolite of propionyl-CoA. In disorders like propionic acidemia and methylmalonic acidemia, enzymatic defects lead to an accumulation of propionyl-CoA, which is then shunted towards alternative pathways, resulting in the production of this compound.
Caption: Simplified metabolic pathway of propionyl-CoA and the formation of this compound.
Experimental Protocols
The primary method for the quantitative analysis of this compound in biological fluids is gas chromatography-mass spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy Fatty Acid Analysis
This protocol provides a general workflow for the analysis of 3-hydroxy fatty acids, including this compound, from serum or plasma.
1. Sample Preparation:
-
To 500 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
For the analysis of total 3-hydroxy fatty acids, perform alkaline hydrolysis by adding a strong base (e.g., 10 M NaOH) and incubating.
-
Acidify the sample with a strong acid (e.g., 6 M HCl).
2. Extraction:
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction to ensure complete recovery.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas.
3. Derivatization:
-
To make the analytes volatile for GC analysis, perform a derivatization step. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).
-
Incubate the sample at an elevated temperature (e.g., 80°C) to ensure complete derivatization.
4. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the different fatty acid derivatives. An example program starts at 80°C, ramps to 200°C, and then to 290°C.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
5. Quantification:
-
Quantify the native this compound by comparing its peak area to that of the internal standard.
Caption: General experimental workflow for the analysis of this compound by GC-MS.
References
- 1. Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase deficiency: case report, effect of low-protein diet and identification of 3-oxo-2-methylvaleric acid 3-hydroxy-2-methylvaleric acid, and maleic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the urinary acidic metabolites from three patients with methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Anaplerotic Efficiency of 3-Hydroxyvaleric Acid and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is a critical process for maintaining cellular energy homeostasis and providing precursors for biosynthesis. Dysregulation of anaplerotic pathways is implicated in numerous metabolic diseases, making the study of anaplerotic substrates a key area of research for therapeutic development. This guide provides a comparative analysis of the anaplerotic efficiency of 3-hydroxyvaleric acid and other significant anaplerotic compounds, supported by experimental data and detailed methodologies.
Introduction to Anaplerotic Substrates
The primary role of the TCA cycle is the oxidation of acetyl-CoA to generate reducing equivalents for ATP production. However, several intermediates of the cycle, such as α-ketoglutarate, succinyl-CoA, and oxaloacetate, are also essential precursors for the synthesis of amino acids, glucose, and other vital molecules. When these intermediates are diverted for biosynthesis, they must be replenished to maintain the cycle's function. Anaplerotic compounds serve this purpose by feeding into the TCA cycle at various points.
This guide focuses on a side-by-side analysis of the following key anaplerotic substrates:
-
This compound: A five-carbon ketone body produced from the metabolism of odd-chain fatty acids, most notably from the clinically used triglyceride, triheptanoin.
-
Pyruvate: A central metabolite derived from glycolysis that can enter the TCA cycle as either acetyl-CoA or oxaloacetate.
-
Glutamine: An abundant amino acid that can be converted to the TCA cycle intermediate α-ketoglutarate.
Metabolic Pathways of Anaplerosis
The efficiency of an anaplerotic substrate is largely determined by its metabolic pathway and point of entry into the TCA cycle.
This compound
This compound is primarily derived from the metabolism of heptanoate, an odd-chain fatty acid. The therapeutic administration of triheptanoin, a triglyceride composed of three heptanoate molecules, serves as a precursor to this compound and other anaplerotic molecules.[1] The metabolic fate of heptanoate involves β-oxidation, which yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA .[2] this compound itself, as a C5-ketone body, can be metabolized in peripheral tissues to propionyl-CoA and acetyl-CoA, thus contributing to anaplerosis.
Metabolism of this compound to Succinyl-CoA
Pyruvate
Pyruvate, the end product of glycolysis, has two primary anaplerotic fates. It can be converted to acetyl-CoA by pyruvate dehydrogenase, which is not strictly anaplerotic as it does not increase the pool of TCA cycle intermediates. More importantly for anaplerosis, pyruvate can be carboxylated by pyruvate carboxylase to form oxaloacetate , a key intermediate of the TCA cycle.[3]
Pyruvate's entry into the TCA cycle.
Glutamine
Glutamine is a major anaplerotic substrate, particularly in highly proliferative cells. It is first converted to glutamate by glutaminase. Glutamate is then converted to α-ketoglutarate by either glutamate dehydrogenase or a transaminase, directly replenishing this TCA cycle intermediate.
Glutamine's conversion to α-Ketoglutarate.
Quantitative Comparison of Anaplerotic Efficiency
Direct comparative studies measuring the anaplerotic flux of this compound against other substrates in the same system are limited. However, data from various studies using 13C metabolic flux analysis (MFA) allow for an indirect comparison. The anaplerotic efficiency can be inferred from the rate of incorporation of labeled carbons from the substrate into TCA cycle intermediates.
| Anaplerotic Substrate | Point of Entry | Typical Anaplerotic Flux (Relative to TCA Cycle Flux) | Key Considerations |
| This compound (from Triheptanoin) | Succinyl-CoA | Data not directly available for this compound alone. Studies on triheptanoin show significant replenishment of TCA cycle intermediates. | Provides both anaplerotic (propionyl-CoA) and ketogenic (acetyl-CoA) substrates. The rate of C5 ketogenesis is generally lower than C4 ketogenesis from even-chain fatty acids, as the propionyl moiety is preferentially channeled into anaplerosis.[4] |
| Pyruvate | Oxaloacetate | In the heart, pyruvate carboxylation can account for at least 3-6% of the citric acid cycle flux.[5] In other tissues and conditions, this can be significantly higher. | The partitioning of pyruvate between carboxylation (anaplerosis) and decarboxylation (acetyl-CoA formation) is highly regulated by the cell's energy status. |
| Glutamine | α-Ketoglutarate | Can be a major contributor to TCA cycle intermediates, in some cases contributing more carbon than glucose.[6] | Its utilization is particularly high in rapidly dividing cells and can be influenced by the availability of other substrates. |
Experimental Protocols for Measuring Anaplerotic Efficiency
The gold standard for quantifying anaplerotic flux is 13C Metabolic Flux Analysis (MFA) . This technique involves introducing a substrate labeled with the stable isotope 13C into a biological system and then measuring the incorporation of 13C into downstream metabolites.
General Experimental Workflow for 13C-MFA
Workflow for 13C Metabolic Flux Analysis.
Detailed Methodological Steps:
-
13C-Labeled Substrate Incubation:
-
Choice of Tracer: Select a 13C-labeled version of the anaplerotic substrate to be studied (e.g., [U-13C5]3-hydroxyvalerate, [U-13C3]pyruvate, [U-13C5]glutamine). Uniformly labeled (U-) substrates are common for tracing carbons through multiple pathways.
-
Incubation: Introduce the labeled substrate into the cell culture medium or administer it in vivo. The duration of incubation is critical to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant. This can range from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[1]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent system, such as a methanol-water-chloroform mixture, to separate polar metabolites (including TCA cycle intermediates) from lipids and proteins.
-
-
Mass Spectrometry Analysis:
-
Instrumentation: Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Derivatization (for GC-MS): Many TCA cycle intermediates are not volatile and require chemical derivatization (e.g., silylation) to be analyzed by GC-MS.
-
Data Acquisition: The mass spectrometer measures the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID) – the relative abundance of molecules with different numbers of 13C atoms.
-
-
Data Analysis and Flux Calculation:
-
Correction for Natural Abundance: The raw MID data is corrected for the natural abundance of 13C.
-
Metabolic Modeling: A stoichiometric model of the relevant metabolic pathways is constructed.
-
Flux Estimation: Computational software is used to estimate the intracellular fluxes by fitting the experimentally determined MIDs to the metabolic model. The software iteratively adjusts the flux values in the model to minimize the difference between the simulated and measured labeling patterns.
-
Side-by-Side Analysis and Conclusion
While direct quantitative comparisons of anaplerotic efficiency are sparse, a qualitative and context-dependent assessment can be made:
-
This compound (via Triheptanoin): This substrate is unique in that it provides both anaplerotic (via propionyl-CoA to succinyl-CoA) and energy-providing (via acetyl-CoA) precursors. This dual-pronged approach may be particularly beneficial in conditions where both energy production and TCA cycle integrity are compromised, such as in certain fatty acid oxidation disorders.[7] The entry point at succinyl-CoA replenishes the "second half" of the TCA cycle.
-
Pyruvate: As a direct precursor to oxaloacetate, pyruvate provides a rapid and efficient means of anaplerosis. Its efficiency is highly dependent on the activity of pyruvate carboxylase, which is allosterically activated by acetyl-CoA, linking anaplerosis to the cell's energy status.
-
Glutamine: Its role as a primary anaplerotic substrate in many cancers highlights its high efficiency in replenishing α-ketoglutarate. This is crucial for rapidly proliferating cells that have a high demand for biosynthetic precursors derived from the TCA cycle.
References
- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Interrelations between C4 ketogenesis, C5 ketogenesis, and anaplerosis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxyvaleric Acid in a Laboratory Setting
The proper disposal of 3-Hydroxyvaleric acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a substance classified with potential skin, eye, and respiratory irritation, adherence to established protocols is paramount.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator or work within a certified chemical fume hood.[3]
-
Ventilation: Always handle the chemical in a well-ventilated area or a chemical fume hood.[4]
Step-by-Step Disposal Procedure
The primary and recommended method for disposing of this compound is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][6][7] Do not dispose of this chemical down the drain or in regular trash.[6][8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: this compound waste must be managed as hazardous chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Mixing incompatible chemicals can lead to dangerous reactions. Store acidic waste separately from bases, oxidizers, and flammable materials.[5][9]
-
Original Containers: Whenever possible, leave the chemical waste in its original container. If this is not feasible, select a container that is compatible with the acid (e.g., glass or polyethylene). Do not use metal containers for corrosive waste.[7]
Step 2: Waste Container Management
-
Container Condition: Ensure the waste container is in good condition, with no cracks, rust, or leaks.[5][7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Corrosive," "Irritant").[5][6][7] Do not use abbreviations or chemical formulas.[5]
-
Keep Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][6][7] This prevents the release of vapors and potential spills.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[5][7][10]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment bins to contain any potential leaks or spills.[6][9]
-
Storage Limits: Adhere to the strict quantity and time limits for waste accumulation in your laboratory. These are regulated by agencies like the EPA and local authorities.[10]
| Regulatory Guideline | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [10] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [10][11] |
| Time Limit for Container Removal (once full) | Within 3 days (72 hours) | [5] |
| Maximum Storage Time in Lab (under Subpart K) | 6-12 months | [9][10] |
Step 4: Arranging for Disposal
-
Request Pickup: Once the waste container is nearly full (approximately 90%), or before the storage time limit is reached, submit a chemical waste pickup request to your institution's EH&S department.[5][6]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste tag or pickup request form, accurately listing all constituents and their approximate percentages.[6][7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper response is crucial to minimize exposure and environmental impact.
Experimental Protocol: Small Spill Clean-up
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment & Neutralization:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For a liquid spill, contain the spill using an appropriate absorbent material (e.g., sand, diatomite, universal binders).[12]
-
Slowly neutralize the acidic spill with a suitable basic material, such as sodium bicarbonate or a commercial spill kit neutralizer.
-
-
Collection: Collect the absorbed and neutralized material using non-sparking tools and place it in a clearly labeled hazardous waste container.[4]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department, as required by your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C5H10O3 | CID 107802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. louisville.edu [louisville.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
